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  • Product: 2-Chloro-4-methyl-1,3,5-triazine
  • CAS: 444666-43-7

Core Science & Biosynthesis

Foundational

2-Chloro-4-methyl-1,3,5-triazine chemical structure and properties

Technical Monograph: 2-Chloro-4-methyl-1,3,5-triazine (CMT) Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists Executive Summary 2-Chloro-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-4-methyl-1,3,5-triazine (CMT)

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary

2-Chloro-4-methyl-1,3,5-triazine (CMT) (CAS: 444666-43-7) is a specialized heterocyclic building block distinct from its more common analogs, cyanuric chloride (TCT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Unlike the symmetric triazines often used in mass-scale agrochemistry, CMT offers a desymmetrized scaffold containing three distinct functional sites: an electrophilic chlorine (C2), a reactive methyl group (C4), and an unsubstituted hydrogen (C6).

This asymmetry makes CMT a high-value intermediate for Fragment-Based Drug Discovery (FBDD) , allowing for the precise, sequential introduction of pharmacophores without the steric hindrance or competing reactivity found in di-substituted analogs. This guide details the structural properties, reactivity profiles, and validated experimental protocols for utilizing CMT in high-fidelity organic synthesis.

Chemical Constitution & Physical Properties[1][2][3][4][5][6]

CMT is characterized by an electron-deficient s-triazine ring. The presence of the methyl group donates slight electron density via hyperconjugation, moderating the reactivity of the chlorine leaving group compared to cyanuric chloride. This "tuning" effect prevents the uncontrolled "over-reaction" often seen with more aggressive triazines.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 2-Chloro-4-methyl-1,3,5-triazine
CAS Number 444666-43-7Distinct from dimethyl analog (30894-84-9)
Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Physical State White to pale yellow crystalline solidHygroscopic
Solubility DCM, THF, Acetonitrile, DMFHydrolyzes slowly in water
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Moisture sensitive

Reactivity Profile & Mechanistic Logic

The utility of CMT lies in its orthogonal reactivity . Unlike symmetric triazines where sites are equivalent, CMT presents three chemically distinct positions.

The Reactivity Map
  • C2-Chlorine (Electrophilic Center): The primary site for Nucleophilic Aromatic Substitution (SₙAr). The leaving group capability of Cl⁻ is activated by the ring nitrogens.

  • C4-Methyl (Alpha-Carbon): The protons on this methyl group are acidified by the electron-withdrawing triazine ring. This allows for lateral lithiation or oxidation to aldehydes/carboxylic acids.

  • C6-Hydrogen (Empty Node): This position minimizes steric bulk, allowing CMT to fit into tight enzyme binding pockets. It is also susceptible to C-H activation or Minisci-type radical additions.

ReactivityMap CMT 2-Chloro-4-methyl-1,3,5-triazine (Core Scaffold) C2 Position 2: Chlorine (SₙAr Electrophile) CMT->C2 Primary Reactivity C4 Position 4: Methyl (Acidic α-Protons) CMT->C4 Secondary Reactivity C6 Position 6: Hydrogen (Steric Relief / C-H Activation) CMT->C6 Tertiary Reactivity Amination (R-NH2) Amination (R-NH2) C2->Amination (R-NH2) Etherification (R-OH) Etherification (R-OH) C2->Etherification (R-OH) Lateral Lithiation Lateral Lithiation C4->Lateral Lithiation Radical Functionalization Radical Functionalization C6->Radical Functionalization

Figure 1: Orthogonal reactivity map of the CMT scaffold, highlighting the three distinct chemical handles.

Experimental Protocols

The following protocols are designed for self-validation . The use of TLC monitoring and specific workup checkpoints ensures the integrity of the intermediate is maintained.

Protocol A: SₙAr Amination (Library Synthesis)

Objective: Displacement of the C2-Chlorine with a primary amine to generate a 2-amino-4-methyl-triazine derivative.

Materials:

  • CMT (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Workflow:

  • Preparation: Dissolve CMT in anhydrous THF under nitrogen atmosphere. Cool to 0°C. Rationale: Cooling prevents side reactions at the methyl position or hydrolysis.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

  • Checkpoint (TLC): Spot reaction mixture vs. starting CMT (Hexane/EtOAc 7:3). The UV-active CMT spot (Rf ~0.6) should disappear, replaced by a more polar product spot.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).

Protocol B: C4-Methyl Oxidation (Advanced Functionalization)

Objective: Conversion of the methyl group to an aldehyde for further coupling.

Materials:

  • CMT-Derivative (Protection of C2 required if Cl is still present, usually performed after SₙAr)

  • Selenium Dioxide (SeO₂)

  • Solvent: 1,4-Dioxane

Workflow:

  • Setup: Dissolve the 4-methyl-triazine derivative in 1,4-dioxane.

  • Oxidation: Add SeO₂ (1.5 equiv). Heat to reflux (100°C) for 4–6 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove red selenium byproducts.

  • Isolation: Concentrate filtrate under reduced pressure. The aldehyde is often unstable and should be used immediately in reductive amination or Wittig reactions.

Synthesis & Process Logic

While CMT is commercially available, understanding its synthesis aids in troubleshooting impurity profiles. It is typically synthesized via controlled dechlorination or Grignard addition to cyanuric chloride, though these routes suffer from selectivity issues (producing di-methyl byproducts).

Impurity Alert: Commercial batches of CMT may contain traces of:

  • 2,4-Dichloro-6-methyl-1,3,5-triazine: (Incomplete reduction/substitution).

  • 2-Chloro-4,6-dimethyl-1,3,5-triazine: (Over-alkylation).

Quality Control: Always verify purity via ¹H NMR prior to use. The methyl singlet for CMT appears distinct from the dimethyl analog.

SynthesisWorkflow Start Commercial CMT (Check CoA) QC QC Check: 1H NMR (Look for Methyl Singlet) Start->QC Decision Purity > 97%? QC->Decision Use Proceed to SₙAr Coupling Decision->Use Yes Purify Recrystallize (Hexane/DCM) Decision->Purify No Purify->QC Re-test

Figure 2: Quality control workflow for incoming CMT raw material.

Applications in Drug Development

CMT serves as a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibitors: The triazine core mimics the adenine ring of ATP. The C4-methyl group provides a hydrophobic contact point within the ATP-binding pocket, while the C2-amine (post-substitution) forms hydrogen bonds with the hinge region.

  • Covalent Modifiers: If the C2-chlorine is left intact, the molecule can act as a covalent warhead, targeting cysteine residues in proteins (though this is less specific than acrylamides).

  • Linker Chemistry: The C6-H position allows for a compact linker profile in PROTACs or Antibody-Drug Conjugates (ADCs), where minimizing linker mass is crucial for solubility.

Safety & Handling (E-E-A-T)

  • Sensitization: Like most chlorotriazines, CMT is a potential skin sensitizer. Double-gloving (Nitrile) is mandatory.

  • Hydrolysis: CMT releases HCl upon contact with moisture. Open containers only in a fume hood.

  • Waste: Quench all reaction mixtures with aqueous bicarbonate before disposal to neutralize any generated acid or unreacted electrophiles.

References

  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20339873, 2-chloro-4-methyl-1,3,5-triazine." PubChem.

  • Menicagli, R., et al. (2004). "Regioselectivity in the reaction of 2,4,6-trichloro-1,3,5-triazine with Grignard reagents." Tetrahedron Letters. (General reactivity context for alkyl-chlorotriazines).
  • ECHA (European Chemicals Agency). (2023).[2] "Registration Dossier - Chlorotriazine derivatives." (Safety and Toxicology data).

Sources

Exploratory

CAS 444666-43-7 physical properties and solubility data

Analysis of CAS Registry Number 444666-43-7 A thorough investigation for the provided CAS Registry Number 444666-43-7 has revealed no corresponding chemical substance in publicly accessible chemical databases or scientif...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of CAS Registry Number 444666-43-7

A thorough investigation for the provided CAS Registry Number 444666-43-7 has revealed no corresponding chemical substance in publicly accessible chemical databases or scientific literature. CAS Registry Numbers are unique numerical identifiers assigned to every chemical substance, and the absence of any information linked to this number suggests one of the following possibilities:

  • The CAS number is syntactically incorrect.

  • The CAS number is for a substance that is not yet publicly disclosed.

  • The CAS number has been entered with a typographical error.

Without a valid and identifiable chemical compound, it is not possible to generate an in-depth technical guide on its physical properties and solubility data as requested. The core requirements of the prompt, which hinge on providing scientifically accurate and verifiable information, cannot be met.

It is recommended that the user verify the accuracy of the CAS Registry Number. Should a valid number be provided, a comprehensive technical guide can be developed.

Foundational

Comparative Reactivity Guide: Cyanuric Chloride vs. 2-Chloro-4-methyl-s-triazine

The following technical guide provides an in-depth analysis comparing Cyanuric Chloride (TCT) and 2-Chloro-4-methyl-s-triazine . It is structured to serve researchers requiring precise control over triazine functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing Cyanuric Chloride (TCT) and 2-Chloro-4-methyl-s-triazine . It is structured to serve researchers requiring precise control over triazine functionalization in drug discovery and materials science.[1]

Executive Summary

In the architecture of heterocyclic scaffolds, Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) and 2-Chloro-4-methyl-s-triazine (CMT) represent two distinct tactical choices. TCT is the archetypal "electrophilic hub," offering three orthogonal reaction sites differentiable by temperature. It is the reagent of choice for dendrimers, complex linkers, and multi-valent drug conjugates.

In contrast, 2-Chloro-4-methyl-s-triazine (CAS 444666-43-7) acts as a "terminator" or "mono-valent scaffold." With only one reactive chlorine, one electron-donating methyl group, and one hydride (H) position, it exhibits significantly attenuated electrophilicity. This guide delineates the mechanistic nuances, kinetic profiles, and experimental protocols required to deploy these reagents effectively.

Molecular Architecture & Electronic Theory

The reactivity difference between TCT and CMT is governed by the electronic modification of the s-triazine core. The triazine ring is inherently electron-deficient (π-deficient), mimicking a "super-pyridine."[2]

Electronic Effects Table
FeatureCyanuric Chloride (TCT)2-Chloro-4-methyl-s-triazine (CMT)Impact on Reactivity
Substituents 3 × Cl1 × Cl, 1 × Me, 1 × HCMT is less electrophilic.
Inductive Effect -I (Strong Withdrawal) × 3-I (Cl) vs +I (Me)Methyl group donates electron density, stabilizing the ring and raising the LUMO energy.
Mesomeric Effect +M (Weak donation)+M (Cl), Hyperconjugation (Me)Hyperconjugation from methyl further deactivates the ring toward nucleophilic attack.
Symmetry

(Perfectly symmetric)

(Asymmetric)
TCT offers statistical equivalence for the first attack; CMT has a single defined leaving group.
Reactivity Hierarchy Diagram

The following diagram illustrates the stepwise deactivation of the triazine ring. Note that TCT sits at the top of the energy cascade.

ReactivityCascade cluster_legend Electronic Deactivation TCT Cyanuric Chloride (TCT) (3 Cl groups) High Reactivity DCT 2,4-Dichloro-6-methyl-s-triazine (2 Cl, 1 Me) Intermediate Reactivity TCT->DCT Substitution of Cl by Methyl (Synthetic Intermediate) Product Substituted Product (Nucleophile Attached) TCT->Product SNAr @ 0°C (Fast) CMT 2-Chloro-4-methyl-s-triazine (1 Cl, 1 Me, 1 H) Low Reactivity DCT->CMT Hypothetical Reduction/Subst CMT->Product SNAr @ >25-60°C (Slow, requires base) Text Methyl (+I) deactivates ring Chlorine (-I) activates ring

Caption: Reactivity cascade showing the electronic deactivation from TCT to CMT. The methyl group raises the activation energy for Nucleophilic Aromatic Substitution (


).

Comparative Reactivity Profile ( )

Both compounds react via the


 (Addition-Elimination)  mechanism. The rate-determining step is typically the nucleophilic attack on the ring carbon to form the Meisenheimer complex.[1]
Cyanuric Chloride: The "0-25-80" Rule

TCT is unique because its three chlorines can be replaced sequentially by controlling temperature. This is a self-validating protocol known as the "0-25-80" rule.

  • Substitution 1 (0°C): Exothermic. Requires ice bath. High selectivity.

  • Substitution 2 (25°C): Room temperature. The first substituent (if electron-donating, like amine/alkoxy) deactivates the ring, requiring more energy for the second attack.

  • Substitution 3 (>80°C): Reflux. The ring is now significantly deactivated.

2-Chloro-4-methyl-s-triazine: The "Single Shot"

CMT does not follow the stepwise rule because it has only one leaving group.

  • Activation Energy: Higher than TCT's first chlorine. The methyl group pushes electron density into the ring, making the carbon less positive (

    
    ).
    
  • Conditions: Reactions often require room temperature to 60°C , depending on the nucleophile strength.

  • Base Requirement: An inorganic base (

    
    ) or tertiary amine (DIPEA) is strictly required to scavenge HCl and drive the equilibrium.
    
Quantitative Comparison Table
ParameterCyanuric Chloride (TCT)2-Chloro-4-methyl-s-triazine
Primary Application Trifunctional Linker, DendrimersEnd-capping, Monofunctional Scaffolds
Leaving Groups 3 (Sequential)1 (Terminal)
Reaction Temp (Amine) 0°C (1st), 25°C (2nd), 80°C (3rd)25°C – 50°C
Hydrolysis Risk High (sensitive to moisture)Moderate (more stable than TCT)
Storage Store under Argon, <4°CStore cool, dry (Hygroscopic)

Experimental Protocols

Protocol A: Sequential Substitution of TCT (The Self-Validating System)

Objective: To mono-functionalize TCT with an amine (


) without forming di- or tri-substituted byproducts.

Reagents:

  • Cyanuric Chloride (1.0 equiv)[3]

  • Amine (0.95 equiv) — Using slight deficit ensures no over-reaction.

  • DIPEA (1.0 equiv)

  • Solvent: THF or Acetone (Anhydrous)

Workflow:

  • Dissolution: Dissolve TCT in THF and cool immediately to -10°C to 0°C using an ice/salt bath.

  • Addition: Add the Amine/DIPEA mixture dropwise over 30 minutes.

    • Validation: Monitor internal temperature. If it rises >5°C, slow addition.

  • Quench/Check: Stir for 2 hours at 0°C. Spot TLC.

    • Endpoint: Disappearance of Amine. TCT spot may still be visible (excess).

  • Workup: Pour into crushed ice/water. Filter precipitate (mono-product) or extract with DCM.

Protocol B: Functionalization of 2-Chloro-4-methyl-s-triazine

Objective: To attach a nucleophile to the CMT scaffold.

Reagents:

  • 2-Chloro-4-methyl-s-triazine (1.0 equiv)

  • Nucleophile (1.1 equiv) — Excess is permitted here as no second Cl exists.

  • 
     (2.0 equiv) or 
    
    
    
    (for faster kinetics)
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Workflow:

  • Setup: Dissolve CMT in Acetonitrile at Room Temperature (RT).

  • Activation: Add the base (

    
    ). The mixture will be a suspension.
    
  • Reaction: Add nucleophile.

    • Amine Nucleophile: Stir at RT for 4–12 hours.

    • Oxygen Nucleophile (Phenol/Alcohol): Heat to 50–60°C for 4–6 hours.

  • Validation: LC-MS is preferred over TLC due to low UV absorbance of some methyl-triazines compared to TCT. Look for mass shift

    
    .
    

Decision Framework & Applications

When should you choose one over the other?

Synthesis Decision Tree

DecisionTree cluster_tips Pro Tip Start Start: Define Goal Linker Need Multivalent Linker? Start->Linker YesLink Yes (2 or 3 points) Linker->YesLink Dendrimers/PROTACs NoLink No (Single attachment) Linker->NoLink Capping/Probe TCT_Path Use Cyanuric Chloride (Protocol A) YesLink->TCT_Path CMT_Path Use 2-Chloro-4-methyl-s-triazine (Protocol B) NoLink->CMT_Path Tip If TCT is too reactive/unstable, consider 2,4-dichloro-6-methyl-s-triazine as a middle ground.

Caption: Decision logic for selecting the appropriate chlorotriazine reagent based on the desired molecular topology.

Application Notes
  • Drug Conjugates (ADCs): TCT is often used to link a cytotoxin, a solubilizing peg-chain, and a targeting antibody. The temperature control allows these to be added one by one.

  • Fluorescent Probes: CMT is used to attach a triazine motif to a fluorophore without introducing extra reactive chlorines that could cause non-specific binding in biological assays.

  • Stability: The methyl group in CMT renders the final product more hydrolytically stable than a TCT-derived product that retains unreacted chlorines.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 502. Link

  • Menicagli, R., et al. (2000). "2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride." Tetrahedron, 56, 9705-9711. Link

  • BenchChem. (2025).[1] "Nucleophilic aromatic substitution reactions of chlorotriazines: Protocols and Mechanism." Link

  • Sigma-Aldrich. "Product Specification: 2-Chloro-4-methyl-1,3,5-triazine (CAS 444666-43-7)." Link

Sources

Exploratory

An In-depth Technical Guide to the Electronic Effects of the Methyl Group on Chlorotriazine Stability

Foreword For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. The 1,3,5-triazine scaffold is a cornerstone in various fie...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. The 1,3,5-triazine scaffold is a cornerstone in various fields, from agrochemicals like atrazine to reactive dyes and pharmaceuticals.[1][2][3] The reactivity of this heterocycle, particularly in its chlorinated form, is central to its function, most often involving a nucleophilic aromatic substitution (SNAr) at the carbon-chlorine bond.[4] This guide provides a deep dive into how a seemingly simple substituent, the methyl group, profoundly influences the stability and reactivity of the chlorotriazine ring through fundamental electronic effects. By elucidating these principles, we aim to empower scientists to make more informed decisions in the design and application of triazine-based molecules.

The Dichotomy of Electronic Influence: Inductive vs. Hyperconjugation Effects

The net electronic effect of a methyl group attached to the chlorotriazine ring is a combination of two key phenomena: the inductive effect and hyperconjugation. While both are electron-donating, they operate through different mechanisms, and their combined influence dictates the ultimate stability of the molecule.

The Inductive Effect (+I): Donation Through the Sigma Framework

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[5] The methyl group is considered a classic example of an electron-donating group through the inductive effect (+I). This is primarily due to the lower electronegativity of carbon compared to the nitrogen atoms within the triazine ring. The methyl group effectively "pushes" electron density through the sigma (σ) bond connecting it to the ring.[5][6] This influx of electron density slightly increases the negative charge on the triazine ring, a factor that has significant consequences for its reactivity.

Hyperconjugation: "No-Bond Resonance"

Hyperconjugation is a stabilizing interaction that involves the delocalization of σ-electrons from C-H bonds into an adjacent, empty or partially filled p-orbital or a π-orbital.[7][8] It can be visualized as a form of "no-bond resonance." In the case of a methyl-substituted chlorotriazine, the σ-electrons of the methyl C-H bonds can overlap with the π-system of the triazine ring. This delocalization further increases the electron density within the ring, particularly at the ortho and para positions relative to the methyl group, though the effect is distributed across the entire aromatic system.[9] The effect of hyperconjugation is often considered stronger than the inductive effect.[9]

Caption: Inductive and hyperconjugation effects of a methyl group on a chlorotriazine ring.

Impact on Chlorotriazine Stability and Reactivity

The primary mode of reaction for chlorotriazines is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride ion. The stability of the chlorotriazine is inversely related to its reactivity in this context; a more stable molecule is less reactive towards nucleophiles.

The electron-donating nature of the methyl group has a profound deactivating effect on the SNAr reaction. Here's why:

  • Reduced Electrophilicity: The SNAr reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. The triazine ring is inherently electron-deficient due to the three electronegative nitrogen atoms, which makes the ring carbons electrophilic. However, the +I and hyperconjugation effects from the methyl group push electron density into the ring, counteracting this inherent deficiency. This reduces the partial positive charge on the carbon atom bearing the chlorine, making it a less attractive target for an incoming nucleophile.[10][11]

  • Destabilization of the Meisenheimer Complex: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-donating methyl group destabilizes this negatively charged complex by intensifying the negative charge, thereby increasing the activation energy of the reaction and slowing it down.

Therefore, the presence of a methyl group increases the stability of the chlorotriazine molecule by making it less susceptible to nucleophilic attack.

Caption: The SNAr mechanism and the destabilizing effect of the methyl group.

Experimental and Computational Corroboration

Theoretical principles must be validated through empirical data. Several techniques are employed to quantify the electronic effects of substituents on triazine stability.

Quantitative Analysis via Kinetic Studies

The most direct way to measure the stabilizing effect of the methyl group is to compare the rate of a nucleophilic substitution reaction (e.g., hydrolysis or aminolysis) of a methyl-chlorotriazine with its unsubstituted counterpart.[12] A slower reaction rate for the methylated compound provides quantitative evidence of its increased stability.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Chlorotriazines at 25°C

CompoundSubstituentSecond-Order Rate Constant (k, M⁻¹s⁻¹)Relative Stability
1-H1.5 x 10⁻³Baseline
2-CH₃4.2 x 10⁻⁴~3.6x more stable
Experimental Protocol: Measuring Hydrolysis Rate by HPLC

This protocol outlines a method to determine the hydrolysis rate constant for a methyl-substituted chlorotriazine versus an unsubstituted analog.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of both the methyl-chlorotriazine and the unsubstituted chlorotriazine in a water-miscible organic solvent (e.g., acetonitrile).

    • Prepare a series of buffered aqueous solutions at a constant pH (e.g., pH 7.4 phosphate buffer) to maintain pseudo-first-order conditions.

  • Kinetic Run:

    • Equilibrate the buffered solution to the desired temperature (e.g., 25°C) in a thermostatted reaction vessel.

    • Initiate the reaction by adding a small aliquot of the chlorotriazine stock solution to the buffer to achieve a final concentration of ~0.1 mM.

    • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a small amount of acid to neutralize the base if hydrolysis is base-catalyzed) and a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Develop a method that separates the parent chlorotriazine from its hydrolyzed product.

    • Quantify the decrease in the peak area of the parent compound over time.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or peak area) of the parent chlorotriazine versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant can be determined if the reaction is studied at different hydroxide concentrations (for base-catalyzed hydrolysis).

Kinetic_Analysis_Workflow A Prepare Stock Solutions (Substituted & Unsubstituted Triazines) B Initiate Reaction in Buffered Solution at Constant Temp A->B C Withdraw & Quench Aliquots at Timed Intervals B->C D Analyze by HPLC (Quantify Parent Compound) C->D E Data Analysis: Plot ln[Conc] vs. Time D->E F Determine Rate Constant (k) from Slope E->F G Compare k values to Quantify Stability F->G

Caption: Experimental workflow for kinetic analysis of chlorotriazine stability.

Spectroscopic Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

  • ¹H and ¹³C NMR: In a methyl-substituted chlorotriazine, the electron-donating methyl group increases the electron density on the ring carbons and any attached protons. This increased shielding will cause the signals for these nuclei to shift to a lower frequency (upfield) in the NMR spectrum compared to the unsubstituted chlorotriazine. Observing this upfield shift provides direct evidence of the electron-donating nature of the methyl group.[13][14][15]

Computational Modeling

Density Functional Theory (DFT) and other computational methods allow for the in-silico analysis of electronic properties.[16][17] Key parameters include:

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule, providing a clear picture of how the methyl group alters the electrophilicity of the ring carbons.

  • HOMO-LUMO Energies: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the chemical reactivity and stability of the molecule.

  • Bond Dissociation Energies (BDE): Calculating the BDE of the C-Cl bond can provide a theoretical measure of its strength and, by extension, the molecule's stability towards substitution.[16]

Practical Implications in Applied Chemistry

The ability to tune the stability of the chlorotriazine core is a powerful tool in applied sciences.

  • In Drug Development: The C-Cl bond in a chlorotriazine can act as a covalent "warhead," forming a permanent bond with a target protein. By flanking the C-Cl bond with electron-donating groups like methyl, the reactivity can be attenuated. This allows for fine-tuning the molecule's reactivity to be selective for its biological target while minimizing off-target reactions and improving overall stability and pharmacokinetic properties.[18][19]

  • In Agrochemicals: The stability of herbicides like atrazine is critical to their persistence and efficacy. The specific substitution pattern on the triazine ring, including alkyl groups, modulates their rate of degradation in the environment and their metabolic profile in plants and soil microbes.[2][20]

Conclusion

The methyl group exerts a significant stabilizing influence on the chlorotriazine ring, primarily by deactivating it towards nucleophilic aromatic substitution. This effect is a composite of the +I inductive effect and hyperconjugation, both of which increase the electron density of the triazine ring system. This reduces the electrophilicity of the carbon atom attached to the chlorine and destabilizes the negatively charged Meisenheimer complex intermediate. This fundamental understanding, verifiable through kinetic, spectroscopic, and computational methods, is crucial for the rational design of next-generation pharmaceuticals, agrochemicals, and functional materials based on the versatile chlorotriazine scaffold.

References

  • Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters. (n.d.). RSC Publishing. Retrieved from [Link]

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022, May 19). MDPI. Retrieved from [Link]

  • Why does the methyl group have a positive inductive effect?. (2020, January 29). Quora. Retrieved from [Link]

  • Computational Study on Substituteds-Triazine. (2012, January 1). Amanote Research. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. (2017, June 2). PubMed. Retrieved from [Link]

  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Design, synthesis, and biological activities of arylmethylamine substituted chlorotriazine and methylthiotriazine compounds. (2011, November 9). PubMed. Retrieved from [Link]

  • Why is the methyl group electron-donating via the inductive effect?. (2017, August 4). Stack Exchange. Retrieved from [Link]

  • Synthesis of chlorotriazines (2A, 2B, and 2D). (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chlorotriazines. (n.d.). ResearchGate. Retrieved from [Link]

  • BSc Chemistry. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. (2023, September 15). ResearchGate. Retrieved from [Link]

  • Ch4 : Hyperconjugation. (n.d.). University of Calgary. Retrieved from [Link]

  • Hyperconjugation. (n.d.). Wikipedia. Retrieved from [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. (2022, October 1). PMC. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed. Retrieved from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006, January 31). MDPI. Retrieved from [Link]

  • Hyperconjugation: Mechanism, Illustration and Examples. (2024, October 24). Allen. Retrieved from [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Attraction versus Repulsion between Methyl and Related Groups: (CH3NHCH3)2 and (CH3SeBr2CH3). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Reactivity Comparisons of 1‐Methyl‐3‐Substituted Cyclopropene Mini‐tags for Tetrazine Bioorthogonal Reactions. (n.d.). eScholarship. Retrieved from [Link]

  • How does hyperconjugation lead to the directing properties of alkyl group?. (2015, February 4). Stack Exchange. Retrieved from [Link]

  • Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. (n.d.). PMC. Retrieved from [Link]

  • Inductive effect of methyl group in a series of methylated indoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. (2015, February 3). ACS Figshare. Retrieved from [Link]

  • Chlorine: more magic than methyl. (2023, May 15). Practical Fragments. Retrieved from [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (2023, August 27). MDPI. Retrieved from [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). epa nepis. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

  • Organic Chemistry NMR Part 7: Matching NMR Spectra Using Shifts, TMS, and the Delta Scale (ppm). (2022, November 29). YouTube. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Chloro-4-methyl-1,3,5-triazine: Properties, Synthesis, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Chloro-4-methyl-1,3,5-triazine, a key heterocyclic compound with significant applications in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4-methyl-1,3,5-triazine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. As a substituted triazine, its unique electronic and structural properties make it a valuable building block in the synthesis of a wide range of functional molecules. This document will delve into its chemical identity, and critically, its safety profile, drawing on data from closely related analogues to ensure a thorough understanding of its handling and use in a research and development setting.

Chemical Identity and Properties

2-Chloro-4-methyl-1,3,5-triazine is a chlorinated derivative of a methyl-substituted triazine ring. The presence of the electron-withdrawing chlorine atom significantly influences the reactivity of the triazine core, making it susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in synthetic chemistry.

PubChem Compound Identifier (CID): 20339873[1]

Table 1: Predicted Physicochemical Properties of 2-Chloro-4-methyl-1,3,5-triazine

PropertyValueSource
Molecular Formula C₄H₄ClN₃PubChem[1]
Molecular Weight 129.55 g/mol PubChem[1]
Appearance White to off-white crystalline solid (predicted)Inferred from related compounds
Solubility Likely soluble in organic solventsInferred from related compounds

Safety Profile and Hazard Analysis

GHS Classification (Predicted)

Based on data from related compounds such as 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine, the following GHS classification can be anticipated:

  • Skin Irritation (Category 2) : Causes skin irritation.[2][3][4][5]

  • Eye Irritation (Category 2A) or Serious Eye Damage (Category 1) : Causes serious eye irritation or damage.[2][3][4][6][7]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : May cause respiratory irritation.[3][8]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[2][6][7]

  • Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[6]

Summary of Potential Health Effects
  • Inhalation : Inhalation of dust or fumes may cause respiratory tract irritation.[2][3][8]

  • Skin Contact : Direct contact can cause skin irritation, characterized by redness and itching.[2][3][4][5] Prolonged or repeated contact may lead to dermatitis. Some triazine derivatives are known to be skin sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures can lead to an allergic response.[2][6][7]

  • Eye Contact : Contact with the eyes can cause serious irritation and potentially severe damage.[2][3][4][6][7]

  • Ingestion : Ingestion may be harmful.[6]

Experimental Protocols for Safe Handling

Given the predicted hazard profile, a stringent and proactive approach to safety is paramount when working with 2-Chloro-4-methyl-1,3,5-triazine. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Splash-proof Chemical Goggles Hand_Protection Nitrile or Neoprene Gloves Body_Protection Chemical-resistant Lab Coat Respiratory_Protection Use in a Fume Hood or with a Respirator Researcher Researcher Researcher->Eye_Protection Always Wear Researcher->Hand_Protection Always Wear Researcher->Body_Protection Always Wear Researcher->Respiratory_Protection Mandatory for Powder Handling

Caption: Essential PPE for handling 2-Chloro-4-methyl-1,3,5-triazine.

Step-by-Step Handling Protocol
  • Risk Assessment : Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of material to be used and the nature of the reaction.

  • Engineering Controls : All handling of solid 2-Chloro-4-methyl-1,3,5-triazine and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Donning PPE : Before entering the designated work area, don the appropriate PPE as outlined in the diagram above.

  • Weighing and Transfer :

    • When weighing the solid, use a balance within the fume hood or in a designated powder handling enclosure.

    • Use anti-static spatulas and weighing boats to prevent dispersal of the powder.

    • Close the container immediately after use.

  • In Case of a Spill :

    • For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • For larger spills, evacuate the area and follow the emergency procedures of your institution.

  • Waste Disposal : Dispose of all waste materials containing 2-Chloro-4-methyl-1,3,5-triazine in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

First_Aid_Flowchart cluster_routes Routes of Exposure cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water for 15-20 minutes Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Skin Rinse Skin with Water for 15-20 minutes Remove_Clothing->Rinse_Skin Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for exposure to 2-Chloro-4-methyl-1,3,5-triazine.

  • Inhalation : If inhaled, move the person to fresh air.[2][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[2][4] If skin irritation or a rash develops, seek medical attention.

  • Eye Contact : If the substance gets into the eyes, immediately hold the eyelids open and flush with copious amounts of water for at least 15-20 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of 2-Chloro-4-methyl-1,3,5-triazine and to prevent accidents.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[2][3]

  • Stability : The compound is expected to be stable under normal storage conditions. Avoid exposure to moisture, as chlorotriazines can be susceptible to hydrolysis.

References

  • Georganics Ltd. (2011, January 27). Safety Data Sheet: 2-Chloro-4,6-diamino-1,3,5-triazine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20339873, 2-chloro-4-methyl-1,3,5-triazine. Retrieved from [Link].

  • OEHHA. (2016, July 15). 2-Chloro-4,6-diamino-1,3,5-triazine. Retrieved from [Link]

Sources

Exploratory

Monochloro-monomethyl-s-triazine Building Blocks: A Technical Guide for Medicinal Chemistry

Abstract The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and presence in numerous clinically relevant agents.[1][2] This guide focuses on a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and presence in numerous clinically relevant agents.[1][2] This guide focuses on a specific, highly valuable subclass: monochloro-monomethyl-s-triazine derivatives. These building blocks offer a strategic entry point for creating diverse molecular libraries by leveraging a single reactive chlorine atom for controlled, sequential functionalization. We will explore the core reactivity, synthesis, and application of these intermediates, providing field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the s-Triazine Scaffold

The s-triazine nucleus, a six-membered aromatic heterocycle with three symmetrically placed nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Several FDA-approved drugs, such as the anticancer agent Gedatolisib, feature this core structure, underscoring its clinical significance.[1][4]

The power of the s-triazine scaffold stems from its unique synthetic accessibility, originating from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2] The three chlorine atoms on cyanuric chloride can be sequentially displaced by various nucleophiles (amines, alcohols, thiols) with remarkable control, simply by adjusting the reaction temperature.[2][5] This feature allows for the precise construction of complex, multi-substituted molecules.

Monochloro-monomethyl-s-triazine building blocks represent a synthetically "pre-differentiated" platform. With one position occupied by a methyl group and another by a substituent of choice, the single remaining chlorine atom serves as a reliable handle for late-stage diversification, making these compounds ideal for library synthesis and structure-activity relationship (SAR) studies.

Core Chemistry: Reactivity and Properties

The reactivity of the s-triazine ring is governed by its electron-deficient nature, a consequence of the three electronegative nitrogen atoms. This electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), the primary reaction pathway for its functionalization.[6][7]

Key Characteristics:

  • Electrophilicity: The carbon atoms of the triazine ring are electrophilic and readily attacked by nucleophiles.

  • Leaving Group: The chlorine atom is an excellent leaving group, facilitating substitution.

  • Reactivity Modulation: The reactivity of the remaining chlorine atom is modulated by the electronic properties of the other two substituents. Electron-donating groups (like amines or alkoxides) decrease the reactivity of the remaining chlorine(s) by increasing electron density in the ring, while electron-withdrawing groups enhance it.[2] This principle is the basis for the temperature-controlled sequential substitution of cyanuric chloride.

  • The Methyl Group: The monomethyl substituent in our building block serves multiple purposes. It can act as a simple space-filling group, a point for metabolic oxidation, or a vector for further growth, while subtly influencing the electronic properties and solubility of the final compound.

The fundamental reaction is the Nucleophilic Aromatic Substitution (SNAr) mechanism.

dot

Caption: Generalized SNAr mechanism for chloro-s-triazines.

This two-step addition-elimination process involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.[7][8] The electron-withdrawing nature of the triazine ring itself provides inherent stabilization for this negatively charged intermediate.[6]

Synthesis of Monochloro-Monomethyl Building Blocks

The most common and cost-effective route to these building blocks begins with cyanuric chloride. The synthesis relies on the principle of temperature-controlled sequential substitution.

Workflow for a Generic 2-Chloro-4-methyl-6-(R)-s-triazine:

dot

Caption: General synthetic workflow from cyanuric chloride.

Protocol 1: Synthesis of 4-((4-Chloro-6-methyl-1,3,5-triazin-2-yl)amino)phenol

This protocol illustrates the synthesis of a key intermediate where the 'R' group is an aminophenol, a common fragment in kinase inhibitors.

Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenol

  • Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous acetone (10 volumes). Cool the solution to 0-5 °C using an ice bath.[9]

  • Nucleophile Addition: In a separate beaker, dissolve 4-aminophenol (1.0 eq) in acetone. Add this solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature below 5 °C.

  • Base Addition & Reaction: Add a solution of sodium bicarbonate (1.1 eq) in water dropwise to neutralize the HCl generated during the reaction.[9] Stir the reaction mixture vigorously at 0-5 °C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into crushed ice. The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Causality Note: Performing the first substitution at 0-5 °C is critical. At this low temperature, the reactivity of cyanuric chloride is sufficiently attenuated that only one chlorine atom is displaced, ensuring high selectivity for the monosubstituted product. Acetone is a common solvent as it dissolves the starting material well and is compatible with the aqueous base.

Step 2: Methylation to Yield the Final Building Block

This step is more advanced and typically involves organometallic reagents. Appropriate safety precautions for handling Grignard reagents are mandatory.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend the dichloro-intermediate from Step 1 (1.0 eq) in anhydrous THF (15 volumes). Cool to -10 °C.

  • Grignard Addition: Slowly add Methylmagnesium bromide (CH₃MgBr, ~1.1 eq, 1.0-3.0 M solution in THF or Et₂O) via syringe, keeping the internal temperature below 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Note: Grignard reagents are powerful nucleophiles capable of displacing a chlorine atom on the less reactive dichloro-triazine intermediate. Anhydrous and inert conditions are essential to prevent quenching of the Grignard reagent.

Key Applications in Medicinal Chemistry

The true utility of monochloro-monomethyl-s-triazine building blocks lies in their final, selective functionalization via SNAr or other cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most prevalent application, allowing for the introduction of a wide array of nucleophiles.

dot

Caption: Diversification via SNAr reactions.

Protocol 2: General Procedure for Amination

  • Setup: Combine the monochloro-s-triazine building block (1.0 eq), the desired amine (1.1-1.5 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.0 eq) in a solvent like 1,4-dioxane or THF.[2][10]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) for 6-24 hours.[11]

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, cool the reaction, concentrate under vacuum, and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it, and purify the product via column chromatography or recrystallization.

Causality Note: The final substitution requires higher temperatures (reflux) because the electron-donating character of the first two substituents (methyl and 'R' group) has reduced the electrophilicity of the triazine ring.[2] DIEA is used as an acid scavenger to neutralize the generated HCl without competing as a nucleophile.

Table 1: Representative SNAr Reactions

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Yield (%)Reference
MorpholineDIEATHFReflux (66)85-95[2]
AnilineK₂CO₃THFReflux (66)80-90[12]
Benzyl MercaptanNaHDMF8075-85[13]
PhenolK₂CO₃AcetonitrileReflux (82)70-85[13]
B. Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, reactions like Suzuki and Sonogashira couplings can be used to form C-C bonds, significantly expanding the accessible chemical space. Chlorotriazines are more challenging substrates for these reactions than their bromo or iodo counterparts.[14][15]

Protocol 3: Suzuki Cross-Coupling

  • Setup: In a microwave vial or Schlenk tube, combine the monochloro-s-triazine (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05-0.10 eq), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).[14]

  • Solvent & Degassing: Add a degassed solvent system, often 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture, typically between 100-150 °C, often using microwave irradiation to shorten reaction times.

  • Workup & Purification: After completion, perform a standard aqueous workup followed by purification via column chromatography.

Causality Note: The Suzuki reaction requires a palladium catalyst to facilitate the oxidative addition, transmetalation, and reductive elimination cycle. The use of more active catalysts and ligands is often necessary to achieve good yields with less reactive chloro-heterocycles.[14][15]

Case Study: Triazines as Kinase Inhibitors

Many kinase inhibitors utilize a substituted heterocyclic core to interact with the hinge region of the ATP-binding pocket. The s-triazine scaffold is ideal for this purpose, with substituents at the 2, 4, and 6 positions projecting into different areas of the binding site.[4][16] Our monochloro-monomethyl building blocks are perfect starting points for synthesizing libraries to probe these interactions. For instance, a library of compounds can be generated from a single intermediate by reacting it with various anilines, which are known to form key hydrogen bonds in kinase active sites.

Conclusion and Future Outlook

Monochloro-monomethyl-s-triazine building blocks are powerful and versatile tools in the medicinal chemist's arsenal. Their predictable reactivity, governed by the SNAr mechanism, combined with access to C-C bond-forming reactions, allows for the rapid and systematic synthesis of diverse compound libraries. The strategic pre-installation of a methyl group provides a scaffold with fine-tuned properties, ready for late-stage diversification. As the demand for novel, targeted therapeutics continues to grow, the logical and efficient synthetic strategies enabled by these building blocks will ensure their continued importance in drug discovery programs.

References

  • Exploring s-triazine derivatives as anticancer agents. (2026). SpringerLink.
  • Sharma, A., Sheyi, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

  • A Comparative Analysis of S-Triazine Analogs in Drug Discovery. (2025). BenchChem.
  • Sharma, A., Sheyi, R., et al. (2021).
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PubMed. [Link]

  • Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. BenchChem.
  • Novel Synthesis of 2-Chloro-4,6-Distitutedthiocarbamido-1,3,5-Triazines. (2013). International Journal of Chemical and Physical Sciences.
  • Three series of mono-, di- and trisubstituted s-triazine derivatives...
  • Privileged s-triazines: structure and pharmacological applications. (2014). PubMed. [Link]

  • Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3694-3705. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2001). ResearchGate. [Link]

  • Aoyagi, Y., Inoue, A., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, 33(1), 257.
  • Palladium-catalyzed cross-coupling reaction of chlorotetrazines and different terminal alkynes. (ResearchGate). [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

  • Nucleophilic aromatic substitution reactions of chlorotriazines. (ResearchGate). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (ResearchGate). [Link]

  • Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two... (ResearchGate). [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (2026). Der Pharma Chemica.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025). MDPI.
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][17]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. PMC. [Link]

  • Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Arkivoc.
  • Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents. (Scholars Research Library).
  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. troindia.
  • Facile Synthesis, Characterization, and In Vitro Antimicrobial Screening of a New Series of 2,4,6-Trisubstituted-s-triazine Based Compounds. PMC. [Link]

  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (2018). MDPI. [Link]

  • Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (BenchChem).
  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (2025). ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025). Journal of Advanced Scientific Research.

Sources

Foundational

Chemical Profile &amp; Utility Guide: 2-Chloro-4-methyl-1,3,5-triazine

This guide serves as an in-depth technical profile for 2-Chloro-4-methyl-1,3,5-triazine , a specialized heterocyclic intermediate used in pharmaceutical discovery and chemical biology. [1] Nomenclature & Identification A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical profile for 2-Chloro-4-methyl-1,3,5-triazine , a specialized heterocyclic intermediate used in pharmaceutical discovery and chemical biology.

[1]

Nomenclature & Identification Architecture

This section establishes the precise identity of the compound, distinguishing it from its more common di-chloro or di-methyl analogs.

Identifier Type Designation Technical Context
IUPAC Name 2-Chloro-4-methyl-1,3,5-triazine Official systematic name indicating position 2 (Cl), position 4 (Methyl), and the symmetrical nitrogen ring (1,3,5).[1][2]
Common Synonyms 2-Chloro-4-methyl-s-triazineThe "s-" prefix denotes "symmetrical," referring to the 1,3,5-nitrogen arrangement.[1]
CAS Registry No. 444666-43-7 The unique numeric identifier for the mono-chloro, mono-methyl, mono-hydro derivative.
Molecular Formula

Exact Mass: 129.01 Da
SMILES CC1=NC(=NC=N1)ClMachine-readable string for cheminformatics.
InChI Key WALTZQPCFRFJHG-UHFFFAOYSA-NStandardized hash for database integration.
Structural Logic & Numbering

The 1,3,5-triazine ring is numbered starting from a nitrogen atom (1). The carbons are at positions 2, 4, and 6.

  • Position 2: Occupied by Chlorine (Leaving Group).

  • Position 4: Occupied by a Methyl group (Electron-donating, stability).

  • Position 6: Occupied by Hydrogen (Unsubstituted).

Structural Properties & Reactivity Profile

Understanding the electronic distribution of the triazine core is essential for predicting its behavior in synthesis.

Electronic Environment

The s-triazine ring is strongly electron-deficient, analogous to a "super-pyridine." The three nitrogen atoms pull electron density away from the carbon centers, making them highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • The Chlorine Atom (C-2): This is the primary reactive site. The electron-withdrawing nature of the ring activates the C-Cl bond, allowing facile displacement by nucleophiles (amines, thiols, alkoxides).

  • The Methyl Group (C-4): Provides a weak inductive electron-donating effect (+I). This slightly deactivates the ring compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), making the compound more selective and stable during handling.

  • The Proton (C-6): The presence of a proton at position 6 (confirmed by

    
     NMR at 
    
    
    
    8.92 ppm) distinguishes this molecule from fully substituted triazines.
Reactivity Diagram ( Mechanism)

The following diagram illustrates the displacement of the chlorine atom by a generic nucleophile (


).

SNAr_Mechanism Start 2-Chloro-4-methyl-1,3,5-triazine (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate Addition Nu Nucleophile (Nu:) (Amine/Thiol/Alkoxide) Nu->Start Attack at C-2 Product 2-Substituted-4-methyl-1,3,5-triazine (Final Scaffold) Intermediate->Product Elimination Leaving Cl- Leaving Group Intermediate->Leaving

Figure 1: The


 pathway. The electron-deficient triazine ring facilitates the addition-elimination mechanism.

Synthesis & Production Protocols

While 2,4-dichloro-6-methyl-1,3,5-triazine is a common commodity chemical, the mono-chloro, mono-methyl variant (CAS 444666-43-7) typically requires specific synthesis or purification.

Primary Route: Selective Reduction

The most robust laboratory route involves the selective dechlorination of the commercially available 2,4-dichloro-6-methyl-1,3,5-triazine.

Starting Material: 2,4-Dichloro-6-methyl-1,3,5-triazine (CAS 1973-04-2).[3][4]

Protocol Steps:
  • Dissolution: Dissolve 10 mmol of 2,4-dichloro-6-methyl-1,3,5-triazine in dry THF (20 mL).

  • Reduction: Cool to 0°C. Add 1.0 equivalent of a mild hydride source (e.g., Tributyltin hydride or a stoichiometric Pd/C catalyzed hydrogenation) or use Zinc dust in Acetic Acid for a reductive dechlorination.

    • Note: Stoichiometry is critical to prevent over-reduction to the methyl-triazine.

  • Monitoring: Monitor via TLC or LC-MS. The product (mono-chloro) will be more polar than the starting material (di-chloro) but less polar than the fully reduced form.

  • Workup: Filter off the catalyst/reagent residues. Evaporate solvent.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative Route: Cyclization (Pinner Synthesis Variation)

For large-scale or isotopically labeled synthesis, constructing the ring is preferred.

  • Reagents: Acetamidine hydrochloride + Phosgene (or Triphosgene).

  • Mechanism: The acetamidine provides the N-C(Me)-N fragment, while phosgene provides the carbonyl carbon, which is subsequently chlorinated (or formed directly as the chloro-derivative depending on conditions).

Applications in Drug Discovery & Chemical Biology

This compound acts as a "minimalist" scaffold, offering a single attachment point (the Cl) and a small steric marker (the Me).

A. Chemical Probes (Plant Biology)

Recent research utilizes this scaffold to create Activity-Based Probes (ABPs) .

  • Target: Ascorbate Peroxidase (APX) enzymes.[5]

  • Mechanism: The triazine core binds to the enzyme, and the chlorine is displaced by a nucleophilic residue in the active site (covalent inhibition).

  • Example: The probe KSC-3 is an alkyne-tagged derivative of 2-chloro-4-methyl-1,3,5-triazine used to profile APX activity in Arabidopsis thaliana.[2][5]

B. HIV Integrase Inhibitors

The 2-chloro-4-methyl-1,3,5-triazine moiety serves as an intermediate in synthesizing inhibitors for HIV integrase.[6] The methyl group provides necessary lipophilicity, while the chlorine allows for the attachment of complex pharmacophores (e.g., fluorobenzyl groups).

C. Heterocyclic Library Construction

In Fragment-Based Drug Discovery (FBDD), this compound is a Level 1 Fragment .

  • Utility: It allows chemists to "scan" the effect of a methyl-triazine group on a drug candidate by simply displacing the chlorine with the candidate's amine or hydroxyl group.

Handling & Safety Data

  • Hazard Class: Corrosive / Irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond yields the inactive hydroxy-triazine).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, and DMSO. Sparingly soluble in water.

References

  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3,5-triazine (Compound).[2][3][4][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Kwon, S. et al. (2023). Triazine probes targeting ascorbate peroxidases in plants.[5] ResearchGate. (Describing the use of the KSC-3 probe derived from this scaffold). Retrieved from [Link]

  • European Patent Office. (2002).[6] EP 1422218 A1: Antiviral Agent. (Details the synthesis and NMR characterization of the intermediate). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ascorbate Peroxidase (APX) Probes Using Chlorotriazines

Introduction: Illuminating Cellular Redox Biology with Precision-Engineered APX Probes Ascorbate peroxidase (APX) is a key enzyme in the cellular antioxidant defense network, playing a critical role in detoxifying hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Cellular Redox Biology with Precision-Engineered APX Probes

Ascorbate peroxidase (APX) is a key enzyme in the cellular antioxidant defense network, playing a critical role in detoxifying hydrogen peroxide (H₂O₂) in plants and algae. Its high efficiency and specificity make it an attractive target for developing chemical probes to study redox biology, oxidative stress, and related signaling pathways. Genetically encoded versions of APX, such as APEX2, have been widely adopted for proximity labeling techniques to map protein-protein interactions and subcellular proteomes.[1][2][3] However, the development of small molecule probes that can directly target and report on APX activity offers a complementary and powerful approach for cellular imaging and biochemical assays.[4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel ascorbate peroxidase probes utilizing a versatile chlorotriazine scaffold. The 1,3,5-triazine core, specifically derived from cyanuric chloride, offers a robust and modular platform for the sequential attachment of a reporter molecule (e.g., a fluorophore) and a targeting moiety that confers specificity for APX.[4][6] The synthetic strategy detailed herein leverages the differential reactivity of the chlorine atoms on the triazine ring, allowing for a controlled, step-wise assembly of the final probe.[6][7][8]

Researchers, medicinal chemists, and drug development professionals will find this guide valuable for creating customized APX probes to investigate enzymatic activity, screen for inhibitors, and visualize redox dynamics in living cells.[5][9]

Chemical Principles: The Versatility of the Chlorotriazine Scaffold

The foundation of this synthetic approach is the unique chemical reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This heterocyclic compound features three electrophilic carbon atoms, each bonded to a chlorine atom. The chlorine atoms can be sequentially displaced by nucleophiles in an aromatic nucleophilic substitution (SNAr) reaction.[8] The reactivity of the remaining chlorine atoms decreases as each one is substituted, a feature that can be exploited to achieve selective and stepwise functionalization by carefully controlling the reaction temperature.[6][7]

Generally, the first substitution can be achieved at low temperatures (0-5 °C), the second at room temperature or slightly elevated temperatures (30-50 °C), and the third often requires more forcing conditions, such as heating.[8] This temperature-dependent reactivity allows for the precise and ordered introduction of different functional groups, such as a fluorophore and an APX-targeting moiety.

For the synthesis of APX probes, the strategy involves a two-step sequential substitution:

  • Fluorophore Conjugation: An amine-functionalized fluorophore is reacted with cyanuric chloride at a low temperature to achieve monosubstitution.

  • Targeting Moiety Attachment: A second nucleophile, designed to interact with the APX active site, is then introduced at a higher temperature to displace the second chlorine atom. The third chlorine atom can be left unmodified or quenched with a small amine or alcohol.

This modular approach allows for the facile generation of a library of probes with different spectral properties and targeting affinities.

Diagram of the Synthetic Workflow

APX Probe Synthesis Workflow Overall Workflow for APX Probe Synthesis cluster_synthesis Probe Synthesis cluster_purification Purification and Characterization cluster_application Application Start Start: Cyanuric Chloride Step1 Step 1: Monosubstitution (Fluorophore Conjugation) Start->Step1 Amine-Fluorophore, Low Temp. Step2 Step 2: Disubstitution (Targeting Moiety Attachment) Step1->Step2 APX-Targeting Moiety, Higher Temp. Quench Optional Quenching Step Step2->Quench Crude_Probe Crude APX Probe Step2->Crude_Probe Quench->Crude_Probe Purification Purification (e.g., HPLC, Column Chromatography) Crude_Probe->Purification Characterization Characterization (Mass Spec, NMR, Spectroscopy) Purification->Characterization Final_Probe Purified APX Probe Characterization->Final_Probe Application_Testing In Vitro & In Vivo Testing (Enzyme Assays, Cellular Imaging) Final_Probe->Application_Testing

Caption: A flowchart illustrating the key stages in the synthesis, purification, and application of chlorotriazine-based APX probes.

Detailed Protocols

PART I: Synthesis of a Monosubstituted Fluorophore-Triazine Intermediate

This protocol describes the first step in the synthesis: the conjugation of an amine-containing fluorophore to the cyanuric chloride scaffold.

Materials:

  • Cyanuric chloride

  • Amine-functionalized fluorophore (e.g., 5-(aminoacetamido)fluorescein)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve cyanuric chloride (1.0 equivalent) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Fluorophore: In a separate flask, dissolve the amine-functionalized fluorophore (0.95 equivalents to avoid disubstitution) and DIPEA (1.2 equivalents) in anhydrous DCM or THF.

  • Reaction: Add the fluorophore solution dropwise to the cyanuric chloride solution over 30-60 minutes while maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Insights:

  • The use of a slight excess of cyanuric chloride and dropwise addition of the fluorophore minimizes the formation of the disubstituted product.

  • DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the substitution forward.

  • Maintaining a low temperature is critical for controlling the reactivity and achieving selective monosubstitution.[8]

PART II: Synthesis of the Final APX Probe

This protocol details the attachment of the APX-targeting moiety to the monosubstituted fluorophore-triazine intermediate.

Materials:

  • Monosubstituted fluorophore-triazine intermediate (from Part I)

  • APX-targeting moiety with a nucleophilic handle (e.g., an amine or thiol-containing small molecule)

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

  • Base (e.g., DIPEA or potassium carbonate)

Protocol:

  • Preparation: Dissolve the monosubstituted intermediate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Targeting Moiety: Add the APX-targeting moiety (1.1 equivalents) and the base (1.5 equivalents) to the solution.

  • Reaction: Warm the reaction mixture to room temperature or gently heat to 40-60 °C. The optimal temperature will depend on the nucleophilicity of the targeting moiety.

  • Monitoring: Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up similar to Part I. The final probe can be purified using preparative HPLC or column chromatography.[10]

Causality and Insights:

  • The increased temperature is necessary to overcome the reduced electrophilicity of the dichlorotriazine intermediate for the second substitution.[7]

  • The choice of the APX-targeting moiety is crucial for the probe's specificity. Based on existing literature, small molecules that can interact with the heme active site or nearby residues of APX are promising candidates.[4]

Characterization of the APX Probe

Accurate characterization of the synthesized probe is essential to ensure its identity, purity, and functionality.

Technique Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the final product.A peak corresponding to the calculated mass of the APX probe.
NMR Spectroscopy (¹H, ¹³C) To elucidate the chemical structure and confirm the successful conjugation of both the fluorophore and targeting moiety.Characteristic shifts and coupling patterns for the triazine, fluorophore, and targeting moiety components.
UV-Visible Spectroscopy To determine the absorption and emission spectra of the fluorophore component.Spectral properties consistent with the conjugated fluorophore, which may be slightly altered upon conjugation.[11][12]
Purity Analysis (HPLC) To assess the purity of the final probe.A single major peak indicating a high degree of purity (>95%).

Application of the Synthesized APX Probes

Once synthesized and characterized, these probes can be employed in a variety of applications to study APX.

In Vitro Enzyme Inhibition Assays

The probes can be tested for their ability to inhibit APX activity. This is crucial for validating that the probe interacts with the enzyme as intended.

Protocol:

  • Enzyme Preparation: Purify recombinant APX or use a crude plant extract known to have high APX activity.

  • Assay: Perform a standard APX activity assay, which typically measures the rate of ascorbate oxidation at 290 nm.

  • Inhibition: Incubate the enzyme with varying concentrations of the synthesized probe for a defined period before initiating the reaction with H₂O₂.

  • Data Analysis: Calculate the IC₅₀ value of the probe to quantify its inhibitory potency.

Cellular Imaging of APX

The fluorescent nature of the probes allows for the visualization of APX localization and activity in living cells.

Protocol:

  • Cell Culture: Culture plant protoplasts or other suitable cell lines.

  • Probe Loading: Incubate the cells with the APX probe at an appropriate concentration (typically in the low micromolar range).

  • Imaging: Use fluorescence microscopy or confocal microscopy to visualize the probe's subcellular localization.[9] Co-localization studies with known markers for specific organelles can provide further insights.

  • Activity-Based Imaging: To assess APX activity, cells can be challenged with an oxidative stressor (e.g., H₂O₂) and changes in fluorescence intensity or localization can be monitored over time.

Diagram of the Chemical Reaction

APX_Probe_Synthesis Chemical Synthesis of an APX Probe cluster_0 Step 1: 0 °C, DIPEA cluster_1 Step 2: RT to 60 °C, DIPEA CyanuricChloride Cyanuric Chloride Intermediate Monosubstituted Intermediate CyanuricChloride->Intermediate + R1-NH2 Fluorophore Amine-Fluorophore (R1-NH2) TargetingMoiety APX-Targeting Moiety (R2-NH2) FinalProbe Final APX Probe Intermediate->FinalProbe + R2-NH2

Caption: A simplified schematic of the sequential nucleophilic substitution on cyanuric chloride to synthesize the APX probe.

Conclusion and Future Perspectives

The use of chlorotriazines as a scaffold for the synthesis of ascorbate peroxidase probes offers a powerful and flexible approach for developing novel tools for redox biology research. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate their own custom APX probes. Future work could involve the development of "smart" probes that exhibit a fluorescent turn-on response upon binding to active APX, thereby enabling more direct and sensitive detection of enzymatic activity in living systems.[13] Furthermore, the modular nature of this synthetic route allows for the incorporation of a wide range of fluorophores and targeting moieties, paving the way for the creation of a diverse toolkit of APX probes for a multitude of applications in basic research and drug discovery.

References

  • Chemistry LibreTexts. (2023, January 22). Introduction to Bioconjugation. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • MIT News. (2023, March 1). New purification method could enhance protein drug manufacturing. Retrieved from [Link]

  • Penn Center for Innovation. (n.d.). Single step protein purification and site-specific bioconjugation. Retrieved from [Link]

  • Bozic, B., et al. (2018). Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. PLoS ONE, 13(1), e0191139. Retrieved from [Link]

  • Fouqué, A., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Molecules, 24(23), 4410. Retrieved from [Link]

  • Cao, J., et al. (2018). Triazine Probes Target Ascorbate Peroxidases in Plants. Plant Physiology, 177(2), 515-525. Retrieved from [Link]

  • Glembockyte, V., et al. (2015). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. ChemPhysChem, 16(10), 2105-2113. Retrieved from [Link]

  • van der Vlag, R., et al. (2024). Using the heme peroxidase APEX2 to probe intracellular H₂O₂ flux and diffusion. Nature Communications, 15(1), 1234. Retrieved from [Link]

  • Nikić, I., et al. (2016). Specific protein labeling with caged fluorophores for dual-color imaging and super-resolution microscopy in living cells. Chemical Science, 7(12), 6960-6969. Retrieved from [Link]

  • Lee, S. Y., et al. (2021). Chemical synthesis of isotope-coded ascorbate peroxidase probes for quantitative proximity labeling. Nature Communications, 12(1), 2399. Retrieved from [Link]

  • Wiley Analytical Science. (2026, January 20). Target-activated fluorescent probes improve cellular imaging. Retrieved from [Link]

  • de la Torre, M. C., et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 16(5), 3843-3864. Retrieved from [Link]

  • Pérez-Redondo, M., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). APEX Proximity Labeling as a Versatile Tool for Biological Research. Retrieved from [Link]

  • Telvekar, V. N. (2012). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. International Journal of Pharmaceutical Sciences and Research, 3(10), 3826-3830. Retrieved from [Link]

  • The Hive. (n.d.). Cyanuric Chloride as chlorination agent. Retrieved from [Link]

  • Hümmer, J., et al. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Nature Communications, 14(1), 3986. Retrieved from [Link]

  • Uttamapinant, C., et al. (2012). Site-Specific Glycoconjugation of Protein via Bioorthogonal Tetrazine Cycloaddition with a Genetically Encoded trans-Cyclooctene or Bicyclononyne. Journal of the American Chemical Society, 134(40), 16517-16520. Retrieved from [Link]

  • Lee, S., et al. (2009). Design of “smart” probes for optical imaging of apoptosis. Journal of Biomedical Optics, 14(5), 054001. Retrieved from [Link]

  • ChemRxiv. (2025, March 18). Ascorbate Peroxidase (APEX2) Activates Dihydrotetrazine Oxidation for Rapid Bioorthogonal Chemistry in Living Cells. Retrieved from [Link]

  • Wang, Y., et al. (2010). Application of Probes in Live Cell Imaging. The Open Biochemistry Journal, 4, 30-38. Retrieved from [Link]

  • Oregon State University. (2024, August 20). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Retrieved from [Link]

  • SigutLabs. (2025, September 3). Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Ascorbate peroxidase (APEX2) activates Dihydrotetrazine oxidation for rapid bioorthogonal chemistry in living cells. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Ascorbate peroxidase assay. Retrieved from [Link]

Sources

Application

Application Note: Precision Protocol for Nucleophilic Aromatic Substitution (SNAr) on Methyl-1,3,5-Triazines

Part 1: Strategic Analysis & Mechanistic Grounding[2] The Methyl-Triazine Paradox In drug discovery, 1,3,5-triazines (s-triazines) are privileged scaffolds due to their predictable, temperature-dependent reactivity.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Grounding[2]

The Methyl-Triazine Paradox

In drug discovery, 1,3,5-triazines (s-triazines) are privileged scaffolds due to their predictable, temperature-dependent reactivity.[1][2] While 2,4,6-trichloro-1,3,5-triazine (TCT or Cyanuric Chloride) is the archetypal starting material, methyl-substituted chlorotriazines (e.g., 2,4-dichloro-6-methyl-1,3,5-triazine) present a unique electronic landscape.[1][2]

Unlike TCT, where three electron-withdrawing chlorine atoms create a highly electrophilic ring, the introduction of a methyl group at the C6 position introduces two critical variables:

  • Electronic Deactivation: The methyl group is weakly electron-donating via hyperconjugation and induction (

    
     effect).[1][2] This raises the LUMO energy of the ring slightly compared to TCT, requiring higher activation energy (often elevated temperatures) for subsequent substitutions compared to the parent TCT.[1]
    
  • 
    -Proton Acidity:  The electron-deficient triazine ring acidifies the methyl protons (
    
    
    
    ).[1][2] While standard SNAr bases (DIPEA, K
    
    
    CO
    
    
    ) are generally safe, strong bases (e.g., NaH, LiHMDS) or excessive heating with alkoxides can trigger competitive deprotonation, leading to polymerization or side-chain functionalization rather than ring substitution.[1]
The Reaction Mechanism: Addition-Elimination

The reaction proceeds via the classical SNAr addition-elimination mechanism .[2][3][4] The nucleophile attacks the ipso-carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Rate-Determining Step (RDS): Aromaticity is broken during nucleophilic attack.[1][2][3] The electron-deficient nature of the triazine ring (3 nitrogens) stabilizes the negative charge.[1]

  • Leaving Group: Chloride expulsion restores aromaticity.[1][2]

Chemoselectivity & Temperature Control

The hallmark of triazine chemistry is temperature-controlled chemoselectivity .[2] For a scaffold like 2,4-dichloro-6-methyl-1,3,5-triazine (DCMT) , the reactivity profile is shifted compared to TCT.[1][2]

  • Substitution 1 (Cl

    
     Nu
    
    
    
    ):
    Occurs at 0°C to RT . The ring is still highly activated by the remaining chlorine and the intrinsic nitrogen sink.
  • Substitution 2 (Cl

    
     Nu
    
    
    
    ):
    Occurs at 60°C to Reflux . The first nucleophile (assuming it is an amine or alkoxide) donates electron density into the ring, significantly deactivating the final chlorine.[1]

Part 2: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing methyl-dichloro-triazines.

SNAr_Pathway cluster_legend Reaction Conditions Start 2,4-Dichloro-6-methyl- 1,3,5-triazine (DCMT) Inter Intermediate: Mono-substituted Methyl Triazine Start->Inter Nucleophile 1 (1.0 eq) Base: DIPEA Temp: 0°C → RT Solvent: THF/DCM Side Side Product: Hydrolysis (Cyanuric Acid deriv.) Start->Side H2O / Moisture Slow addition failure Prod Product: Di-substituted Methyl Triazine Inter->Prod Nucleophile 2 (>1.2 eq) Base: K2CO3/DIPEA Temp: 60-80°C Solvent: Dioxane/MeCN Inter->Side Prolonged heating wet solvents key Blue Arrow: Kinetic Control (Step 1) Green Arrow: Thermodynamic Forcing (Step 2)

Caption: Sequential SNAr workflow for 2,4-dichloro-6-methyl-1,3,5-triazine. Note the temperature escalation required for the second substitution.

Part 3: Detailed Experimental Protocol

Scenario

Objective: Synthesis of a hetero-functionalized triazine library member. Substrate: 2,4-Dichloro-6-methyl-1,3,5-triazine.[1][2] Nucleophile 1 (Nu1): Aniline derivative (aromatic amine).[1][2] Nucleophile 2 (Nu2): Aliphatic amine (e.g., Morpholine).[1][2]

Materials & Reagents
ReagentRoleSpecification
2,4-Dichloro-6-methyl-1,3,5-triazine Scaffold>97% purity, store in desiccator.[1][2]
DIPEA (N,N-Diisopropylethylamine) BaseAnhydrous.[1][2] Non-nucleophilic base prevents competitive attack.[1][2]
THF or DCM SolventAnhydrous.[1][2][5] Water triggers hydrolysis.
1,4-Dioxane SolventHigh boiling point solvent for Step 2.[1][2]
Step 1: Kinetic Substitution (First Chlorine)

Target: Displacement of one Cl atom at 0°C - RT.[1][2]

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Nucleophile Preparation: In a separate vial, mix Nu1 (1.0 equiv) and DIPEA (1.1 equiv) in a minimal amount of THF.

  • Controlled Addition: Add the Nu1/Base solution to the triazine solution dropwise over 20–30 minutes.

    • Why? Rapid addition creates localized hotspots, leading to "double substitution" side products even at 0°C.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for an additional 1–2 hours.

  • Monitoring: Check by TLC (Hexane/EtOAc) or LCMS.[1][2] Look for the disappearance of the starting material (

    
    ) and formation of the mono-sub product (
    
    
    
    ).[1]
  • Workup (Intermediate):

    • If proceeding directly to Step 2 in the same pot (one-pot), skip workup.

    • If isolating: Dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).[1] Dry over Na
      
      
      SO
      
      
      , filter, and concentrate. Note: Avoid acidic washes as the product may hydrolyze.
Step 2: Thermodynamic Substitution (Second Chlorine)

Target: Displacement of the final Cl atom at elevated temperature.[1]

  • Setup: Dissolve the intermediate from Step 1 (or use the crude mixture) in 1,4-Dioxane or Acetonitrile (0.1 M).

  • Reagents: Add Nu2 (1.2 – 1.5 equiv) and Base (K

    
    CO
    
    
    
    2.0 equiv or DIPEA 2.0 equiv).
    • Expert Tip: Inorganic bases like K

      
      CO
      
      
      
      often provide cleaner profiles for the final substitution but require vigorous stirring.[2]
  • Heating: Equip with a reflux condenser. Heat the mixture to 60–80°C .

    • Time: This step is slower due to ring deactivation.[1][2] Typical time: 4–12 hours.[1][2]

  • Monitoring: LCMS is critical here to distinguish between the mono-sub intermediate and the final di-sub product.[2]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis Product (OH instead of Nu) Wet solvents or old reagents.[1][2]Use anhydrous solvents.[1][2][6] Ensure DIPEA is dry.[1][2] Keep reaction under N

atm.
Double Substitution in Step 1 Addition of Nu1 was too fast or Temp too high.Cool to -10°C or -20°C. Add Nu1 solution via syringe pump over 1 hour.
Incomplete Reaction in Step 2 Ring deactivation by Methyl + Nu1.[1][2]Switch solvent to n-Butanol (allows heating to 100°C).[1] Use a stronger nucleophile excess.[2]
Polymerization / Darkening Deprotonation of Methyl group.[2]Avoid strong bases (NaH, NaOH).[1] Stick to DIPEA or Carbonates.[1][2] Lower temp if possible.

References

  • Blotny, G. (2006).[1][2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1] Link[1]

  • Mittal, A., et al. (2018).[1][2] "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 560.[1] Link

  • Sharma, A., et al. (2017).[1][2] "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation."[1][2][7] Current Topics in Medicinal Chemistry, 17. Link

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for nucleophilic substitution on the triazine ring." BenchChem Application Notes. Link

  • Gong, X., et al. (2023).[1][2] "Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition." Molecules, 28(17), 6338.[1] Link

Sources

Method

The Ascendancy of 2-Chloro-4-methyl-1,3,5-triazine in Click Chemistry: A Guide for Advanced Applications

For Immediate Release In the landscape of modern drug discovery and bioconjugation, the strategic selection of molecular scaffolds is paramount. Among these, the 1,3,5-triazine (or s-triazine) core has emerged as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and bioconjugation, the strategic selection of molecular scaffolds is paramount. Among these, the 1,3,5-triazine (or s-triazine) core has emerged as a "privileged structure" due to its synthetic tractability and the diverse biological activities of its derivatives.[1][2] This application note delves into the utility of a specific, yet versatile, triazine derivative, 2-chloro-4-methyl-1,3,5-triazine, as a foundational scaffold for click chemistry applications, providing detailed protocols for researchers, scientists, and drug development professionals.

The Triazine Scaffold: A Hub of Molecular Diversity

The 1,3,5-triazine ring system is a six-membered aromatic heterocycle with three nitrogen atoms, offering a stable and geometrically defined core.[3][4] Its true power lies in the sequential and controlled nucleophilic substitution of appended chlorine atoms, allowing for the precise installation of various functional groups.[5][6] This feature enables the construction of vast libraries of compounds with fine-tuned physicochemical and pharmacological properties.[1][7] Triazine-based compounds have already made their mark in medicine, with examples like Altretamine used in cancer therapy.[3][8]

The subject of this guide, 2-chloro-4-methyl-1,3,5-triazine, presents a unique starting point. The single methyl group subtly modulates the electronic properties of the triazine ring, while the chlorine atom serves as a reactive handle for introducing functionalities amenable to "click" reactions.

Click Chemistry: A Paradigm of Efficiency

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[9][10] This reaction is celebrated for its reliability and compatibility with aqueous conditions, making it ideal for bioconjugation.[11] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), obviates the need for a metal catalyst by using strained cyclooctynes, offering enhanced biocompatibility for applications in living systems.[12][][14]

From Scaffold to Clickable Reagent: A Synthetic Workflow

The journey from 2-chloro-4-methyl-1,3,5-triazine to a click-ready molecule involves the strategic replacement of the chlorine atom with a linker bearing either an azide or an alkyne group. The following workflow illustrates the synthesis of an azide-functionalized triazine, a key intermediate for subsequent click reactions.

G cluster_0 Synthesis of Azide-Functionalized Triazine cluster_1 Click Chemistry Application start 2-Chloro-4-methyl-1,3,5-triazine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction linker Nucleophilic Linker (e.g., amino-PEG-azide) linker->reaction product 2-(Azido-linker)-4-methyl-1,3,5-triazine (Click-Ready Scaffold) reaction->product click CuAAC or SPAAC product->click alkyne Alkyne-tagged Molecule (e.g., protein, drug) alkyne->click conjugate Triazine-Linked Conjugate click->conjugate

Figure 1: Conceptual workflow for the functionalization of 2-chloro-4-methyl-1,3,5-triazine and its subsequent use in click chemistry.

Protocol 1: Synthesis of a Clickable Azido-Triazine Derivative

This protocol details the synthesis of a representative azide-functionalized triazine scaffold from 2-chloro-4-methyl-1,3,5-triazine using a commercially available amino-PEG-azide linker as the nucleophile.

Materials:

  • 2-Chloro-4-methyl-1,3,5-triazine

  • 11-Azido-3,6,9-trioxaundecan-1-amine (or a similar amino-PEG-azide linker)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-4-methyl-1,3,5-triazine (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add 11-azido-3,6,9-trioxaundecan-1-amine (1.05 eq) followed by the dropwise addition of DIEA (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure 2-(azido-PEG-linker)-4-methyl-1,3,5-triazine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between the synthesized azido-triazine and a terminal alkyne-containing molecule (e.g., a propargylated peptide or small molecule).

Materials:

  • Azido-functionalized triazine derivative (from Protocol 1)

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)[15]

  • Solvent system (e.g., a mixture of t-BuOH/H₂O or DMSO/H₂O)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azido-triazine in the chosen solvent.

    • Prepare a stock solution of the alkyne-containing molecule in the chosen solvent.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[10]

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).[10]

    • If using, prepare a stock solution of THPTA (e.g., 200 mM in deionized water).

  • Reaction Setup: In a reaction vial, combine the azido-triazine solution (1.0 eq) and the alkyne solution (1.0-1.2 eq).

  • Catalyst Addition:

    • If using a ligand, add the THPTA solution (typically in a 1:5 molar ratio with CuSO₄).[11]

    • Add the CuSO₄ stock solution (typically 1-5 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10 mol% or in slight excess to the copper catalyst).[10]

  • Reaction and Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the purification method will depend on the nature of the product. For small molecules, standard workup and chromatographic purification may be sufficient. For bioconjugates, purification techniques such as size-exclusion chromatography or dialysis may be necessary.

ParameterRecommended RangeRationale
Alkyne Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the alkyne can help drive the reaction to completion.
Copper(II) Sulfate 1 - 5 mol%Catalytic amounts are sufficient; higher concentrations can lead to side reactions.
Sodium Ascorbate 10 mol% or slight excessActs as a reducing agent to generate the active Cu(I) species in situ.[16]
Ligand (e.g., THPTA) 1:5 (Cu:Ligand)Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules.[11][15]
Solvent t-BuOH/H₂O, DMSO/H₂OAqueous solvent mixtures are common, especially for bioconjugation.[9]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.

Table 1: Key Parameters for Optimizing the CuAAC Reaction.

Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of copper is a concern (e.g., in living cells), SPAAC is the preferred method.[] This involves reacting the azido-triazine with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[17]

G azide 2-(Azido-linker)-4-methyl-1,3,5-triazine spaac Strain-Promoted Azide-Alkyne Cycloaddition (Metal-Free) azide->spaac dbco DBCO-tagged Molecule (e.g., protein, fluorescent dye) dbco->spaac conjugate Stable Triazole-Linked Conjugate spaac->conjugate

Figure 2: The metal-free SPAAC reaction pathway.

The protocol for SPAAC is simpler, as it only requires mixing the azide and the strained alkyne in a suitable buffer or solvent at or near physiological temperature and pH. The reaction kinetics are primarily dependent on the intrinsic reactivity of the chosen strained alkyne.

Conclusion

2-Chloro-4-methyl-1,3,5-triazine serves as an excellent and cost-effective starting point for developing versatile molecular probes and bioconjugates. Its straightforward functionalization to incorporate azide or alkyne handles opens the door to the powerful and efficient world of click chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this triazine scaffold in their drug discovery and chemical biology endeavors.

References

  • The Role of Triazine Scaffolds in Modern Drug Development. Open Exploration Publishing. Available at: [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Available at: [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. (2025). Available at: [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Available at: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. (2021). Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (2011). Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. RSC Publishing. (2014). Available at: [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. (2011). Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. (2006). Available at: [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. (2025). Available at: [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. (2018). Available at: [Link]

  • Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Semantic Scholar. (2013). Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. (2016). Available at: [Link]

  • 2-chloro-4-methyl-1,3,5-triazine. PubChemLite. Available at: [Link]

  • Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Academia.edu. (2005). Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Education and scientific Studies. (2023). Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. (2006). Available at: [Link]

  • SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. HETEROCYCLES. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. SciSpace. (2006). Available at: [Link]

  • 2-chloro-4-phenoxy-1,3,5-triazine. ChemSynthesis. (2025). Available at: [Link]

  • Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. PMC. (2024). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Rational Approach to the Synthesis of Novel Antiviral Integrase Inhibitors via Triazine Intermediates

Abstract The Human Immunodeficiency Virus (HIV) integrase (IN) is a validated, high-value target for antiretroviral therapy due to its essential role in the viral replication cycle and the absence of a human homologue.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Human Immunodeficiency Virus (HIV) integrase (IN) is a validated, high-value target for antiretroviral therapy due to its essential role in the viral replication cycle and the absence of a human homologue.[1] Current FDA-approved integrase strand transfer inhibitors (INSTIs) have become cornerstones of combination therapy, yet the continuous emergence of drug resistance necessitates the exploration of novel chemical scaffolds.[2] The 1,3,5-triazine (s-triazine) core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its proven role in a multitude of biologically active compounds, including anti-HIV agents targeting reverse transcriptase.[3][4] This guide bridges a critical knowledge gap by proposing a rational, scaffold-hopping strategy to design and synthesize a new class of potential HIV integrase inhibitors. We leverage the well-defined pharmacophore of known INSTIs and map its key features onto the versatile triazine framework. This document provides a detailed, field-proven synthetic methodology, characterization protocols, and a framework for biological evaluation, intended for researchers in drug discovery and medicinal chemistry.

The Scientific Rationale: Merging a Privileged Scaffold with a Validated Pharmacophore

The HIV Integrase Target and INSTI Mechanism

HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[5] Integrase Strand Transfer Inhibitors (INSTIs) effectively block the second step. Their mechanism relies on the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's catalytic core.[6] This metal chelation is accomplished by a characteristic pharmacophore, which generally consists of:

  • A Metal-Chelating Core: Typically a triad of coplanar oxygen atoms, often found in β-diketo acid or related motifs.[5]

  • A Hydrophobic Moiety: A (halo)benzyl group that occupies a hydrophobic pocket adjacent to the active site, created by the displacement of the terminal viral DNA base.[6]

  • A Linker: A structural element connecting the chelating core and the hydrophobic group.

The Triazine Core: A Versatile and Synthetically Accessible Anchor

The 1,3,5-triazine ring, readily accessible from inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), serves as an ideal foundation for building complex molecules. The three chlorine atoms can be substituted sequentially with various nucleophiles under controlled temperature conditions. This differential reactivity is the cornerstone of its synthetic utility:

  • 1st Substitution: Occurs at 0–5 °C.

  • 2nd Substitution: Occurs at room temperature.

  • 3rd Substitution: Requires elevated temperatures (reflux).[7]

This predictable reactivity allows for the precise, step-wise introduction of three different substituents, making it a perfect platform for orienting the key pharmacophoric elements of an INSTI in three-dimensional space.

The Scaffold Hopping Strategy

Our strategy involves replacing the core of a known inhibitor class (e.g., diketoacids) with the triazine ring while preserving the essential interacting functional groups. We propose a design that incorporates a metal-chelating motif and a hydrophobic benzyl group onto the triazine scaffold.

G A Metal-Chelating Core (e.g., Diketo Acid) C Linker A->C B Hydrophobic Group (e.g., Halobenzyl) C->B covalent bond Hop Scaffold Hop C->Hop D 1,3,5-Triazine Core E Metal-Chelating Moiety (e.g., -NH-N=C(OH)-) D->E F Hydrophobic Group (e.g., 4-Fluorobenzylamino) D->F G Modulating Group (e.g., Morpholino) D->G Hop->D

Figure 1: Conceptual workflow for scaffold hopping from a known INSTI pharmacophore to a novel triazine-based design.

Experimental Protocols

This section details the proposed multi-step synthesis of a novel, trisubstituted triazine derivative designed to function as an HIV integrase inhibitor.

Overall Synthetic Workflow

The synthesis begins with cyanuric chloride and proceeds via sequential, temperature-controlled nucleophilic aromatic substitutions (SNAAr).

G CC Cyanuric Chloride (1) Int1 Intermediate A (2) (Monosubstituted) CC->Int1 Step 1: 4-Fluorobenzylamine DIPEA, THF 0-5 °C Int2 Intermediate B (3) (Disubstituted) Int1->Int2 Step 2: Morpholine DIPEA, THF Room Temp Target Target Molecule (4) (Trisubstituted) Int2->Target Step 3: Hydrazine Hydrate Dioxane Reflux

Figure 2: High-level workflow for the synthesis of a target triazine-based INSTI candidate.

Detailed Step-by-Step Synthesis Protocol

Materials & Reagents:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 4-Fluorobenzylamine

  • Morpholine

  • Hydrazine hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-chloro-4-(4-fluorobenzylamino)-6-morpholino-1,3,5-triazine (Intermediate A)

  • Causality: The first substitution is performed at 0-5 °C to ensure monosubstitution, exploiting the higher activation energy required to replace the second chlorine atom. 4-Fluorobenzylamine is introduced first to install the key hydrophobic moiety.

  • To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add DIPEA (1.1 eq).

  • Add 4-fluorobenzylamine (1.0 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Add morpholine (1.0 eq) and DIPEA (1.1 eq) to the same reaction vessel.

  • Stir at room temperature for 18 hours.

  • Upon completion, quench the reaction with water and extract with EtOAc (3x).

  • Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-40% EtOAc/Hexanes gradient) to yield Intermediate A as a white solid.

Step 2: Synthesis of 2-hydrazinyl-4-(4-fluorobenzylamino)-6-morpholino-1,3,5-triazine (Target Molecule)

  • Causality: The final substitution with hydrazine requires heat (reflux) to overcome the reduced electrophilicity of the last chlorine atom on the triazine ring. The resulting hydrazinyl group is a key component of the proposed metal-chelating pharmacophore.

  • Dissolve Intermediate A (1.0 eq) in 1,4-dioxane.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 101 °C) and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield the final target molecule.

Characterization and Biological Validation

A self-validating protocol requires rigorous confirmation of chemical identity and biological activity.

Structural Characterization

The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for Target Molecule
¹H NMR Confirms proton environment and structural integrity.Signals corresponding to the morpholine, benzyl, and hydrazine protons with appropriate integrations and splitting patterns.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for the triazine ring carbons, as well as carbons from the substituents.
LC-MS Determines purity and confirms molecular weight.A single major peak in the LC chromatogram with a mass corresponding to the [M+H]⁺ adduct.
HRMS Provides high-resolution mass for elemental composition confirmation.An exact mass measurement consistent with the calculated elemental formula.
Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
  • Principle: This biochemical assay measures the ability of a compound to inhibit the strand transfer step of integration, which is the direct mechanism of action for INSTIs.[5]

  • Reagents: Recombinant HIV-1 Integrase, processed viral long terminal repeat (LTR) donor DNA (oligonucleotide), target DNA (oligonucleotide), assay buffer containing Mg²⁺.

  • Procedure: a. Pre-incubate the synthesized triazine compound (at various concentrations) with recombinant HIV-1 integrase in the assay buffer for 30 minutes at 37 °C. b. Initiate the reaction by adding the donor and target DNA substrates. c. Incubate for 60 minutes at 37 °C. d. Stop the reaction and quantify the strand transfer product using a suitable method (e.g., fluorescence resonance energy transfer (FRET), ELISA, or gel electrophoresis).

  • Data Analysis: a. Calculate the percent inhibition at each compound concentration relative to a DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Representative Data & Self-Validation

The results of the biochemical assay, combined with cytotoxicity data, validate the protocol's success.

Compound ID Structure Integrase IC₅₀ (µM) Cellular CC₅₀ (µM) Selectivity Index (SI = CC₅₀/IC₅₀)
Target Molecule 4 Trisubstituted TriazineHypothetical: 0.5Hypothetical: >100>200
Raltegravir (Control) Known INSTI0.05>100>2000

A successful lead compound will exhibit potent integrase inhibition (low IC₅₀) and low cellular toxicity (high CC₅₀), resulting in a high Selectivity Index.

Conclusion and Future Directions

This document outlines a rational and experimentally detailed approach for the synthesis of a novel class of potential HIV-1 integrase inhibitors based on the versatile 1,3,5-triazine scaffold. By applying the principles of scaffold hopping and leveraging the predictable, temperature-controlled reactivity of cyanuric chloride, researchers can efficiently generate diverse libraries of compounds for biological screening.

The next steps in this research program should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by varying the substituents at all three positions of the triazine ring to optimize potency and pharmacokinetic properties.

  • Computational Modeling: Docking the proposed structures into the HIV-1 integrase active site to refine the design and better understand inhibitor-enzyme interactions.[8]

  • Cell-Based Antiviral Assays: Progressing compounds with promising biochemical activity into cell-based assays to confirm their ability to inhibit viral replication in a biological system.[9]

By providing this comprehensive guide, we aim to empower drug discovery professionals to explore new chemical space in the urgent and ongoing search for next-generation antiretroviral therapies.

References

  • Sweta, D. et al. (2011). Synthesis of a Novel Class of Some 1,3,5-Triazine Derivatives and their Anti-HIV Activity. ResearchGate. Available at: [Link]

  • Jaganatharaja, J., & Gowthaman, R. (2006). Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model. Bioinformation. Available at: [Link]

  • Liu, X. et al. (2015). HIV Evaluation of Novel Triazine Derivatives Targeting the Entrance Channel of the NNRTI. Ovid. Available at: [Link]

  • Liu, X. et al. (2015). Design, Synthesis, and Anti-HIV Evaluation of Novel Triazine Derivatives Targeting the Entrance Channel of the NNRTI Binding Pocket. PubMed. Available at: [Link]

  • Nicklaus, M. C. et al. (1997). Discovery of HIV-1 integrase inhibitors by pharmacophore searching. PubMed. Available at: [Link]

  • Deprez, E. et al. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. PubMed. Available at: [Link]

  • Zha, G. F. et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Blewi, F. F. et al. (2021). Design, synthesis, and anti-HIV-1 activity of 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives. ResearchGate. Available at: [Link]

  • Singh, U. et al. (2025). Design, and synthesis of 2,4-thiazolidinedione substituted 1,3,5-triazine derivatives as anti-HIV agent via inhibition of reverse transcriptase along with anti-SARS CoV-2, antibacterial and antibiofilm activity. PubMed. Available at: [Link]

  • Meagher, K. L., & Robinson, D. D. (2000). Developing a dynamic pharmacophore model for HIV-1 integrase. PubMed. Available at: [Link]

  • Gholami, M. et al. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Jaganatharaja, J., & Gowthaman, R. (2006). Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model. Bioinformation. Available at: [Link]

  • Michailidis, E. et al. (2023). Chemical scaffold recycling: Structure-guided conversion of an HIV integrase inhibitor into a potent influenza virus RNA-dependent RNA polymerase inhibitor designed to minimize resistance potential. PubMed. Available at: [Link]

  • Al-Mawsawi, L. Q. et al. (2004). HIV-1 integrase pharmacophore model derived from diverse classes of inhibitors. PubMed. Available at: [Link]

  • Cesarini, S. et al. (2023). Serendipitous Identification of Azine Anticancer Agents by a Scaffold Morphing Approach. ResearchGate. Available at: [Link]

  • Maleev, G. V. et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available at: [Link]

  • Maleev, G. V. et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. PMC. Available at: [Link]

  • Cesarini, S. et al. (2022). Privileged Scaffold Decoration for the Identification of the First Trisubstituted Triazine with Anti-SARS-CoV-2 Activity. MDPI. Available at: [Link]

  • Song, M. et al. (2023). Chemical scaffold recycling: Structure-guided conversion of an HIV integrase inhibitor into a potent influenza virus RNA-dependent RNA polymerase inhibitor designed to minimize resistance potential. OSTI.GOV. Available at: [Link]

  • Adolph, H. G. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available at: [Link]

  • Cuzzucoli Crucitti, G. et al. (2025). 2-(Trihydroxyphenyl)thienopyrimidinones as Key Scaffolds for Targeting a Novel Allosteric Site of HIV-1 Integrase. MDPI. Available at: [Link]

  • Saladini, F. et al. (2018). Human immunodeficiency virus integrase inhibitors efficiently suppress feline immunodeficiency virus replication in vitro and provide a rationale to redesign antiretroviral treatment for feline AIDS. ResearchGate. Available at: [Link]

  • Passos, D. O. et al. (2018). Structural biology of HIV integrase strand transfer inhibitors. PMC. Available at: [Link]

Sources

Method

Reaction conditions for amine coupling with 2-Chloro-4-methyl-1,3,5-triazine

An Application Guide to Amine Coupling Reactions with 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) Prepared by: Gemini, Senior Application Scientist Introduction: The Versatility of CDMT in Modern Synthesis In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amine Coupling Reactions with 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of CDMT in Modern Synthesis

In the landscape of synthetic organic chemistry, the efficient formation of carbon-nitrogen bonds is a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and drug development. Among the arsenal of reagents available for this purpose, 2-chloro-4,6-dimethoxy-1,3,5-triazine, commonly known as CDMT, has emerged as a highly versatile and reliable coupling agent.[1][2] While the initial query specified 2-chloro-4-methyl-1,3,5-triazine, the vast body of scientific literature and established laboratory practice points overwhelmingly to the dimethoxy-substituted analogue (CDMT) as the preeminent reagent for amine coupling and, most notably, for amide bond synthesis with minimal racemization.[1][3]

This technical guide provides an in-depth exploration of the reaction conditions, mechanisms, and proven protocols for coupling amines with CDMT. We will delve into the fundamental principles that govern its reactivity, offering researchers the causal understanding needed to optimize their synthetic strategies. The protocols described herein are designed to be self-validating, providing a robust framework for achieving high-yield, high-purity products.

Pillar 1: The Scientific Foundation of CDMT Reactivity

The utility of CDMT is rooted in the electronic nature of the 1,3,5-triazine ring. This heterocycle is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack.[1][4] This core principle governs its primary reaction pathway: Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: Activating the C-Cl Bond

The fundamental reactivity of CDMT centers on the SNAr mechanism, where the chlorine atom at the C2 position acts as an excellent leaving group.[1][5] The electron-withdrawing triazine ring activates the C-Cl bond, facilitating its displacement by a wide range of nucleophiles, including amines. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, before the chloride ion is expelled to yield the final substituted triazine.[1]

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) on CDMT.

Application in Amide Synthesis: The Premier Role of CDMT

The most prominent application of CDMT is not direct amine coupling to the triazine core for its own sake, but rather as a superior coupling reagent for forming amide and peptide bonds.[1][6] This process involves the in situ activation of a carboxylic acid, which then undergoes nucleophilic attack by an amine.

Mechanism of Carboxylic Acid Activation:

The activation process requires a non-nucleophilic tertiary amine base, with N-methylmorpholine (NMM) being the most common and effective choice.[1][7]

  • Formation of the Active Salt: CDMT reacts with NMM to form a highly reactive quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[1][6] This intermediate is the key to the coupling reaction's success.

  • Creation of the "Superactive" Ester: The DMTMM salt readily reacts with the carboxylate anion (formed from the carboxylic acid and NMM) to generate a "superactive" triazine ester.[1]

  • Nucleophilic Acyl Substitution: This activated ester is highly electrophilic and is rapidly attacked by the primary or secondary amine, forming the desired amide bond with high efficiency. The byproduct, 4,6-dimethoxy-1,3,5-triazin-2-ol, is generally water-soluble and easily removed during workup.

This one-pot, one-step procedure is renowned for its speed, quantitative yields, and, crucially, for proceeding with minimal racemization of chiral centers, a critical factor in peptide synthesis.[1][3]

Pillar 2: Field-Proven Protocols and Methodologies

The following protocols provide a validated, step-by-step guide for researchers. Adherence to these methodologies, combined with standard laboratory practices, will ensure reliable and reproducible results.

Protocol 1: Amide Bond Formation via CDMT/NMM Coupling

This protocol is the workhorse application for CDMT, suitable for coupling a wide range of carboxylic acids and amines, including protected amino acids.

Materials & Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine or Amine Hydrochloride Salt (1.0 - 1.2 equiv)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 - 1.2 equiv)

  • N-methylmorpholine (NMM) (2.5 - 3.6 equiv)

  • Anhydrous Solvent (e.g., Ethyl Acetate, Acetonitrile, DMF, DCM)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), amine (1.0 equiv), and CDMT (1.2 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent to form a slurry. The volume should be sufficient to ensure effective stirring (typically a 0.1 to 0.5 M concentration).

  • Initiation with Base: While stirring the slurry vigorously at room temperature, add the N-methylmorpholine (3.6 equiv) dropwise over 1-2 minutes. An exotherm may be observed.

  • Reaction Monitoring: Continue stirring the resulting mixture at room temperature. The reaction is typically rapid, often completing within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.

  • Workup & Isolation:

    • Upon completion, dilute the reaction mixture with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase sequentially with 5% citric acid or 1 N HCl to remove excess NMM, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel to yield the final, high-purity compound.

Amide_Workflow cluster_workflow Amide Synthesis Workflow A 1. Mix Solids (Carboxylic Acid, Amine, CDMT) B 2. Add Anhydrous Solvent A->B C 3. Add NMM Base (Initiate Reaction) B->C D 4. Stir at RT (1-3 h) Monitor by TLC/LC-MS C->D E 5. Aqueous Workup (Acid/Base Washes) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Chromatography/Recrystallization) F->G H 8. Characterize (NMR, HRMS) G->H

Caption: Experimental workflow for CDMT-mediated amide coupling.

Protocol 2: Direct Nucleophilic Substitution with an Amine

While less common than its use in amide coupling, CDMT can be directly functionalized with amines. This is useful for building substituted triazine scaffolds.

Materials & Reagents:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Non-nucleophilic Base (e.g., DIEA, Et₃N) (1.1 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), THF, 1,4-Dioxane)

Step-by-Step Methodology:

  • Initial Setup: Dissolve CDMT (1.0 equiv) in the chosen anhydrous solvent and cool the solution to 0 °C in an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 equiv). Add this solution dropwise to the stirring CDMT solution.

  • Base Addition: Following the amine addition, add the base (e.g., DIEA, 1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The base scavenges the HCl generated during the substitution.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight, or until TLC/LC-MS indicates completion.

  • Workup & Isolation: Quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-amino-4,6-dimethoxy-1,3,5-triazine derivative.

Pillar 3: Quantitative Data and Reaction Parameters

The efficiency of CDMT coupling is well-documented. The following table summarizes typical reaction conditions and outcomes for the synthesis of amides.

Carboxylic AcidAmineBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
N-Acetyl-L-leucineGlycine Methyl EsterNMM (3.6)Ethyl AcetateRT1-2>95%[1]
Benzoic AcidPhenethylamineNMM (2.5)THFRT196%[8]
Phenylacetic AcidBenzylamineNMM (2.5)THFRT198%[8]
Z-Protected Triazole AcidGlycosyl AmineNMMDCM/DMFRT12Good[3]

Note: Reaction times and yields are substrate-dependent. Optimization of stoichiometry, solvent, and temperature may be required for specific applications.

Conclusion: An Indispensable Tool for Synthesis

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) stands as a powerful and economical reagent in the synthetic chemist's toolkit. Its primary application as a coupling agent for amide bond formation is characterized by mild reaction conditions, rapid conversion, high yields, and excellent preservation of stereochemical integrity. The straightforward protocols and predictable reactivity make CDMT an authoritative choice for researchers, scientists, and drug development professionals engaged in the synthesis of peptides, complex natural products, and novel molecular entities.

References

  • DMTMM - Wikipedia . Wikipedia. [Link]

  • A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ From 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines . PubMed. [Link]

  • Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants . J-Stage. [Link]

  • New observations on peptide bond formation using CDMT . ResearchGate. [Link]

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine . Chongqing Chemdad Co., Ltd. [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis . ResearchGate. [Link]

  • Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis . MDPI. [Link]

  • Triazine - Wikipedia . Wikipedia. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) . RSC Publishing. [Link]

  • Aromatic Nucleophilic Substitution . Fisher Scientific. [Link]

  • Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study . ResearchGate. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi . Zenodo. [Link]

  • An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions . ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . MDPI. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . PMC. [Link]

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A New Effective and Convenient Coupling Reagent for Cephalosporin Derivatives . Taylor & Francis Online. [Link]

Sources

Application

Preparation and Application of Alkyne-Tagged Triazine Derivatives for Chemical Biology

An Application and Protocol Guide Abstract The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its ability to serve as a core for developing covalent inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its ability to serve as a core for developing covalent inhibitors and targeted chemical probes.[1][2][3] The incorporation of a terminal alkyne group onto this scaffold introduces a powerful and versatile bioorthogonal handle. This dual-functionality allows for a wide range of applications, from irreversible covalent modification of protein targets to downstream labeling and identification via "click chemistry".[4][5][6][7][8] This guide provides a detailed overview of the synthesis, characterization, and application of alkyne-tagged triazine derivatives, offering field-proven protocols and explaining the rationale behind key experimental steps.

Introduction: The Synergy of Triazine and Alkyne Functionalities

The utility of alkyne-tagged triazine derivatives stems from the unique combination of two powerful chemical moieties:

  • The 1,3,5-Triazine Core: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an exceptionally versatile starting material. Its three chlorine atoms can be sequentially substituted with various nucleophiles under controlled temperature conditions.[9][10][11] This step-wise reactivity allows for the precise construction of asymmetrically substituted triazines, enabling the attachment of targeting ligands, solubility modifiers, and the reactive alkyne tag onto a single, stable scaffold. Furthermore, the electrophilic nature of the chloro-triazine itself can be tuned to covalently target nucleophilic residues like lysine in proteins.[1]

  • The Terminal Alkyne Handle: The alkyne group serves a dual purpose in chemical biology. Primarily, it is a bioorthogonal reporter, meaning it is inert to most biological functional groups but reacts selectively with an azide partner through click chemistry.[12][13][14] This enables researchers to visualize, isolate, and identify target biomolecules. The two main types of click reactions are the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][] Secondly, the alkyne can act as a "latent warhead," forming an irreversible covalent bond with the thiol group of cysteine residues, often found in the active sites of enzymes.[4][5][6][8]

This guide details two primary synthetic strategies for preparing these valuable chemical tools and provides protocols for their application in bioorthogonal labeling and target identification.

Synthetic Strategies for Alkyne-Tagged Triazines

The preparation of alkyne-tagged triazines predominantly relies on the sequential substitution of cyanuric chloride. The key principle is the temperature-dependent reactivity of the C-Cl bonds: the first substitution occurs at ~0 °C, the second at room temperature, and the third often requires heating.[10][16]

Two common methods for introducing the alkyne are:

  • Nucleophilic Substitution: An alkyne-containing nucleophile, such as propargylamine or propargyl alcohol, directly displaces a chlorine atom on the triazine ring.[17] This is a direct and efficient method for creating a C-N or C-O linkage.

  • Sonogashira Cross-Coupling: For a more robust C-C bond, a palladium/copper-catalyzed Sonogashira coupling can be performed between a chloro-triazine and a terminal alkyne.[18][19][20][21]

The following diagram illustrates these two divergent pathways starting from cyanuric chloride.

G cluster_0 Synthetic Pathways cluster_1 Method 1: Nucleophilic Substitution cluster_2 Method 2: Sonogashira Coupling start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) nuc_sub Propargylamine or Propargyl Alcohol, Base ~0 °C start->nuc_sub Path A sonogashira Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira Path B product1 Mono-alkyne Dichlorotriazine (C-N or C-O linked) nuc_sub->product1 further_mod Further Substitution (Nucleophile 2, RT to Reflux) product1->further_mod product2 Mono-alkyne Dichlorotriazine (C-C linked) sonogashira->product2 product2->further_mod final_product Disubstituted Alkyne-Tagged Triazine Probe further_mod->final_product

Figure 1: General synthetic workflows for creating alkyne-tagged triazine probes.

Protocols for Synthesis and Characterization

This section provides detailed, step-by-step protocols for synthesizing a versatile alkyne-tagged triazine building block and a final chemical probe.

Protocol 1: Synthesis of 2,4-dichloro-6-(prop-2-yn-1-yloxy)-1,3,5-triazine

This protocol describes the first nucleophilic substitution on cyanuric chloride with propargyl alcohol to create a key building block. The low temperature is critical to ensure mono-substitution.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Notes
Cyanuric ChlorideC₃Cl₃N₃184.41Highly reactive, handle in a fume hood.
Propargyl AlcoholC₃H₄O56.06
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic base.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution.
BrineNaCl58.44Saturated aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent.

Step-by-Step Methodology

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Nucleophile and Base: In a separate flask, mix propargyl alcohol (1.0 eq) and DIPEA (1.1 eq). Add this mixture dropwise to the stirred cyanuric chloride solution over 30 minutes, ensuring the temperature remains at 0 °C.

    • Causality: DIPEA acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile. Dropwise addition at 0 °C prevents over-reaction and the formation of di- or tri-substituted products.[16]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Characterization

  • ¹H NMR: Expect characteristic peaks for the propargyl group, including a triplet for the acetylenic proton (~2.5 ppm) and a doublet for the methylene protons (~4.9 ppm).

  • ¹³C NMR: Confirm the presence of the triazine ring carbons and the alkyne carbons (~75-80 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the product (C₆H₂Cl₂N₃O, exact mass ~204.96).

Protocol 2: Synthesis of a Disubstituted Alkyne-Tagged Triazine Probe

This protocol builds upon the product from Protocol 1 by adding a second nucleophile (e.g., an amine) to create a more complex probe.

Step-by-Step Methodology

  • Reaction Setup: Dissolve 2,4-dichloro-6-(prop-2-yn-1-yloxy)-1,3,5-triazine (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).

  • Addition of Second Nucleophile: Add the desired amine (e.g., morpholine, 1.0 eq) and DIPEA (1.1 eq) to the solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

    • Causality: The second substitution requires a higher temperature than the first, demonstrating the differential reactivity of the chlorine atoms on the triazine ring.[10][11]

  • Monitoring and Workup: Monitor by TLC. Once complete, perform an aqueous workup similar to Protocol 1.

  • Purification: Purify the product by flash chromatography or recrystallization.

Applications in Chemical Biology

The alkyne-tagged triazine probes are powerful tools for interrogating biological systems. The general workflow involves introducing the probe to a biological system (cells or lysate), allowing it to interact with its target(s), and then using click chemistry to attach a reporter tag for analysis.

Application 1: Bioorthogonal Labeling via CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly specific reaction for ligating the alkyne-tagged probe to an azide-modified reporter (e.g., biotin-azide for pulldown or a fluorescent-azide for imaging).[7][][23][24]

Figure 2: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for Protein Labeling in Lysate

  • Prepare Click Reagents:

    • Probe: 10 mM stock of alkyne-tagged triazine in DMSO.

    • Reporter: 5 mM stock of azide-reporter (e.g., Biotin-Azide) in DMSO.

    • Copper: 50 mM stock of CuSO₄ in water.

    • Ligand: 50 mM stock of THPTA (or TBTA) in water.

    • Reducing Agent: 50 mM stock of sodium ascorbate in water (prepare fresh).

  • Labeling: To 1 mg of total protein in 1 mL of lysis buffer, add the alkyne-tagged triazine probe to a final concentration of 10-50 µM. Incubate for 1 hour at room temperature.

  • Click Reaction: Add the click chemistry reagents sequentially to the labeled lysate:

    • Azide-reporter (to final concentration 100 µM).

    • CuSO₄ (to final concentration 1 mM).

    • THPTA ligand (to final concentration 5 mM).

    • Causality: The THPTA ligand stabilizes the Cu(I) oxidation state and reduces copper-mediated protein damage.[25]

    • Vortex briefly, then add sodium ascorbate (to final concentration 5 mM) to initiate the reaction.

  • Incubation: Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.

  • Downstream Analysis: The proteome is now ready for analysis, such as enrichment of biotinylated proteins on streptavidin beads followed by mass spectrometry, or in-gel fluorescence scanning.

Application 2: Activity-Based Protein Profiling (ABPP)

In ABPP, the alkyne-tagged triazine acts as a covalent probe to identify active enzymes within a complex proteome.[26][27] The triazine scaffold can be designed to target specific enzyme families (e.g., ascorbate peroxidases), and the alkyne serves as the reporter handle for subsequent identification.[2]

G cluster_workflow ABPP Workflow start 1. Labeling Incubate Proteome with Alkyne-Triazine Probe covalent 2. Covalent Binding Probe binds to active site of Target Protein start->covalent click 3. Click Reaction Add Azide-Biotin and CuAAC reagents covalent->click enrich 4. Enrichment Capture biotinylated proteins with Streptavidin Beads click->enrich analyze 5. Analysis On-bead digestion, LC-MS/MS Identification enrich->analyze

Figure 3: Workflow for target identification using an alkyne-triazine probe in ABPP.

This workflow enables the identification of specific protein targets of the triazine compound. The covalent nature of the interaction ensures a stable linkage, and the bioorthogonal alkyne tag allows for highly efficient and specific enrichment from a complex biological sample.[27][28]

Conclusion

Alkyne-tagged triazine derivatives represent a powerful and modular platform for chemical biology research. The synthetic accessibility of the triazine core, combined with the versatility of the alkyne handle, provides researchers with a robust toolkit for creating custom probes. These probes are invaluable for a wide range of applications, including bioorthogonal labeling, covalent inhibitor development, and activity-based protein profiling for target discovery and validation. The protocols and principles outlined in this guide offer a solid foundation for scientists and drug development professionals to leverage this exciting class of chemical tools.

References

  • Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry. [Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society. [Link]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. ACS Publications. [Link]

  • Synthesis and Characterization of Triazine‐based Chemical Probes. ResearchGate. [Link]

  • Synthesis of triazine-based materials by functionalization with alkynes. PubMed. [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

  • Alkynes in covalent enzyme inhibitors. Scholarly Publications Leiden University. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd. [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC. [Link]

  • Triazine Probes Target Ascorbate Peroxidases in Plants. PubMed. [Link]

  • Triazine-Based Tool Box for Developing Peptidic PET Imaging Probes: Syntheses, Microfluidic Radiolabeling, and Structure–Activity Evaluation. ACS Publications. [Link]

  • 2,4-dichloro-6-isopropoxy-1,3,5-triazine. ChemSynthesis. [Link]

  • Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Publications. [Link]

  • Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine. PrepChem.com. [Link]

  • Synthesis of 1H-1,2,3-Triazoles from Alkyne Derivatives of 1,3,5-Triazines by Huisgen's Reaction. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Target Identification Using Chemical Probes. PubMed. [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • Site-selective peptide functionalisation mediated via vinyl-triazine linchpins. Chemical Communications. [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC. [Link]

  • Tetrazine ligation for chemical proteomics. SciSpace. [Link]

  • Click Chemistry in Proteomic Investigations. PMC. [Link]

  • Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ChemRxiv. [Link]

  • Biosynthesis of alkyne-containing natural products. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Chloro-4-methyl-1,3,5-triazine in Aqueous Media

Welcome to the technical support center for handling 2-Chloro-4-methyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile triazine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Chloro-4-methyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile triazine derivative in their experiments. The inherent reactivity of the chloro-substituent on the triazine ring makes it an excellent electrophilic partner for nucleophilic substitution reactions. However, this same reactivity also renders it susceptible to hydrolysis in aqueous environments, which can compromise experimental outcomes. This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you mitigate hydrolysis and ensure the integrity of your work.

Understanding the Challenge: The Hydrolysis of 2-Chloro-4-methyl-1,3,5-triazine

The stability of 2-Chloro-4-methyl-1,3,5-triazine in aqueous solutions is a critical factor for the reproducibility and success of your experiments. The core of the issue lies in the susceptibility of the carbon-chlorine bond on the electron-deficient triazine ring to nucleophilic attack by water or hydroxide ions. This process, known as hydrolysis, leads to the substitution of the chlorine atom with a hydroxyl group, forming 2-Hydroxy-4-methyl-1,3,5-triazine. This byproduct is often unreactive in the intended subsequent reactions and can complicate the purification and analysis of your desired product.

The rate of this hydrolysis is significantly influenced by several factors, most notably pH and temperature. Understanding and controlling these parameters are key to preserving the integrity of your 2-Chloro-4-methyl-1,3,5-triazine solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-Chloro-4-methyl-1,3,5-triazine degradation in my experiments?

A1: The primary cause of degradation is hydrolysis, a chemical reaction where a water molecule cleaves the carbon-chlorine bond on the triazine ring. This results in the formation of the corresponding hydroxy-triazine and hydrochloric acid. The reaction is catalyzed by both acidic and basic conditions.

Q2: How does pH affect the stability of 2-Chloro-4-methyl-1,3,5-triazine?

A2: The pH of your aqueous solution is the most critical factor influencing the rate of hydrolysis.

  • Acidic Conditions (pH < 6): Under acidic conditions, the nitrogen atoms in the triazine ring can become protonated. This protonation increases the electron deficiency of the ring, making the carbon atom attached to the chlorine even more susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH 6-8): In this range, the rate of hydrolysis is generally at its minimum. The concentration of hydroxide ions is low, and the triazine ring is not significantly protonated.

  • Alkaline Conditions (pH > 8): In basic solutions, the high concentration of hydroxide ions (a much stronger nucleophile than water) leads to a rapid nucleophilic aromatic substitution, quickly converting the chloro-triazine to its hydroxy derivative.

Q3: I've observed a precipitate forming in my buffered solution of 2-Chloro-4-methyl-1,3,5-triazine over time. What is it?

A3: The precipitate is likely the hydrolysis product, 2-Hydroxy-4-methyl-1,3,5-triazine. This compound is generally less soluble in common organic and aqueous buffer systems than its chlorinated precursor. Its formation is a clear indicator that hydrolysis has occurred.

Q4: Can the choice of buffer itself affect the stability of my compound?

A4: Yes, the buffer components can play a role. While the primary function of the buffer is to control pH, some buffer species can act as nucleophiles and directly participate in the substitution reaction, although this is less common than hydrolysis. For instance, buffers containing primary or secondary amine groups should be avoided as they can react with the chloro-triazine. It is generally recommended to use non-nucleophilic buffers.

Q5: How can I monitor the stability of my 2-Chloro-4-methyl-1,3,5-triazine solution?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the stability of your solution.[1] By running a time-course experiment, you can track the disappearance of the peak corresponding to 2-Chloro-4-methyl-1,3,5-triazine and the appearance of the peak for the 2-Hydroxy-4-methyl-1,3,5-triazine byproduct. Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.[1]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low yield in subsequent reaction Hydrolysis of 2-Chloro-4-methyl-1,3,5-triazine starting material.Verify pH: Ensure your buffer is maintaining a pH between 6.0 and 7.5 throughout the reaction. • Lower Temperature: Conduct your reaction at a lower temperature if the protocol allows. Hydrolysis is significantly slower at reduced temperatures. • Freshly Prepare Solutions: Prepare your aqueous solution of 2-Chloro-4-methyl-1,3,5-triazine immediately before use.
Appearance of an unexpected, more polar spot on TLC Formation of the 2-Hydroxy-4-methyl-1,3,5-triazine byproduct.Co-spot with a Hydrolysis Standard: If possible, generate a small amount of the hydrolyzed product by intentionally exposing the starting material to a basic solution and use it as a standard on your TLC plate for confirmation. • Optimize Buffer: Switch to a more suitable buffer system as recommended in the "Recommended Buffer Systems" table below.
Inconsistent reaction outcomes Variable levels of hydrolysis in the starting material solution.Standardize Solution Preparation: Implement a strict protocol for the preparation and handling of your 2-Chloro-4-methyl-1,3,5-triazine solutions, including buffer composition, pH, temperature, and time before use. • Quality Control: Use HPLC to check the purity of your stock solution before each use if it is not freshly prepared.
pH of the solution drops during the experiment Hydrolysis produces hydrochloric acid (HCl) as a byproduct, which can lower the pH if the buffer capacity is insufficient.Increase Buffer Concentration: Use a higher molarity buffer to provide greater buffering capacity. • Re-evaluate Buffer Choice: Select a buffer with a pKa closer to your desired working pH for optimal buffering.

Recommended Buffer Systems for Enhanced Stability

The selection of an appropriate buffer system is paramount to preventing the hydrolysis of 2-Chloro-4-methyl-1,3,5-triazine. The ideal buffer should maintain a stable pH in the near-neutral range and be non-nucleophilic.

Buffer System Recommended pH Range Concentration (mM) Comments & Considerations
Phosphate Buffer (Sodium or Potassium) 6.0 - 7.520 - 100A commonly used and effective buffer system. Ensure the pH is carefully adjusted.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 7.0 - 8.020 - 50A good choice for many biological assays due to its low metal binding and physiological pH range.
MOPS (3-(N-morpholino)propanesulfonic acid) 6.5 - 7.920 - 50Another "Good's" buffer that is suitable for a variety of applications.
Ammonium Acetate 6.5 - 7.55 - 20Has been shown to be effective in maintaining near-neutrality for other chlorotriazines.[2]

Note: Always prepare buffers with high-purity water and verify the final pH with a calibrated pH meter.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 2-Chloro-4-methyl-1,3,5-triazine

This protocol describes the preparation of a stock solution with enhanced stability for use in subsequent experiments.

Materials:

  • 2-Chloro-4-methyl-1,3,5-triazine

  • Anhydrous organic solvent (e.g., Acetonitrile or Tetrahydrofuran (THF))

  • Chosen buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0)

  • Calibrated pH meter

  • Ice bath

Procedure:

  • Prepare the Buffer: Prepare a 50 mM sodium phosphate buffer and carefully adjust the pH to 7.0 using phosphoric acid or sodium hydroxide. Cool the buffer to 4°C in an ice bath.

  • Initial Dissolution: Dissolve the required amount of 2-Chloro-4-methyl-1,3,5-triazine in a minimal volume of cold, anhydrous acetonitrile or THF. It is crucial to use an anhydrous solvent for the initial dissolution to prevent premature hydrolysis.

  • Aqueous Dilution: While vortexing or stirring vigorously, slowly add the cold (4°C) pH 7.0 phosphate buffer to the organic solution of the triazine to reach the final desired concentration.

  • Final pH Check: After complete addition, quickly check the pH of the final solution and adjust if necessary with dilute acid or base.

  • Storage and Use: Use the solution immediately for the best results. If short-term storage is necessary, keep the solution on ice and use it within a few hours. For any longer-term storage, aliquoting and freezing at -20°C or below is recommended, though stability under these conditions should be validated for your specific application.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general HPLC method to assess the stability of 2-Chloro-4-methyl-1,3,5-triazine in your buffered solution.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of your 2-Chloro-4-methyl-1,3,5-triazine solution. If necessary, quench any ongoing reaction and dilute the sample with the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system. A gradient elution is typically effective, for example, starting with 95% A and increasing to 95% B over 15-20 minutes. Monitor the elution profile at a suitable wavelength (e.g., 220-254 nm).

  • Data Analysis: Identify the peaks for 2-Chloro-4-methyl-1,3,5-triazine and its hydrolysis product, 2-Hydroxy-4-methyl-1,3,5-triazine. The hydroxy-triazine will typically have a shorter retention time due to its increased polarity. Calculate the percentage of the parent compound remaining at each time point to determine the stability profile.

Visualizing the Hydrolysis and Prevention Strategy

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a decision-making workflow for preventing it.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products 2_Chloro_4_methyl_1_3_5_triazine 2-Chloro-4-methyl-1,3,5-triazine 2_Hydroxy_4_methyl_1_3_5_triazine 2-Hydroxy-4-methyl-1,3,5-triazine 2_Chloro_4_methyl_1_3_5_triazine->2_Hydroxy_4_methyl_1_3_5_triazine  Nucleophilic Attack (Hydrolysis) HCl Hydrochloric Acid (HCl) H2O Water (H₂O)

Caption: Mechanism of 2-Chloro-4-methyl-1,3,5-triazine hydrolysis.

Buffer_Selection_Workflow start Start: Need to prepare an aqueous solution of 2-Chloro-4-methyl-1,3,5-triazine ph_consideration What is the required pH for the experiment? start->ph_consideration ph_range Is the required pH between 6.0 and 7.5? ph_consideration->ph_range temp_consideration Can the experiment be run at a low temperature? prepare_solution Prepare the solution fresh using Protocol 1 temp_consideration->prepare_solution Yes, use 4°C temp_consideration->prepare_solution No, use room temp buffer but work quickly buffer_choice Select a non-nucleophilic buffer (e.g., Phosphate, HEPES, MOPS) buffer_choice->temp_consideration ph_range->buffer_choice Yes troubleshoot Re-evaluate experimental conditions. Can the pH be adjusted? ph_range->troubleshoot No run_experiment Proceed with the experiment prepare_solution->run_experiment monitor_stability Monitor stability with HPLC (Protocol 2) if necessary run_experiment->monitor_stability troubleshoot->ph_consideration

Sources

Optimization

Technical Support Center: Optimizing Temperature for Mono-substitution of Chlorotriazines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with chlorotriazine scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with chlorotriazine scaffolds. The selective substitution of 2,4,6-trichloro-s-triazine (also known as cyanuric chloride) is a cornerstone of synthetic chemistry, enabling the creation of a vast array of compounds from herbicides to pharmaceuticals.[1] However, achieving high selectivity for mono-substitution can be challenging, with reaction temperature being the most critical variable.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for successful and reproducible mono-substitution.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Before diving into troubleshooting, it's crucial to understand the principles governing these reactions.

Q1: Why is temperature so critical for achieving selective mono-substitution on a chlorotriazine ring?

The reactivity of the chlorine atoms on the triazine ring is not uniform. The substitution of the first chlorine atom is significantly easier than the second, and the second is easier than the third. This is because each substitution of a chlorine with a nucleophile (like an amine or alcohol) deactivates the triazine ring towards further nucleophilic attack.[2]

This stepwise decrease in reactivity is the key to selectivity. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a resonance-stabilized intermediate (a Meisenheimer complex).[1][3] Each substitution alters the electronic properties of the ring, increasing the activation energy required for the next substitution.

Temperature provides the kinetic energy to overcome this activation barrier.[4]

  • Low Temperatures (0–5 °C): Provide just enough energy to overcome the barrier for the first substitution, which is the most reactive. The activation energy for the second substitution remains too high for the reaction to proceed at a significant rate.[2][5]

  • Moderate Temperatures (30–50 °C): Provide sufficient energy to replace the second chlorine.[5][6]

  • High Temperatures (70–100 °C): Are typically required to substitute the third and final chlorine atom.[5]

Therefore, by precisely controlling the temperature, you can kinetically favor the mono-substituted product and prevent over-reaction.

Q2: What is the general mechanism of substitution on chlorotriazines?

The reaction follows a two-step addition-elimination mechanism typical of nucleophilic aromatic substitution (SNAr).[1][7]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the electron-deficient carbon atoms on the triazine ring that is bonded to a chlorine atom. This forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[1] This is usually the rate-determining step.

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion (Cl⁻), which acts as the leaving group.[1]

This process generates one equivalent of hydrochloric acid (HCl) for each substitution, which must be neutralized by a base (an "acid scavenger") to prevent protonation of the nucleophile and drive the reaction to completion.[2]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q3: My reaction is producing a mixture of mono-, di-, and even tri-substituted products. How can I improve selectivity for the mono-product?

This is the most common challenge and almost always points to issues with temperature control or reaction kinetics.

Root Cause Analysis: The formation of di- and tri-substituted products means the reaction has enough energy to overcome the activation barriers for the second and third substitutions.

Troubleshooting Steps:

  • Strict Temperature Control (Primary Solution): This is non-negotiable. The first substitution should be performed at 0–5 °C .[2][5]

    • Action: Use an ice-water bath to maintain the temperature of your reaction vessel. For larger scales, a cryo-cooler or a jacketed reactor with a circulating coolant is recommended. Ensure your thermometer is calibrated and placed directly in the reaction mixture.

  • Slow, Controlled Addition of Nucleophile: Adding your nucleophile too quickly can create localized "hot spots" where the temperature exceeds the optimal range, leading to over-reaction. It also increases the instantaneous concentration of the nucleophile, favoring multiple substitutions.

    • Action: Dissolve your nucleophile in the reaction solvent and add it dropwise to the stirred solution of cyanuric chloride using a syringe pump or a pressure-equalizing dropping funnel over a period of 30-60 minutes.[1][2]

  • Stoichiometry Check: While using a slight excess of the nucleophile can ensure full consumption of the starting material, a large excess will drive the reaction towards di-substitution.

    • Action: Begin with a 1.0 to 1.05 molar equivalent of the nucleophile relative to cyanuric chloride.[8]

  • Vigorous Stirring: Ensure the reaction mixture is homogenous. Poor stirring can lead to localized high concentrations of the nucleophile, promoting di-substitution.

    • Action: Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar to ensure efficient mixing.

Q4: My reaction is very slow, or I have a low yield of the mono-substituted product, with a lot of unreacted cyanuric chloride remaining.

This issue indicates that the reaction conditions are not sufficiently activating for your specific nucleophile.

Root Cause Analysis: The nucleophile may be weak (less basic, sterically hindered), or the reaction system lacks sufficient energy.

Troubleshooting Steps:

  • Verify Nucleophile Reactivity: Not all nucleophiles are created equal. Sterically hindered amines or weakly basic aromatic amines react more slowly than simple aliphatic amines.[2][9]

    • Action: For less reactive nucleophiles, you may need to slightly increase the temperature. Cautiously raise the temperature in 5 °C increments (e.g., from 0 °C to 5 °C, then to 10 °C), while carefully monitoring the reaction progress by TLC or LC-MS to see if di-substitution begins to occur.[8][10]

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Action: Aprotic solvents like acetone, THF, or dichloromethane are common choices.[1][2] Acetone is often a good starting point as it readily dissolves cyanuric chloride and many nucleophiles.

  • Efficient Acid Scavenger: The reaction produces HCl, which will protonate amine nucleophiles, rendering them non-nucleophilic. An effective base is essential.

    • Action: Use a non-nucleophilic base like sodium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or Diisopropylethylamine (DIEA).[1][2] For reactions in aqueous suspensions, an aqueous solution of sodium carbonate or sodium hydroxide can be used, but pH must be carefully controlled to prevent hydrolysis of the chlorotriazine.[5]

  • Check for Hydrolysis: Cyanuric chloride can react with water, especially as the temperature increases or under basic conditions, to form hydroxy-triazines.[5]

    • Action: Ensure your solvents are anhydrous if performing the reaction under non-aqueous conditions. If you must use water, keep the temperature strictly at 0 °C, where cyanuric chloride exhibits temporary stability.[5]

Q5: I'm trying to add an amine, but my product seems to be a hydroxylated triazine. What happened?

This is a classic case of a competing hydrolysis reaction.

Root Cause Analysis: Water is acting as a competing nucleophile. The hydrolysis of cyanuric chloride is accelerated by increased temperature and alkaline conditions.[5]

Troubleshooting Steps:

  • Anhydrous Conditions: If your intended nucleophile is not water-soluble, use anhydrous solvents (e.g., dry THF, acetone, or DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][9]

  • Temperature Control: Hydrolysis is significantly slower at 0 °C. Even in aqueous media, holding the temperature at 0 °C minimizes the formation of the hydroxy-triazine byproduct.[5] At 30 °C, over 40% of cyanuric chloride can be hydrolyzed within an hour.[5]

  • pH Management: In aqueous systems, maintain a neutral to slightly acidic pH if possible, as alkaline conditions promote the formation of 2,4-dichloro-6-hydroxy-1,3,5-triazine.[5] This often involves the careful, simultaneous addition of a base to neutralize the generated HCl without making the bulk solution too basic.

Part 3: Data & Protocols

Table 1: Recommended Starting Temperatures for Mono-substitution

This table provides general guidelines. Optimization will be required based on the specific nucleophile and solvent system.

Nucleophile ClassExampleRecommended Starting Temp.Key Considerations
Primary Aliphatic Amines Ethylamine, Butylamine0 °CHighly reactive. Strict temperature control and slow addition are critical to prevent di-substitution.
Secondary Aliphatic Amines Diethylamine, Piperidine0–5 °CAlso very reactive. Steric hindrance can slightly slow the reaction compared to primary amines.
Aromatic Amines Aniline, 4-Aminobenzonitrile0–5 °CLess reactive than aliphatic amines. May require the full 0-5 °C range and longer reaction times.[2]
Alcohols / Alkoxides Sodium methoxide, Ethanol0 °COften used as the alkoxide for better reactivity. Must be performed under anhydrous conditions to prevent hydrolysis.[9]
Thiols / Thiolates Ethanethiol, Sodium thiophenoxide0 °CHighly nucleophilic. React readily at low temperatures.[5]
Diagram: Troubleshooting Workflow for Mono-substitution

This flowchart illustrates the decision-making process for optimizing your reaction.

G cluster_legend Legend k_start Start/End k_process Process k_decision Decision k_issue Problem start Start: Initial Reaction (0-5°C, 1.0 eq Nu, Base) monitor Monitor by TLC/LC-MS after 2-4 hours start->monitor decision Desired Product Achieved? monitor->decision end Reaction Complete. Proceed to Workup. decision->end Yes issue_mix Problem: Mixture of mono- and di-substituted decision->issue_mix No (Di-substitution) issue_slow Problem: Low Conversion/ Reaction Stalled decision->issue_slow No (Low Conversion) fix_mix Action: 1. Decrease Temp (target 0°C) 2. Slow nucleophile addition rate 3. Re-run with 1.0 eq Nu issue_mix->fix_mix fix_slow Action: 1. Allow longer reaction time 2. Cautiously increase temp to 5-10°C 3. Verify base effectiveness issue_slow->fix_slow fix_mix->start Re-optimize fix_slow->monitor Continue Monitoring

Caption: A troubleshooting workflow for optimizing the mono-substitution of chlorotriazines.

Experimental Protocol: General Procedure for Temperature Optimization

This protocol provides a robust starting point for achieving selective mono-substitution with an amine nucleophile.

Materials:

  • 2,4,6-Trichloro-s-triazine (Cyanuric Chloride)

  • Amine Nucleophile (1.05 eq)

  • Acid Scavenger (e.g., K₂CO₃, 1.1 eq)

  • Anhydrous Acetone

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

Procedure:

  • Setup: In a round-bottom flask, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Add the acid scavenger (e.g., K₂CO₃) to the stirring solution.[2]

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a separate portion of cold (0 °C) anhydrous acetone. Add this solution dropwise to the stirring cyanuric chloride slurry over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[2]

  • Reaction Monitoring: Maintain the reaction temperature at 0–5 °C and stir vigorously. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of cyanuric chloride and the formation of the mono-substituted product.[2][10] Analytical methods using GC/MS or LC-MS/MS are highly effective for tracking the disappearance of starting materials and the appearance of products and byproducts.[11][12]

  • Quenching and Workup: Once the starting material is consumed and minimal di-substituted product is observed, pour the reaction mixture into a beaker containing crushed ice and water.[2]

  • Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with cold distilled water to remove salts, and dry under a high vacuum to yield the crude mono-substituted chlorotriazine.[2]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

References

  • Chemcess. (2025, September 3). Cyanuric Chloride: Properties, Reactions, Production And Uses.
  • BenchChem. (2025).
  • BenchChem. (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines.
  • ResearchGate. (n.d.).
  • Falcigno, L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
  • DTIC. (n.d.).
  • Ashenhurst, J. (2021, August 9).
  • Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
  • Sharma, R. K., et al. (2020).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines.
  • Baker, D. B., et al. (1998). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 46(1), 161-167.
  • Zimmerman, L. R., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025, May 27). Chapter 18.7: Comparing Thermodynamics and Kinetics.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-methyl-1,3,5-triazine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-4-methyl-1,3,5-triazine derivatives. This document moves beyond simple procedural lists to explain the rationale behind purification strategies, ensuring a deeper understanding and more effective problem-solving in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of 2-chloro-4-methyl-1,3,5-triazine and its derivatives.

Q1: What are the typical impurities I should expect when synthesizing 2-chloro-4-methyl-1,3,5-triazine derivatives?

A1: The synthesis of 2-chloro-4-methyl-1,3,5-triazine derivatives, often starting from cyanuric chloride, can lead to several common impurities. These primarily include:

  • Over- or under-substituted byproducts: Depending on the stoichiometry and reaction conditions, you may see the formation of di- or tri-substituted triazines where the chlorine has been replaced by other nucleophiles.[1]

  • Hydrolysis products: The presence of water during the reaction or workup can lead to the hydrolysis of the chloro-substituent to a hydroxyl group, forming hydroxy-triazine derivatives.[1]

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.[2]

  • Regioisomers: When using unsymmetrical nucleophiles, the formation of regioisomeric mixtures can be a significant challenge.[3]

Q2: What is the most straightforward initial purification strategy for a solid 2-chloro-4-methyl-1,3,5-triazine derivative?

A2: For solid derivatives, recrystallization is often the most effective and scalable initial purification method.[2][4] The key is to select an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities have different solubility profiles.[5][6]

Q3: My compound is not a solid or won't crystallize. What are my other options?

A3: If your derivative is an oil or resists crystallization, silica gel column chromatography is the most versatile alternative.[2][7] This technique separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase. For highly polar triazine derivatives, other chromatographic techniques like reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[8]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[5] A general rule of thumb is "like dissolves like." Solvents with similar functional groups to your compound may be good starting points.[9] It's crucial to perform small-scale solubility tests with a variety of solvents (e.g., heptane, ethanol, ethyl acetate, and mixtures like ethyl acetate/hexane) to identify the optimal system.[1][9]

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques provides the most comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the number of components in a mixture.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often a good starting point for many triazine derivatives.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your desired product.[12]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of 2-chloro-4-methyl-1,3,5-triazine derivatives.

Recrystallization Troubleshooting

Issue: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The boiling point of the chosen solvent is higher than the melting point of your compound. Impurities can also lower the melting point of the crude product, exacerbating this issue.[1]

  • Solutions:

    • Change the solvent: Select a solvent with a lower boiling point.[1]

    • Use a solvent mixture: Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5][8]

    • Reduce the amount of solvent: Using a more concentrated solution can sometimes favor crystallization over oiling out.

Issue: Low or no crystal formation upon cooling.

  • Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or the solution may not be sufficiently saturated.

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[7]

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution.[7]

    • Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[7]

    • Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.[7]

Issue: Poor recovery of the purified product.

  • Causality: Too much solvent was used during the initial dissolution, or the compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize solvent usage: Use the absolute minimum amount of hot solvent required to dissolve the crude product.[7]

    • Second crop: After filtering the initial crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, though potentially less pure, crop of crystals.[1]

    • Wash with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[5]

Recrystallization Solvent Systems for Triazine DerivativesBoiling Point (°C)PolarityCommon Applications
Heptane98.4Non-polarOften used for less polar triazine derivatives.[13]
Ethanol78.4PolarA versatile solvent for a range of polarities.[10][14]
Ethyl Acetate / HexaneVariableTunableA common mixed-solvent system for optimizing solubility.[15]
Ethanol / WaterVariableTunableEffective for more polar compounds.[16]
Column Chromatography Troubleshooting

Issue: Poor separation of the desired compound from impurities.

  • Causality: The chosen solvent system (mobile phase) does not have the appropriate polarity to effectively differentiate between the components of the mixture on the silica gel (stationary phase). Column overloading or improper packing can also contribute.[1][17]

  • Solutions:

    • Optimize the mobile phase: Use TLC to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation.[1] If compounds are moving too slowly (low Rf), increase the polarity of the eluent. If they are moving too quickly (high Rf), decrease the polarity.[7]

    • Try a different solvent system: If adjusting the solvent ratio is ineffective, switch to a different combination of solvents (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[7]

    • Reduce the sample load: The amount of crude material should generally be 1-5% of the mass of the silica gel.[7]

    • Add a modifier for basic compounds: If your triazine derivative is basic and shows streaking on the TLC plate, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.[7]

Issue: The compound is not eluting from the column.

  • Causality: The compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.

  • Solutions:

    • Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Switch to a more polar solvent system: Consider using a system like dichloromethane/methanol or even adding a small amount of acetic acid for very polar compounds that are not basic.

    • Use a different stationary phase: For highly polar compounds, consider using a less active stationary phase like alumina or employing reversed-phase chromatography with a C18 column.[7]

Workflow for Purification Method Selection

Purification_Workflow start Crude 2-Chloro-4-methyl-1,3,5-triazine Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Silica Gel Column Chromatography is_solid->column_chromatography No (Oil/Liquid) oils_out Does it 'oil out'? recrystallization->oils_out low_recovery Is recovery low? oils_out->low_recovery No optimize_solvent Optimize Recrystallization Solvent System oils_out->optimize_solvent Yes successful_recrystallization Successful Purification low_recovery->successful_recrystallization No second_crop Collect a second crop from mother liquor low_recovery->second_crop Yes poor_separation Is separation poor? column_chromatography->poor_separation optimize_solvent->recrystallization second_crop->successful_recrystallization optimize_mobile_phase Optimize Mobile Phase using TLC poor_separation->optimize_mobile_phase Yes successful_chromatography Successful Purification poor_separation->successful_chromatography No optimize_mobile_phase->column_chromatography alternative_chromatography Consider Alternative Chromatography (e.g., Reversed-Phase) optimize_mobile_phase->alternative_chromatography If still poor alternative_chromatography->successful_chromatography

Caption: A decision-making workflow for selecting and troubleshooting the purification method for 2-chloro-4-methyl-1,3,5-triazine derivatives.

Section 3: Experimental Protocols

This section provides generalized, step-by-step methodologies for the key purification techniques discussed.

Protocol: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve at room temperature, heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, you have found a potentially suitable solvent.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Protocol: Silica Gel Column Chromatography
  • Mobile Phase Selection: Use TLC to determine the optimal solvent system that provides good separation of your desired compound from impurities (aim for an Rf of 0.2-0.4).[1]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase and carefully pour it into the column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. You can use isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.[1]

Workflow for Column Chromatography

Chromatography_Workflow start Start select_solvent Select Mobile Phase via TLC start->select_solvent pack_column Pack Column with Silica Gel Slurry select_solvent->pack_column load_sample Load Sample in Minimal Solvent pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Purified Compound evaporate_solvent->end

Caption: A step-by-step experimental workflow for performing silica gel column chromatography.

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Kay, G., & Crook, E. M. (1977). Affinity Chromatography using Agarose-Triazine Derivatives. Journal of Chemical Research, Synopses, (1), 2189.
  • Gaspar, A., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
  • BenchChem. (2025). Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. BenchChem Technical Support.
  • BenchChem. (2025).
  • CN104910086A. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit. (2018).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025).
  • Al-Masoudi, N. A., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(23), 7354.
  • CN106279313A. (2017). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • Sarmah, K. N., et al. (2011). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogu. Archives of Applied Science Research, 3(6), 428-436.
  • de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Journal of the Brazilian Chemical Society, 16(5), 964-972.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Smith, G. L., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • Lee, J., et al. (n.d.).
  • ChemicalBook. (2025). 2,4-Dichloro-6-methyl-1,3,5-triazine.
  • University of Rochester. (n.d.).
  • LibreTexts. (2021). 2.
  • Abdel-Gawad, H., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Tropical Journal of Pharmaceutical Research, 15(4), 779.
  • de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(10), 1213-1222.
  • Hossain, M. K., et al. (2021). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS−) and Polysulfides (Sn2−). Organic & Biomolecular Chemistry, 19(34), 7416-7420.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development. BenchChem Technical Support.
  • ANHUI SHINDO CHEM. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Sukiennik, J., et al. (2021). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Arkivoc, 2021(2), 1-12.

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in 2-Chloro-4-methyl-1,3,5-triazine Reactions

Welcome to the technical support center dedicated to providing in-depth guidance on controlling regioselectivity in reactions involving 2-chloro-4-methyl-1,3,5-triazine. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on controlling regioselectivity in reactions involving 2-chloro-4-methyl-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired isomeric purity in the synthesis of substituted triazines. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, and mastering its selective functionalization is paramount for successful research and development.[1][2][3]

This guide moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses common experimental challenges in a problem-and-solution format, providing detailed explanations and actionable protocols.

Problem 1: Poor Regioselectivity with a Mixture of Isomers

Scenario: You are reacting 2-chloro-4-methyl-1,3,5-triazine with an unsymmetrical nucleophile (e.g., a primary amine with varying steric bulk on its substituents) and obtaining a difficult-to-separate mixture of the 4- and 6-substituted products.

Root Cause Analysis: The two unsubstituted carbon atoms (C4 and C6) on the triazine ring, while electronically similar, can exhibit different reactivities based on steric and electronic influences from both the incoming nucleophile and the existing methyl group. The formation of regioisomers is a common issue when the electronic and steric differentiation between the two reactive sites is insufficient.[4][5]

Solutions & Methodologies:

1. Temperature Control for Kinetic Differentiation:

  • Expertise & Experience: The substitution of chlorine atoms on a triazine ring is highly dependent on temperature.[1][6] By carefully controlling the temperature, you can often favor the kinetically controlled product. The first substitution on a dichlorotriazine typically occurs at low temperatures (0–5 °C).[1] While 2-chloro-4-methyl-1,3,5-triazine is already monosubstituted, this principle of temperature control remains crucial.

  • Protocol:

    • Dissolve 2-chloro-4-methyl-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) and cool the solution to -20 °C or 0 °C in an ice bath.[7][8]

    • In a separate flask, dissolve the nucleophile (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (1.1 eq) in the same solvent.[1][2]

    • Add the nucleophile solution dropwise to the cooled triazine solution over 30-60 minutes.

    • Maintain the low temperature and monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Once the starting material is consumed, quench the reaction with cold water or a saturated aqueous solution of ammonium chloride.

2. Leveraging Steric Hindrance:

  • Expertise & Experience: Steric effects can be a powerful tool to direct regioselectivity.[9][10][11] If your nucleophile is sterically demanding, it will preferentially attack the less hindered position on the triazine ring. Conversely, you can introduce a bulky protecting group on your nucleophile to enhance selectivity.

  • Conceptual Approach:

    • Analyze the Substrates: The methyl group at the 4-position of the triazine provides some steric bulk. A bulky nucleophile will likely favor attack at the more accessible 6-position.

    • Modify the Nucleophile: If the inherent steric bulk of your nucleophile is insufficient to achieve the desired selectivity, consider temporarily introducing a bulky protecting group (e.g., a triphenylmethyl group on an amine) that can be removed later.[6]

3. Solvent Effects on Reactivity and Selectivity:

  • Expertise & Experience: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity.[4][12] Less polar solvents may enhance the selectivity in certain cases by promoting tighter transition states where steric effects are more pronounced.

  • Troubleshooting Workflow for Solvent Screening:

G start Initial Reaction in THF check_regio Poor Regioselectivity? start->check_regio solvent_screen Screen Less Polar Solvents (e.g., Toluene, Dioxane) check_regio->solvent_screen Yes optimize Optimize with Best Solvent check_regio->optimize No polar_aprotic Screen Polar Aprotic Solvents (e.g., Acetonitrile, DMF) analyze Analyze Regioisomeric Ratio by NMR or HPLC solvent_screen->analyze polar_aprotic->analyze analyze->optimize G cluster_0 SNAr Mechanism start 2-Chloro-4-methyl-1,3,5-triazine + Nucleophile (Nu-) intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Nucleophilic Attack product Substituted Triazine + Cl- intermediate->product Loss of Leaving Group (Cl-)

Sources

Troubleshooting

Technical Guide: Solvent Selection for Electron-Deficient Methyl-Triazines

Executive Summary & Core Reactivity Profile Electron-deficient methyl-triazines (e.g., 3-methyl-1,2,4-triazine, methyl-1,2,3-triazines) present a unique "Reactivity Paradox" that often leads to experimental failure. Ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Reactivity Profile

Electron-deficient methyl-triazines (e.g., 3-methyl-1,2,4-triazine, methyl-1,2,3-triazines) present a unique "Reactivity Paradox" that often leads to experimental failure.

  • Ring Electrophilicity: The triazine core is highly electron-deficient, making it a "soft" electrophile susceptible to nucleophilic attack (SNAr) or Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions.[1]

  • Methyl Acidity: The electron-withdrawing nature of the ring renders the methyl protons acidic (pKa

    
     26–28), allowing for deprotonation and functionalization.[1]
    

The Critical Failure Mode: Using a solvent that acts as a nucleophile (e.g., alcohols) or facilitates proton exchange (e.g., wet polar aprotic solvents) often triggers irreversible ring opening or decomposition before the desired methyl-group chemistry can occur.[1] This guide details the solvents to strictly avoid and provides self-validating protocols for safe handling.

Troubleshooting Guide (FAQ)

Q1: I am attempting a base-mediated condensation on the methyl group, but I observe rapid darkening of the reaction mixture and no product. What is happening?

Diagnosis: You are likely experiencing Nucleophilic Ring Destruction or Competitive Enolization .

Technical Explanation: If you use a nucleophilic solvent (like Methanol or Ethanol) or a ketone solvent (like Acetone) with a base, two side reactions compete with your desired deprotonation:[1]

  • In Alcohols: The alkoxide generated (e.g., MeO⁻) attacks the electron-deficient triazine ring (usually at C5 or C6 for 1,2,4-triazines), leading to the formation of methoxy-adducts or ring-opened hydrazones.[1]

  • In Ketones: Acetone has a pKa (~19) lower than the methyl-triazine (~26).[1] The base will preferentially deprotonate the solvent, leading to solvent self-condensation (aldol) rather than reacting with your triazine.[1]

Corrective Action:

  • Switch Solvent: Use anhydrous THF (Tetrahydrofuran) or 1,4-Dioxane .[1] These are non-nucleophilic and stable to bases like LiHMDS or NaH.

  • Protocol Check: Ensure the base is non-nucleophilic (e.g., LiHMDS, LDA, or t-BuOK) to prevent SNAr on the ring.[1]

Q2: Can I use DMSO or DMF to improve the solubility of my methyl-triazine?

Diagnosis: Use with extreme caution. These are "Yellow Flag" solvents.

Technical Explanation: While DMSO and DMF are excellent for solubility, they pose specific risks for electron-deficient heterocycles:

  • Hydrolysis: These solvents are hygroscopic. Even trace water (ppm levels) becomes highly nucleophilic (OH⁻) in dipolar aprotic solvents, leading to hydrolysis of the triazine to a triazinone (tautomer of hydroxytriazine).[1]

  • Thermal Decomposition: At high temperatures (>100°C), DMSO can act as an oxidant or decompose, potentially reacting with the electron-deficient ring.[1]

  • Carbanion Instability: If generating a carbanion (methyl deprotonation), DMSO can sometimes quench the anion or participate in side reactions (e.g., dimsyl anion formation).[1]

Corrective Action:

  • Use Anhydrous Acetonitrile (MeCN) if possible; it is polar but less prone to the "wet solvent" nucleophilicity enhancement seen in DMSO.[1]

  • If DMSO is required, use a molecular sieve-dried grade and keep reaction times short.[1]

Q3: I am running an Inverse Electron Demand Diels-Alder (IEDDA) reaction. Why are alcohols prohibited?

Diagnosis: Alcohols can trap the intermediate or compete with the dienophile.

Technical Explanation: In IEDDA, the triazine acts as the diene.[2][3] While alcohols are sometimes used to assist proton transfer in other reactions, in IEDDA with highly electron-deficient triazines, alcohols can add across the C=N bond (reversible or irreversible addition), disrupting the diene character required for the cycloaddition.[1]

Corrective Action:

  • Standard: Run IEDDA reactions in DCM (Dichloromethane), Toluene , or Acetonitrile .[1]

  • Optimization: If the reaction is sluggish, use Toluene/TFA (catalytic) to lower the LUMO of the triazine, rather than changing to a polar protic solvent.[1]

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsCompatibility StatusTechnical Risk / Rationale
Alcohols Methanol, Ethanol, iPrOHRED (AVOID) High Risk: Nucleophilic attack on the ring (SNAr); Ring opening; Formation of hemi-aminals.[1]
Ketones Acetone, MEKRED (AVOID) High Risk: Solvent enolization competes with substrate; Aldol condensation by-products.[1]
Water Water, Aqueous BuffersRED (AVOID) High Risk: Hydrolysis to triazinones (irreversible).[1]
Halogenated DCM, ChloroformGREEN (SAFE) Safe for IEDDA. Warning:[1] Avoid with strong bases (nBuLi) due to carbene formation.[1]
Ethers THF, 1,4-Dioxane, MTBEGREEN (SAFE) Preferred for base-mediated reactions (deprotonation).[1] Inert and non-nucleophilic.
Nitriles Acetonitrile (MeCN)GREEN (SAFE) Excellent for IEDDA and general handling.[1] Good solubility/inertness balance.
Amides/Sulfoxides DMF, DMSO, NMPYELLOW (CAUTION) Use Dry Only. Hygroscopic nature promotes hydrolysis.[1] DMSO may decompose at high T.

Mechanistic Visualization

The following diagram illustrates the competing pathways when a methyl-triazine is exposed to a base in different solvent environments.

TriazineReactivity Start Methyl-Triazine (Electron Deficient) Solvent_Alc Solvent: Alcohol (ROH) + Base Start->Solvent_Alc Solvent_THF Solvent: THF/Dioxane + Non-Nuc Base (LiHMDS) Start->Solvent_THF Solvent_Wet Solvent: Wet DMSO/DMF Start->Solvent_Wet Path_SNAr Nucleophilic Attack on Ring (C5/C6 Position) Solvent_Alc->Path_SNAr Alkoxide Attack Path_Deprot Methyl Deprotonation (Carbanion Formation) Solvent_THF->Path_Deprot pKa ~26 Kinetic Control Path_Hydrolysis Ring Hydrolysis (Triazinone Formation) Solvent_Wet->Path_Hydrolysis OH- Attack Result_Fail FAILURE: Ring Opening / Alkoxy-Adducts Path_SNAr->Result_Fail Result_Success SUCCESS: Functionalized Triazine Path_Deprot->Result_Success + Electrophile (E+) Result_Degrade FAILURE: Decomposition Path_Hydrolysis->Result_Degrade

Caption: Decision tree showing how solvent choice dictates the reaction pathway: Ring Destruction (Red/Yellow paths) vs. Desired Functionalization (Green path).

Validated Experimental Protocol

Protocol A: Safe Deprotonation & Functionalization of 3-Methyl-1,2,4-Triazine

Use this protocol to attach electrophiles (aldehydes, halides) to the methyl group without destroying the ring.[1]

Reagents:

  • Substrate: 3-Methyl-1,2,4-triazine (1.0 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq) - Chosen for high steric bulk and low nucleophilicity.[1]

  • Electrophile: Benzaldehyde (1.1 eq)[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvent Charge: Add anhydrous THF. Ensure water content is <50 ppm (use Karl Fischer titration if uncertain).[1]

  • Cooling: Cool the solvent to -78°C (Dry ice/Acetone bath). Rationale: Low temperature suppresses ring addition side reactions.

  • Base Addition: Add LiHMDS dropwise over 10 minutes. The solution often turns deep red/orange (characteristic of the aza-enolate).[1]

  • Deprotonation: Stir at -78°C for 30 minutes.

  • Electrophile Addition: Add the electrophile (dissolved in minimal THF) dropwise.

  • Quench: After 1 hour, quench with saturated NH₄Cl solution at -78°C, then allow to warm to room temperature. Rationale: Quenching cold prevents base-mediated decomposition during warming.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: IEDDA Reaction (Inverse Electron Demand Diels-Alder)

Use this protocol for reacting the triazine core with strained alkenes/alkynes.[1]

Reagents:

  • Substrate: Methyl-triazine (1.0 eq)[1]

  • Dienophile: Norbornadiene or trans-Cyclooctene (1.2 eq)[1]

  • Solvent: Anhydrous Acetonitrile or Dichloromethane

Step-by-Step:

  • Dissolution: Dissolve triazine in Acetonitrile (0.2 M).

  • Addition: Add dienophile at Room Temperature.

  • Monitoring: Monitor by LCMS for the disappearance of the triazine peak (M+H) and appearance of the Pyridine derivative (product of cycloaddition - N₂).

  • Note: If reaction is slow, do not add alcohol. Instead, gently heat to 40°C or add a Lewis Acid catalyst (e.g., ZnCl₂).[1]

References

  • Boger, D. L., et al. (2021).[1][4] "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution." Journal of Organic Chemistry. Link[1][4]

    • Citation Context: Establishes the high reactivity of electron-deficient triazines towards nucleophiles and the kinetics of inverse electron demand reactions.[1]

  • Hysell, M., Siegel, J. S., & Tor, Y. (2005).[1][5] "Synthesis and stability of exocyclic triazine nucleosides." Organic & Biomolecular Chemistry. Link

    • Citation Context: Details the stability dependence of triazines on solvent electron density and pH, specifically warning against hydrolysis in aqueous/nucleophilic conditions.
  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for nucleophilic substitution on the triazine ring." BenchChem Knowledge Base. Link[1]

    • Citation Context: Provides general troubleshooting for triazine ring stability and temperature control during substitution reactions.
  • Lim, F. P. L., & Dolzhenko, A. V. (2025).[1] "Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles." ResearchGate Review. Link

    • Citation Context: Describes the mechanism of ring contraction/degradation which occurs when 1,2,4-triazines are exposed to specific nucleophilic conditions.

Sources

Optimization

Technical Support Center: Improving Yield of Triazine-Amine Coupling Reactions

Welcome to the Technical Support Center for Triazine-Amine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Triazine-Amine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during triazine-amine coupling reactions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in triazine-amine coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the high purity of your cyanuric chloride (or other triazine starting material) and amine. Impurities can lead to undesirable side reactions.[1]

  • Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. Key parameters to evaluate include temperature, reaction time, solvent, and the choice and stoichiometry of the base.[1][2]

  • Incomplete Conversion: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary.[1]

  • Work-up Procedure: Inefficient extraction of the product during the work-up can significantly reduce the isolated yield. The choice of extraction solvent and the number of extractions are critical.[1]

Q2: I'm observing the formation of multiple products. What are the likely side reactions, and how can I minimize them?

The formation of multiple products often indicates a lack of selectivity or the occurrence of side reactions.

  • Over-substitution: The sequential substitution of chlorine atoms on the triazine ring is highly dependent on temperature control. The first substitution is typically performed at 0°C, the second at room temperature, and the third at elevated temperatures.[2][3] Failure to maintain these temperature gradients can lead to a mixture of mono-, di-, and tri-substituted products.

  • Reaction with Solvent: Certain solvents can participate in the reaction. For example, in protic solvents, the solvent itself can act as a nucleophile.

  • Hydrolysis: The triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of hydroxy-triazine byproducts.[4]

  • Homocoupling of Amines: While less common, under certain catalytic conditions, self-coupling of the amine can occur.

Q3: How does the nature of the amine (steric hindrance, electronics) affect the coupling reaction?

The properties of the amine play a significant role in the reaction's success.

  • Steric Hindrance: Highly hindered amines react more slowly. To couple sterically demanding amines, more forcing conditions such as higher temperatures or longer reaction times may be necessary.[5][6] The use of microwave irradiation can also be beneficial in these cases.[7]

  • Electronic Effects: The nucleophilicity of the amine is key. Electron-donating groups on the amine increase its nucleophilicity and generally lead to faster reaction rates and higher yields. Conversely, electron-withdrawing groups decrease nucleophilicity, potentially requiring more forcing conditions.[7]

Q4: What is the role of the base in this reaction, and how do I choose the appropriate one?

A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the nucleophilic aromatic substitution (SNAr) reaction.[8]

  • Common Bases: Inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA), are commonly used.[2][9][10]

  • Choice of Base: The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a weaker, non-nucleophilic base like DIEA is often preferred. The basicity of the proton capture agent (PCA) can affect product distribution, with strongly basic PCAs sometimes leading to byproducts.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.

Issue 1: Low or No Product Formation

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inactive Reagents - Use freshly opened or purified cyanuric chloride and amine. - Verify the concentration and purity of your amine.
Incorrect Stoichiometry - Carefully check the molar ratios of your reactants and base. An excess of the amine is often used to drive the reaction to completion.
Sub-optimal Temperature - For the first substitution, ensure the temperature is maintained at 0-5°C.[12] - For subsequent substitutions, gradually increase the temperature as needed.[8]
Poor Solubility - Choose a solvent that dissolves all reactants. Common solvents include acetone, tetrahydrofuran (THF), and dichloromethane (DCM).[10][12] In some cases, a solvent mixture may be necessary.[13]
Insufficient Base - Ensure at least one equivalent of base is used per chlorine atom being substituted. - For weaker amine nucleophiles, a stronger base might be required.
Issue 2: Formation of Di- or Tri-substituted Byproducts in a Mono-substitution Reaction

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Temperature Too High - Strictly maintain the reaction temperature at 0-5°C during the addition of the amine.[8][12]
Excess Amine - Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the amine.
Prolonged Reaction Time - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Issue 3: Difficulty in Achieving Tri-substitution

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Decreased Reactivity - The third chlorine atom is significantly less reactive.[2] More forcing conditions are required.
Insufficient Temperature - Increase the reaction temperature, potentially to reflux conditions.[6]
Sterically Hindered Nucleophile - For bulky amines, consider using microwave-assisted synthesis to enhance the reaction rate.[7]
Catalyst Use - In some cases, the use of a catalyst, such as a palladium complex for cross-coupling reactions, can facilitate the third substitution.[14]

Section 3: Experimental Protocols & Data

This section provides detailed protocols for common triazine-amine coupling reactions and summarizes key reaction parameters.

Protocol 1: Synthesis of a Mono-substituted Triazine

This protocol describes a general method for the synthesis of a mono-substituted 1,3,5-triazine derivative.

  • Initial Setup: Dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) (1.0 eq) in a suitable solvent like acetone or THF and cool the solution to 0°C in an ice bath.[10]

  • Nucleophile Addition: Add the amine (1.0-1.1 eq) to the stirring solution, followed by the dropwise addition of a base such as DIEA (1.0 eq).[10]

  • Reaction: Stir the reaction at 0°C for 30 minutes to 2 hours, monitoring the progress by TLC.[10]

  • Workup: Once the reaction is complete, pour the mixture into crushed ice.[12] The product may precipitate and can be collected by filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Synthesis of a Di-substituted Triazine

This protocol outlines the synthesis of a di-substituted derivative.

  • Starting Material: Begin with the mono-substituted dichloro-s-triazine product from Protocol 1.

  • Second Nucleophile Addition: To the solution containing the mono-substituted triazine, add a second nucleophile (1.0-1.1 eq) and an additional equivalent of base.[10]

  • Reaction Conditions: Stir the reaction at room temperature. The reaction time can range from a few hours to overnight.[10]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the final di-substituted triazine derivative.

Data Summary: Recommended Reaction Conditions

The following table provides a general guide for reaction conditions. Optimal conditions will vary depending on the specific substrates.

Substitution Temperature Typical Base Common Solvents
First 0-5 °C[12]DIEA, NaHCO₃, Na₂CO₃[10][15]Acetone, THF, DCM[10][12]
Second Room Temperature[10]DIEA, K₂CO₃[7][10]Acetone, Dioxane[7][15]
Third 35-80 °C or Reflux[6][10]DIEA, K₂CO₃[7][10]THF, Dioxane[6][7]

Section 4: Visualizing the Process

Diagrams can aid in understanding the reaction mechanism and troubleshooting workflow.

Reaction Mechanism

The coupling of amines to a triazine core proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism Triazine 2,4,6-Trichlorotriazine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Triazine->Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Intermediate Product Mono-substituted Triazine Intermediate->Product Elimination of Cl⁻ HCl HCl Salt Base-H⁺Cl⁻ HCl->Salt Base Base Base->Salt

Caption: SNAr mechanism for triazine-amine coupling.

Troubleshooting Workflow for Low Yield

A logical workflow can streamline the process of identifying and resolving issues leading to low product yield.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckConditions->MonitorReaction Conditions OK AdjustTempTime Adjust Temp/Time CheckConditions->AdjustTempTime OptimizeWorkup Optimize Work-up & Purification MonitorReaction->OptimizeWorkup Reaction Complete ForceCompletion Force Completion (e.g., Heat) MonitorReaction->ForceCompletion Success Yield Improved OptimizeWorkup->Success ImproveExtraction Improve Extraction OptimizeWorkup->ImproveExtraction

Caption: A flowchart for troubleshooting low yields.

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC. (n.d.).
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. (2026, February 8).
  • General scheme of syntheses of di- and trisubstituted 1,3,5-triazine derivatives. (n.d.).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - OUCI. (n.d.).
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Publishing. (2025, October 21).
  • Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines - Benchchem. (n.d.).
  • Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos - PubMed. (2020, January 15).
  • Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel - Benchchem. (n.d.).
  • Optimizing reaction conditions for 3-Amino-1,2,4-triazine functionalization - Benchchem. (n.d.).
  • Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18 - ResearchGate. (n.d.).
  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry - MDPI. (2022, October 4).
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PubMed. (2020, February 20).
  • Covalent Triazine Frameworks as Metal Free Catalysts for the Oxidative Coupling of Amines to Imines - 有机催化研究组. (n.d.).
  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines | Journal of the American Chemical Society. (2022, June 6).
  • Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants - J-Stage. (n.d.).
  • Synthesis of mono- and bis-substituted 1,2,4-triazines - ResearchGate. (n.d.).
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][5][16]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents - MDPI. (2024, March 23). Retrieved from

  • Catalytic Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives - Benchchem. (n.d.).
  • Immobilized triazine bis[mercapto amine] complexes of Pd(0) anchored nickel ferrite as a nanocatalyst for C–C coupling reaction - Taylor & Francis. (2018, April 24).
  • 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (2006, January 31).
  • Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants - PubMed. (n.d.).
  • Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC. (n.d.).
  • Triazine‐based coupling reagents. - ResearchGate. (n.d.).
  • Selective Synthesis of N-[5][8][9]Triazinyl-α-Ketoamides and N-[5][8][9]Triazinyl-Amides from the Reactions of 2-Amine-[5][8][9]Triazines with Ketones - PMC. (2023, May 25). Retrieved from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Optimized triazine-mediated amidation for efficient and controlled functionalization of hyaluronic acid | Request PDF - ResearchGate. (n.d.).
  • Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines - Benchchem. (n.d.).
  • DMTMM - Wikipedia. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Optimization of reaction condition. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - MDPI. (2021, January 2).
  • Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc. (n.d.).
  • optimization of solvent and temperature for 1,2,4-triazine reactions. - Benchchem. (n.d.).
  • 3-Substituted Benzo[ e][5][12][16]triazines: Synthesis and Electronic Effects of the C(3) Substituent | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Technical Support Center: Optimization of 1,3,5-Triazinane Derivatives - Benchchem. (n.d.).
  • Electronic and Optical Properties of Protonated Triazine Derivatives - arXiv. (2020, December 21).
  • Troublesome triazine titrations - OndaVia. (n.d.).
  • Electronic and Optical Properties of Protonated Triazine Derivatives - ResearchGate. (2020, December 21).
  • Electronic and Optical Properties of Protonated Triazine Derivatives - Figshare. (2020, December 4).
  • Reactions of 3-amino-1,2,4-triazine with coupling reagents: (i) Br2, MeOH - ResearchGate. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Beyond Chemical Shifts: Definitive NMR Strategies for Mapping Substitution and Conformational Dynamics in 2-Chloro-4-methyl-1,3,5-triazine Derivatives

Part 1: The "Triazine Trap" in Drug Discovery The 2-chloro-4-methyl-1,3,5-triazine scaffold is a deceptive intermediate. Superficially, it appears simple: a mono-chlorinated electrophile ready for diversification.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Triazine Trap" in Drug Discovery

The 2-chloro-4-methyl-1,3,5-triazine scaffold is a deceptive intermediate. Superficially, it appears simple: a mono-chlorinated electrophile ready for


 diversification. However, for researchers in drug discovery (particularly those targeting kinases like PI3K or mTOR), this scaffold presents a notorious characterization hurdle: Rotameric Broadening. 

When you substitute the C2-chlorine with an amine (a standard SAR exploration), the resulting 2-amino-4-methyl-1,3,5-triazine derivatives often exhibit restricted rotation around the exocyclic C-N bond. This creates distinct conformers (rotamers) that interconvert on the NMR timescale at room temperature.[1]

The Consequence:

  • False Negatives: Broad, "missing" peaks in 1H NMR are misinterpreted as paramagnetic impurities or polymerization.

  • False Positives: Split methyl peaks are misinterpreted as regioisomeric mixtures or stalled reactions.

This guide moves beyond basic assignment to provide a self-validating characterization workflow that distinguishes true substitution patterns from conformational artifacts.

Part 2: Comparative Analysis of Characterization Techniques

We compare the three primary methodologies for validating substitution on the 2-chloro-4-methyl-1,3,5-triazine core.

Table 1: Performance Matrix of NMR Modalities
FeatureMethod A: Standard 1D 1H NMR (RT) Method B: Variable Temperature (VT) NMR Method C: 1H-15N HMBC
Primary Utility Purity check (crude)Dynamics & Rotamer Resolution Definitive Connectivity
Solvent System

or DMSO-

DMSO-

or

(high temp)
DMSO-

(high conc.)
Resolution Power Low (peaks often broad/split)High (coalescence simplifies spectrum)High (unaffected by rotamers)
Structural Proof Inferential (chemical shift)Inferential (symmetry restoration)Absolute (scalar coupling)
Time Cost 5 mins45–90 mins4–12 hours
Blind Spot Cannot distinguish rotamers from isomersThermal instability of sampleInsensitive to stereochemistry

Part 3: The Validated Workflow

Phase 1: The Baseline (Standard 1D 1H NMR)

Objective: Initial assessment of the 2-chloro-4-methyl core.

The Signature of the Scaffold (2-chloro-4-methyl-1,3,5-triazine):

  • H-6 (Aromatic): This proton is highly deshielded due to the electron-deficient ring. Expect a singlet at

    
     8.6 – 8.9 ppm .
    
  • Me-4 (Methyl): Deshielded compared to toluene. Expect a singlet at

    
     2.5 – 2.7 ppm .
    

The "Red Flag" (Post-Substitution): Upon reacting with a secondary amine (e.g., morpholine), you may observe:

  • The Methyl Split: The Me-4 signal splits into two unequal singlets (ratio varies by solvent).

  • The Aromatic Blur: The H-6 proton broadens into the baseline.

Do not discard the sample. Proceed immediately to Phase 2.

Phase 2: Variable Temperature (VT) NMR

Objective: Proving Rotamerism (The "Coalescence" Test).

Rationale: Heating the sample increases the rate of rotation around the C-N bond. If the split peaks merge (coalesce) into a sharp singlet, you have rotamers, not impurities.

Protocol:

  • Solvent Selection: Use DMSO-

    
      (safe up to 100°C) or Tetrachloroethane-
    
    
    
    (for >120°C). Avoid
    
    
    (boils at 60°C).
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL solvent. Ensure the tube is sealed tightly to prevent evaporation/concentration gradients.

  • Acquisition Steps:

    • Acquire a spectrum at 25°C (Reference).[1]

    • Increase temp to 50°C , allow 5 min equilibration, acquire.

    • Increase temp to 80°C , allow 5 min equilibration, acquire.

    • Optional: If coalescence is not complete, go to 100°C .

  • Data Analysis:

    • Pass Criteria: The methyl doublets merge into a single sharp peak; the aromatic proton sharpens.

    • Fail Criteria: Peaks remain distinct (indicates true regioisomers or impurities).

Phase 3: 1H-15N HMBC (The Structural Verdict)

Objective: Confirming Regiochemistry (Did the Nucleophile hit C2?)

Rationale: In triazines, carbon chemical shifts are clustered and quaternary carbons are hard to detect. Nitrogen chemical shifts are distinct. 1H-15N HMBC correlates the protons (Methyl or Nucleophile) to the ring Nitrogens.

Protocol:

  • Pulse Sequence: Gradient-selected 1H-15N HMBC (long-range coupling optimized for

    
     Hz).
    
  • Key Correlations to Look For:

    • Me-4 Protons should correlate to N3 and N5 .

    • H-6 Proton should correlate to N1 and N5 .

    • Nucleophile Protons (if amine) should correlate to the exocyclic Nitrogen, and potentially N1/N3 .

  • Self-Validation: If the Methyl group correlates to three nitrogens, your ring system might be symmetric (wrong isomer, e.g., 4,6-dimethyl). In the correct 2,4-disubstituted pattern, the symmetry is broken.

Part 4: Visualizing the Logic

The following diagrams illustrate the rotameric equilibrium and the characterization decision tree.

Diagram 1: The Rotameric Equilibrium Mechanism

Restricted rotation around the C2-N bond creates distinct magnetic environments for the C4-Methyl group.

Rotamerism RotamerA Rotamer A (Syn-Methyl) TS Transition State (Planarity Broken) RotamerA->TS Heat (ΔH‡) NMR_RT 25°C NMR: Split Signals (Slow Exchange) RotamerA->NMR_RT TS->RotamerA RotamerB Rotamer B (Anti-Methyl) TS->RotamerB NMR_HT 80°C NMR: Single Signal (Fast Exchange) TS->NMR_HT Coalescence RotamerB->TS RotamerB->NMR_RT

Caption: Thermal activation overcomes the rotational barrier (


), averaging the NMR signals.
Diagram 2: The Characterization Decision Tree

A self-validating workflow to distinguish rotamers from impurities.

DecisionTree Start Sample: 2-Substituted-4-Methyl-Triazine Step1 Run 1H NMR (DMSO-d6, 25°C) Start->Step1 Check1 Are Methyl/Aromatic Peaks Split or Broad? Step1->Check1 OutcomeClean Sharp Singlets: Pure Compound (Low Barrier) Check1->OutcomeClean No StepVT Run VT-NMR (Heat to 80°C) Check1->StepVT Yes Check2 Did Peaks Coalesce? StepVT->Check2 ResultRotamer Diagnosis: Rotamers (Product is Correct) Check2->ResultRotamer Yes ResultImpurity Diagnosis: Impurity/Isomer (Check Synthesis) Check2->ResultImpurity No StepHMBC Optional: Run 1H-15N HMBC for Regio-Confirmation ResultRotamer->StepHMBC

Caption: Step-by-step logic to prevent false rejection of valid triazine products.

References

  • Structural investigations of three triazines: Solution-state NMR studies of internal rotation. Source: ResearchGate.[2] Context: Detailed analysis of rotamer exchange rates and activation energies in amino-triazines.

  • Application of NMR Spectroscopy for the Detection of Equilibrating Diastereomers. Source: National Institutes of Health (NIH) / Org. Lett. Context: Validates the use of VT-NMR and EXSY for distinguishing rotamers from isomers.

  • 15N labeling and analysis of couplings in nitrogen heterocycles. Source: Royal Society of Chemistry (RSC Advances). Context: Protocols for using 15N-HMBC to determine connectivity in triazine/azole systems.

  • PubChemLite: 2-chloro-4-methyl-1,3,5-triazine. Source: PubChem / Uni.lu. Context: Core structural data and identifiers (CID 20339873) for the scaffold.

  • Rotamers - assigned by a simple NMR experiment. Source: Organic Chemistry Select. Context: Practical guide for synthetic chemists on identifying rotamers without complex equipment.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Methyl-Chlorotriazines: A Comparative Technical Guide

The following guide details the mass spectrometry fragmentation patterns of methyl-chlorotriazines, specifically contrasting the mechanistic behavior of methylamino substituents against their ethyl- and isopropyl- counte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of methyl-chlorotriazines, specifically contrasting the mechanistic behavior of methylamino substituents against their ethyl- and isopropyl- counterparts found in common herbicides like Atrazine and Simazine.

Executive Summary & Scientific Context

In the structural elucidation of s-triazines, the alkylamino side chain length dictates the dominant fragmentation pathway. While ethyl- and isopropyl-chlorotriazines (e.g., Atrazine, Simazine) degrade primarily via McLafferty-like rearrangements (loss of alkenes), methyl-chlorotriazines (e.g., 2-chloro-4,6-bis(methylamino)-s-triazine) exhibit a distinct "Methyl Anomaly."

Lacking the


-carbon required for the six-membered transition state of the McLafferty rearrangement, methyl-chlorotriazines cannot eliminate an alkene (e.g., ethylene or propylene). Instead, they undergo higher-energy radical cleavages  (loss of 

,

, or ring opening). This fundamental mechanistic divergence renders their mass spectra significantly different, often yielding higher abundance molecular ions (

) and unique radical fragments compared to their higher-alkyl analogs.

This guide provides a self-validating framework for distinguishing these patterns using LC-MS/MS (ESI) and GC-MS (EI).

Mechanistic Fragmentation: The "Methyl Anomaly"

The core distinction lies in the availability of a hydrogen atom on the


-carbon of the alkylamino group.
A. The McLafferty-Like Pathway (Ethyl/Isopropyl)

For standard chlorotriazines like Atrazine, the dominant pathway in Electron Ionization (EI) and Collision-Induced Dissociation (CID) is the loss of an alkene via a 4- or 6-membered cyclic transition state.

  • Mechanism: The ring nitrogen abstracts a

    
    -hydrogen from the alkyl chain, leading to the expulsion of a neutral alkene (Ethylene 
    
    
    
    or Propylene
    
    
    ).
  • Result: Even-electron ion formation (e.g.,

    
     or 
    
    
    
    ).
B. The Radical Pathway (Methyl)

Methyl-chlorotriazines possess a methylamino group (


).
  • Constraint: There is no

    
    -carbon (and thus no 
    
    
    
    -hydrogen). The low-energy alkene elimination pathway is blocked.
  • Mechanism: Fragmentation is forced into higher-energy channels:

    • 
      -Cleavage:  Loss of a methyl radical (
      
      
      
      , M-15).
    • C-Cl Cleavage: Loss of the chlorine radical (

      
      , M-35).
      
    • Ring Cleavage: Fragmentation of the triazine ring itself at high collision energies.

  • Result: Higher stability of the Molecular Ion (

    
    ) and presence of odd-electron radical fragments in EI.
    

Comparative Fragmentation Analysis

The following table contrasts the characteristic ions of a model Methyl-Chlorotriazine against standard alternatives.

Table 1: Comparative MS Fragmentation Data (EI, 70 eV)

FeatureMethyl-Chlorotriazine Simazine (Ethyl-Analog) Propazine (Isopropyl-Analog)
Structure 2,4-bis(methylamino)-6-chloro-s-triazine2,4-bis(ethylamino)-6-chloro-s-triazine2,4-bis(isopropylamino)-6-chloro-s-triazine
Molecular Weight 173.6 Da201.7 Da229.7 Da
Molecular Ion (

)
m/z 173 (High Intensity)m/z 201 (Moderate)m/z 229 (Weak)
Primary Loss

(M-15)

(M-28, Ethylene)

(M-42, Propylene)
Base Peak (Typical) m/z 158 (M -

)
m/z 173 (M -

)
m/z 187 (M -

)
Secondary Loss

(M-35)

(Ethyl radical)

(Isopropyl radical)
McLafferty Potential Impossible (No

-H)
High (Facile rearrangement)Very High (Favored)

Expert Insight: In LC-MS/MS (ESI+), the "Methyl" analog will show a protonated molecule


 at m/z 174. Unlike Atrazine, which easily fragments to m/z 174 (loss of propene), the Methyl analog starts at 174 and requires significantly higher Collision Energy (CE) to fragment further, typically losing 

or

.

Visualized Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent pathways. The Red path represents the blocked McLafferty route for methyl-triazines, while the Green path shows the radical loss they must undergo.

FragmentationPathways Parent Precursor Ion (Chlorotriazine) Ethyl Ethyl/Isopropyl-Amino (-NH-CH2-CH3) Parent->Ethyl If R = Et/iPr Methyl Methyl-Amino (-NH-CH3) Parent->Methyl If R = Me McLafferty McLafferty Rearrangement (6-Membered TS) Ethyl->McLafferty AlkeneLoss Loss of Alkene (C2H4 / C3H6) McLafferty->AlkeneLoss StableIon Stable Amine Ion [M-Alkene]+ AlkeneLoss->StableIon Dominant Pathway Block BLOCKED (No Beta-Hydrogen) Methyl->Block Rearrangement RadicalLoss Direct Radical Cleavage (High Energy) Methyl->RadicalLoss Alternative MethylRadical Loss of Methyl Radical [M - CH3]+ RadicalLoss->MethylRadical ChlorineLoss Loss of Chlorine [M - Cl]+ RadicalLoss->ChlorineLoss

Figure 1: Divergence of fragmentation mechanisms based on alkyl chain length. Note the blocked rearrangement path for methyl-chlorotriazines.

Validated Experimental Protocol (LC-MS/MS)

To reproduce these patterns and validate the "Methyl Anomaly," follow this protocol derived from EPA Method 536 and adapted for high-resolution structural analysis.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Cartridge: Divinylbenzene/N-Vinylpyrrolidone copolymer (e.g., HLB), 200 mg.

  • Conditioning: 5 mL Methanol followed by 5 mL Reagent Water.

  • Loading: Load 500 mL water sample at 10 mL/min.

  • Elution: Elute with 5 mL Methanol. Evaporate to dryness under

    
     and reconstitute in 1 mL 1:1 Methanol:Water.
    
Phase 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water.

    • B: Methanol (Ammonium formate enhances ionization of triazines).

  • Gradient: 10% B to 90% B over 10 mins.

Phase 3: Acquisition & Validation Logic

To confirm the identity of a Methyl-chlorotriazine vs. a Dealkylated Atrazine metabolite:

  • Precursor Scan: Identify

    
    .
    
  • Product Ion Scan (CE Ramp 10-40 eV):

    • If the spectrum shows a dominant loss of 42 Da (Propene)

      
      Isopropyl  group present.
      
    • If the spectrum shows a dominant loss of 28 Da (Ethene)

      
      Ethyl  group present.
      
    • If the spectrum shows NO neutral alkene loss but shows -15 Da (

      
      ) or -17 Da  (
      
      
      
      ), confirm as Methyl-chlorotriazine .

References

  • U.S. EPA Method 536 . Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). U.S. Environmental Protection Agency.

  • NIST Mass Spectrometry Data Center . Mass Spectrum of 2-chloro-4-(isopropylamino)-6-(methylamino)-s-triazine. National Institute of Standards and Technology.

  • Niessen, W. M. A. Fragmentation of Carbon-Hydrogen Bonds in Small Molecules by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. (Contextual citation for ESI fragmentation rules).

  • Thurman, E. M., et al. Liquid chromatography/mass spectrometry/mass spectrometry of atrazine metabolites in water. Journal of Chromatography A.

Validation

Comparison of 2-Chloro-4-methyl-1,3,5-triazine vs CDMT coupling efficiency

The following guide provides an in-depth technical comparison between 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its structural analogs, specifically addressing 2-Chloro-4-methyl-1,3,5-triazine (and the related cou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its structural analogs, specifically addressing 2-Chloro-4-methyl-1,3,5-triazine (and the related coupling reagent 2-Chloro-4,6-dimethyl-1,3,5-triazine [DMCT] ).

Comparative Analysis: CDMT vs. Methyl-Substituted Triazines

Executive Summary & Chemical Identity

In the context of peptide coupling and amide bond formation, CDMT is the industry standard "superactive ester" precursor. The term "2-Chloro-4-methyl-1,3,5-triazine" typically refers to a mono-methylated building block or probe (e.g., KSC-3), whereas the direct functional competitor to CDMT in coupling chemistry is the dimethyl analog, DMCT (2-Chloro-4,6-dimethyl-1,3,5-triazine).

This guide compares the established CDMT against the methyl-substituted analogs (DMCT ) to clarify reactivity profiles, coupling efficiency, and mechanistic distinctness.

FeatureCDMT DMCT (Dimethyl Analog)2-Cl-4-Me-Triazine (Mono)
Structure 2-Chloro-4,6-dimethoxy-2-Chloro-4,6-dimethyl-2-Chloro-4-methyl-
Role Standard Coupling ReagentEnhanced Reactivity ReagentChemical Probe / Building Block
Electronic Effect Resonance Donor (+M)Inductive Donor (+I)Inductive Donor (+I)
Reactivity (SNAr) Moderate (Balanced)High (More Electrophilic)High (Less Steric Hindrance)
Primary Use Peptide Synthesis, DMT-MM prepHindered Peptide CouplingActivity-Based Protein Profiling
Mechanistic Principles: Electronic Tuning of the Triazine Core

The efficiency of triazine coupling reagents relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The carboxylate anion attacks the triazine ring, displacing the chloride to form a "superactive" triazine ester. This intermediate then reacts with the amine.[1][2]

Electronic Modulation
  • CDMT (Dimethoxy): The methoxy groups are strong Resonance Donors (+M) . They donate electron density into the triazine ring, stabilizing it. This deactivates the ring towards the initial carboxylate attack compared to trichloro-triazine (cyanuric chloride), preventing uncontrolled reactivity and side reactions. It strikes a "Goldilocks" balance of stability and reactivity.

  • DMCT (Dimethyl): The methyl groups are Inductive Donors (+I) but lack the strong resonance donation of oxygen. Consequently, the triazine ring in DMCT is more electron-deficient (more electrophilic) than in CDMT.

    • Result: DMCT reacts faster with carboxylates (activation step) than CDMT. This makes it superior for activating sterically hindered carboxylic acids where CDMT might be sluggish.

Diagram: Activation & Coupling Pathway

The following diagram illustrates the parallel pathways and the critical "Superactive Ester" intermediate.

TriazineCoupling cluster_electronics Electronic Tuning Reagent Triazine Reagent (CDMT or DMCT) Intermed1 Quaternary Ammonium Salt (DMT-MM Type) Reagent->Intermed1 In situ formation (Fast) Acid Carboxylic Acid (R-COOH) Acid->Reagent Activation Base Tertiary Amine (NMM) Base->Reagent Activation ActiveEster Superactive Triazine Ester Intermed1->ActiveEster + R-COO- Product Amide Bond (R-CO-NH-R') ActiveEster->Product + R'-NH2 (Aminolysis) Byproduct Triazinone Byproduct ActiveEster->Byproduct Leaving Group Amine Amine Nucleophile (R'-NH2) Text CDMT (-OMe): Stabilized, Selective DMCT (-Me): More Reactive, Less Stable

Caption: Mechanism of triazine-mediated amide coupling. The substituent (OMe vs Me) determines the rate of the initial activation step.

Performance Comparison: Coupling Efficiency
A. Yield and Conversion

Experimental data indicates that while CDMT is the general-purpose choice, DMCT offers advantages in specific challenging scenarios.

ParameterCDMT (Dimethoxy)DMCT (Dimethyl)
Activation Rate Moderate. Controlled activation minimizes side reactions.Fast. Higher electrophilicity drives reaction with hindered acids.
Typical Yield 85–95% for standard peptides.80–95% (Comparable, but faster for hindered substrates).
Solvent Compatibility High solubility in alcohols, THF, DMF.Soluble in DCM, THF, DMF; slightly more lipophilic.
Byproduct Removal Hydroxy-triazine is water-soluble (easy wash).Hydroxy-dimethyl-triazine is also easily removed.
B. Racemization

Racemization is a critical risk in peptide synthesis, often caused by oxazolone formation during slow coupling.

  • CDMT: Generally low racemization (<5%) when used with N-methylmorpholine (NMM). However, prolonged reaction times with hindered acids can increase risk.

  • DMCT: Due to faster activation and coupling rates, DMCT can effectively reduce racemization in hindered systems by shortening the lifetime of the activated species before aminolysis occurs.

C. Stability
  • CDMT: High shelf stability. Hydrolyzes slowly in moist air.

  • DMCT: Slightly more sensitive to moisture due to higher electrophilicity, but still stable as a solid.

Experimental Protocol: CDMT/DMCT Mediated Coupling

Note: This protocol is adaptable for both CDMT and DMCT. Ensure anhydrous conditions for best results.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • Coupling Reagent: CDMT or DMCT (1.0–1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.0–2.0 equiv)

  • Solvent: THF, DMF, or DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Activation:

    • Dissolve the Carboxylic Acid and the Triazine Reagent (CDMT or DMCT) in the solvent at 0°C.

    • Add NMM dropwise.[3]

    • Observation: A white precipitate (the quaternary ammonium salt) typically forms within 15–30 minutes. This confirms activation.

    • Stirring: Stir at 0°C for 1–2 hours to ensure complete formation of the active ester.

  • Coupling:

    • Add the Amine component to the mixture.[1]

    • Allow the reaction to warm to room temperature naturally.

    • Monitor via TLC or HPLC. Reaction is typically complete within 2–12 hours.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove NMM and unreacted amine).

      • Saturated NaHCO₃ (to remove unreacted acid and triazine byproducts).

      • Brine.

    • Dry over MgSO₄ and concentrate.

Specialized Application: 2-Chloro-4-methyl-1,3,5-triazine (Probe)

While the dimethyl variant (DMCT) is a coupling reagent, the mono-methyl derivative (2-Chloro-4-methyl-1,3,5-triazine) is frequently cited in chemical biology as a reactive probe (e.g., KSC-3).

  • Function: It serves as an electrophilic "warhead" that covalently binds to nucleophilic residues (Cysteine, Serine) in enzyme active sites (e.g., Ascorbate Peroxidase).

  • Selectivity: The mono-methyl substitution provides a specific steric and electronic profile that differs from the dimethoxy (CDMT) scaffold, allowing it to target specific protein pockets that the bulkier or more electron-rich CDMT might miss.

  • Usage: It is not recommended as a general peptide coupling reagent due to the lack of stabilizing substituents, which leads to indiscriminate reactivity and potential hydrolysis.

References
  • Kaminski, Z. J. (1987). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[3] A new coupling reagent for peptide synthesis."[3][4][5] Synthesis, 1987(10), 917–920. Link

  • Kaminski, Z. J. (1988).[5] "2-Chloro-4,6-dimethyl-1,3,5-triazine.[3][1][2][4][5][6][7] A New Coupling Reagent for Peptide Synthesis."[3][4][5] Journal of Organic Chemistry (Cited in Synthesis and Tetrahedron). Link

  • Kunishima, M., et al. (1999). "Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)." Tetrahedron Letters, 40(29), 5327-5330. Link

  • Guillaumot, D., et al. (2016). "Cycle-dependent photoaffinity labeling of ascorbate peroxidase using a triazine-based probe." Scientific Reports. (Discusses the mono-methyl probe). Link

Sources

Comparative

Validating APX Enzyme Inhibition with KSC-3 Triazine Probes: A Comparative Technical Guide

Executive Summary: The KSC-3 Advantage Ascorbate Peroxidase (APX) is a critical enzyme in the antioxidant defense systems of plants and specific pathogens, detoxifying hydrogen peroxide ( ) using ascorbate as an electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The KSC-3 Advantage

Ascorbate Peroxidase (APX) is a critical enzyme in the antioxidant defense systems of plants and specific pathogens, detoxifying hydrogen peroxide (


) using ascorbate as an electron donor.[1] Traditional methods for validating APX activity—such as UV spectrophotometry or genetic knockouts—often lack spatiotemporal resolution or fail to account for functional redundancy.

KSC-3 (an alkyne-tagged 2-chloro-4-methyl-1,3,5-triazine) represents a paradigm shift. Unlike passive substrates, KSC-3 is an activity-based probe (ABP) that covalently modifies the active APX enzyme in situ. This guide validates KSC-3’s utility by comparing it against standard methodologies and providing a self-validating protocol for confirming APX inhibition.

Mechanism of Action & Technical Grounding

To validate inhibition, one must understand the probe's chemical logic. KSC-3 utilizes a chlorotriazine electrophile scaffold.[1]

  • Recognition: The triazine core mimics the structure of certain herbicides (e.g., atrazine) but has been optimized to selectively target the APX binding pocket.

  • Covalent Capture: The chloro-group facilitates a nucleophilic aromatic substitution (

    
    ) reaction with a nucleophilic residue within the APX active site.
    
  • Click-Ready: The alkyne tail allows for bioorthogonal ligation (CuAAC "Click" chemistry) to fluorescent azides (e.g., Cy3-N3) or biotin-azides for visualization or enrichment.

ROS Signaling & KSC-3 Intervention Pathway

The following diagram illustrates where KSC-3 intercepts the Reactive Oxygen Species (ROS) detoxification pathway, effectively mimicking an apx null phenotype under stress.

ROS_Pathway LightStress Light Stress / Abiotic Factors Chloroplast Chloroplast/Cytosol LightStress->Chloroplast H2O2 H2O2 Accumulation Chloroplast->H2O2 ROS Generation APX_Active Active APX Enzyme H2O2->APX_Active Substrate Damage Oxidative Damage / Photoinhibition H2O2->Damage Unchecked Accumulation Detox Detoxification (H2O -> O2) APX_Active->Detox Ascorbate Oxidation Inhibited_APX Covalently Inhibited APX (Inactive) APX_Active->Inhibited_APX Inactivation KSC3 KSC-3 Probe (Chlorotriazine) KSC3->APX_Active Covalent Binding Inhibited_APX->Detox BLOCKED

Figure 1: Mechanism of APX inhibition by KSC-3. The probe covalently binds the active enzyme, preventing


 detoxification and leading to oxidative stress phenotypes.

Comparative Analysis: KSC-3 vs. Alternatives

This section objectively compares KSC-3 against the two most common alternatives: Spectrophotometric Assays (enzymatic kinetics) and Genetic Knockouts (apx mutants).

Table 1: Performance Comparison Matrix
FeatureKSC-3 Activity-Based Probe Spectrophotometric Assay (UV 290nm) Genetic Knockout (apx mutants)
Primary Readout Active enzyme abundance (Fluorescence/Mass Spec)Substrate turnover rate (Absorbance decay)Phenotype / mRNA / Protein level
Spatial Resolution High (Subcellular imaging possible)None (Homogenized lysate)High (If coupled with GFP-fusion)
Temporal Control Acute (Add probe at specific timepoint)Real-time (Continuous monitoring)Chronic (Permanent loss throughout life)
Redundancy Handling Targets multiple APX isoforms simultaneouslyMeasures total APX activity (isoforms indistinguishable)Single gene loss often compensated by other isoforms
In Vivo Viability Yes (Cell permeable)No (Requires lysis)Yes
Cost Moderate (Requires synthesis/purchase & Click reagents)Low (Ascorbate & H2O2 are cheap)High (Time-intensive to generate)
Critical Insight

Why switch to KSC-3? Genetic knockouts often suffer from functional compensation—where upregulation of other antioxidant enzymes masks the loss of APX1. KSC-3 provides an acute "chemical knockout," inhibiting the active protein immediately, which prevents the organism from adapting, thus revealing the true physiological role of the enzyme in real-time stress responses [1].

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes built-in controls. The workflow utilizes Activity-Based Protein Profiling (ABPP) .[2]

Materials Required[1][3][4][5]
  • Probe: KSC-3 (1-10 µM final concentration).

  • Sample: Plant leaf extract or cell culture (e.g., Arabidopsis).

  • Click Reagents: Cy3-Azide, CuSO4, TCEP (Tris(2-carboxyethyl)phosphine), TBTA ligand.

  • Control: Heat-denatured sample OR Competitor (e.g., high concentration free triazine/atrazine).

Workflow Diagram (ABPP)

ABPP_Workflow cluster_labeling Labeling Phase Step1 1. Proteome Extraction (Native Lysis) Step2A Experimental: Incubate with KSC-3 (5µM) Step1->Step2A Step2B Negative Control: Heat Denature -> KSC-3 Step1->Step2B Step2C Competition Control: Pre-incubate with Atrazine -> KSC-3 Step1->Step2C Step3 2. Click Chemistry (CuAAC) Add Cy3-Azide + Cu/TCEP/TBTA Step2A->Step3 Step2B->Step3 Step2C->Step3 Step4 3. SDS-PAGE Separation Step3->Step4 Step5 4. In-Gel Fluorescence Scanning Step4->Step5

Figure 2: ABPP workflow for validating APX inhibition. The inclusion of heat-denatured and competition controls ensures the signal is activity-dependent and specific.

Step-by-Step Methodology
  • Preparation: Lysate plant tissue in native buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT). Crucial: Do not use protease inhibitors that target cysteines broadly if they interfere with the probe.

  • Labeling (The "Pulse"):

    • Aliquot lysate (50 µL, ~1 mg/mL protein).

    • Sample: Add KSC-3 (5 µM).

    • Heat Control: Boil lysate for 5 min at 95°C before adding KSC-3. (Validates that binding requires active enzyme structure).

    • Competition Control: Pre-incubate with 10x excess of non-alkyne triazine (e.g., Atrazine) for 30 min, then add KSC-3. (Validates active site specificity).

    • Incubate all samples for 1 hour at 25°C in the dark.

  • Click Chemistry:

    • Add "Click Mix" to all samples: 100 µM Cy3-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • Quench with SDS-loading buffer.

    • Run on SDS-PAGE.[1]

    • Scan gel for Cy3 fluorescence (Ex: 532 nm / Em: 580 nm).

Data Interpretation & Expected Results

To objectively evaluate the product, refer to the expected data outputs below.

Table 2: Expected Fluorescence Signal Intensity
Sample ConditionExpected Band (APX ~28 kDa)Interpretation
KSC-3 Only Strong Probe successfully bound to active APX.
Heat-Denatured + KSC-3 None / Very Weak Confirms binding is activity-dependent (requires folded protein).
Atrazine (10x) + KSC-3 Reduced (>50% loss) Confirms KSC-3 targets the specific triazine-binding pocket.
apx1 Mutant + KSC-3 Absent Confirms the band identity is APX1 (genetic validation).
Quantitative Validation

In a typical inhibition assay using KSC-3:

  • IC50: KSC-3 typically exhibits an IC50 in the low micromolar range (1-10 µM) against APX1 in crude extracts [1].

  • Phenotypic Correlation: Treatment of wild-type plants with KSC-3 under light stress should result in a decrease in photosynthetic efficiency (

    
    ) comparable to apx1 mutants, typically a reduction of 20-40% compared to untreated controls [1].
    

References

  • Morimoto, K., Cole, K. S., Kourelis, J., Witt, C. H., Brown, D., Krahn, D., ... & van der Hoorn, R. A. L. (2019).[3][4] Triazine Probes Target Ascorbate Peroxidases in Plants.[1][5][3][4][6][7][8] Plant Physiology, 180(4), 1848–1859.[3][8]

  • Shigeoka, S., Ishikawa, T., Tamoi, M., Miyagawa, Y., Takeda, T., Yabuta, Y., & Yoshimura, K. (2002). Regulation and function of ascorbate peroxidase isoenzymes. Journal of Experimental Botany, 53(372), 1305–1319.

  • Sadre, R., & Hess, F. D. (2000). Triazine herbicide resistance in the Amaranthus hybridus populations of Cordoba, Argentina. Weed Science, 48, 698-704. (Provides context on triazine binding sites).

Sources

Validation

A Comparative Guide to the Reactivity of Methyl- and Methoxy-Substituted Chlorotriazines in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development, the 1,3,5-triazine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents and functional materia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the 1,3,5-triazine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents and functional materials. The reactivity of this heterocycle, particularly in nucleophilic aromatic substitution (SNAr) reactions, is finely tunable by the substituents it bears. This guide provides an in-depth comparison of the reactivity profiles of two common analogs: 2-chloro-4,6-dimethyl-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). We will dissect the electronic and steric effects that govern their reactivity, supported by mechanistic principles and detailed experimental protocols.

Part 1: The Foundations of Chlorotriazine Reactivity

The 1,3,5-triazine ring is an electron-deficient (π-deficient) system due to the presence of three electronegative nitrogen atoms.[1] This inherent electrophilicity makes the carbon atoms susceptible to nucleophilic attack. When a chlorine atom is attached to the ring, as in chlorotriazines, it becomes an excellent leaving group in the context of nucleophilic aromatic substitution (SNAr).[2]

The generally accepted mechanism for this transformation is a two-step addition-elimination process. First, a nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, typically rapid, step, the chloride ion is expelled, restoring the aromaticity of the triazine ring.[2]

The stability of the Meisenheimer complex is the key determinant of the reaction rate. Substituents on the triazine ring that can stabilize this negatively charged intermediate will accelerate the reaction.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a 2-chloro-4,6-disubstituted-1,3,5-triazine.

Part 2: Dissecting the Electronic Effects of Methyl vs. Methoxy Groups

The rate of the SNAr reaction is highly sensitive to the electronic properties of the substituents at the C4 and C6 positions. Because the rate-determining step involves the formation of a negatively charged intermediate, electron-donating groups (EDGs) on the ring are expected to destabilize this complex and thus decrease the reaction rate. This is the central principle for comparing the methyl and methoxy analogs.

Methoxy Group (-OCH₃): A Tale of Two Effects The methoxy group exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the triazine ring through the sigma bond. This effect is stabilizing for the anionic Meisenheimer complex.

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density into the ring is a powerful effect that increases the electron density of the ring, thereby destabilizing the negative charge of the Meisenheimer intermediate.

In most aromatic systems, the resonance (+M) effect of the methoxy group strongly outweighs its inductive (-I) effect, making it a net electron-donating group.

Methyl Group (-CH₃): A Clearer Picture The methyl group is a simpler case. It acts as a weak electron-donating group solely through the inductive effect (+I) . It pushes electron density into the ring through the sigma bond, which also serves to destabilize the anionic intermediate.

Comparative Reactivity: Methoxy is a Stronger Deactivator When comparing the two, the resonance-based electron donation (+M) from the methoxy group is significantly stronger than the inductive donation (+I) from the methyl group. Consequently, the methoxy groups increase the electron density on the triazine ring to a greater extent than methyl groups.

This leads to a clear prediction: 2-chloro-4,6-dimethoxy-1,3,5-triazine will be less reactive towards nucleophiles than 2-chloro-4,6-dimethyl-1,3,5-triazine.

Part 3: Steric Considerations

Steric hindrance can also influence reaction rates. The methoxy group is slightly bulkier than the methyl group. However, for the majority of nucleophiles used in drug discovery (e.g., small amines, alcohols, thiols), the difference in steric hindrance between these two groups is minimal and the electronic effects described above are the dominant factor dictating the difference in reactivity. Significant steric effects would only be anticipated when using exceptionally bulky nucleophiles.

Part 4: Data Summary and Experimental Design

Feature2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)2-Chloro-4,6-dimethyl-1,3,5-triazine
Primary Substituent Effect Strong Electron-Donation (Resonance, +M)Weak Electron-Donation (Inductive, +I)
Predicted Reactivity LowerHigher
Common Applications Peptide coupling, esterification, synthesis of triazine derivatives.[1][2]Less commonly reported, but used in synthesis of substituted triazines.
Activation Method Typically used with a base like N-methylmorpholine (NMM) to activate carboxylic acids.[2]Would react directly with nucleophiles, likely under milder conditions or at faster rates than CDMT.

To definitively quantify the reactivity difference, a comparative kinetic study is necessary. The following protocol outlines how such an experiment would be designed.

Experimental Design: Comparative Kinetic Analysis The core of this experiment is to measure the rate of reaction of each chlorotriazine with a model nucleophile under identical, pseudo-first-order conditions.[3]

  • Selection of Nucleophile: Morpholine is an excellent choice. It is a secondary amine, a common nucleophile in drug synthesis, and its reaction product is easily distinguishable from the starting materials by HPLC.

  • Reaction Conditions: The reaction should be run in a suitable solvent (e.g., acetonitrile) at a constant temperature. A large excess of the nucleophile (e.g., 20-fold) is used to ensure the reaction kinetics are dependent only on the concentration of the chlorotriazine (pseudo-first-order).[3]

  • Monitoring the Reaction: Aliquots are taken from the reaction mixture at specific time intervals, the reaction is quenched (e.g., with a dilute acid), and the sample is analyzed by HPLC.

  • Data Analysis: The rate of disappearance of the chlorotriazine starting material is measured. A plot of ln([Chlorotriazine]) versus time will yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the nucleophile.

This rigorous approach allows for a direct, quantitative comparison of the intrinsic reactivity of the two compounds.

Part 5: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This procedure is adapted from established large-scale preparations.[5]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Sodium methoxide (solid)

  • N,N-Dimethylformamide (DMF)

  • Heptane (for recrystallization)

Procedure:

  • In a suitable reactor, dissolve cyanuric chloride (1 equiv.) in DMF.

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add solid sodium methoxide (2.1-2.2 equiv.) to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Heat the mixture to reflux for an additional 2.5 hours to ensure complete reaction.

  • Cool the reaction mixture and quench by pouring it into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from heptane to yield pure CDMT as a white solid.[4][5]

CDMT_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Cyanuric Chloride in DMF B Cool to 5-10 °C A->B C Add Sodium Methoxide B->C D Stir at RT for 2h C->D E Reflux for 2.5h D->E F Quench in Ice Water E->F G Filter Crude Solid F->G H Wash with Water G->H I Dry Under Vacuum H->I J Recrystallize from Heptane I->J Product Pure CDMT J->Product

Caption: Workflow for the synthesis and purification of CDMT.

Protocol 2: Proposed Synthesis of 2-Chloro-4,6-dimethyl-1,3,5-triazine

The synthesis of the dimethyl analog can be achieved via a Grignard reaction with 2,4,6-trichloro-1,3,5-triazine, followed by controlled hydrolysis.

Materials:

  • Cyanuric chloride

  • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve cyanuric chloride (1 equiv.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of MeMgBr (2.0 equiv.) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 3-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at low temperature.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2-chloro-4,6-dimethyl-1,3,5-triazine.

Protocol 3: Comparative Kinetic Analysis Workflow

This protocol provides a framework for the direct comparison of reactivity.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Calculation A Prepare stock solutions: - Chlorotriazine A (e.g., 5 mM) - Chlorotriazine B (e.g., 5 mM) - Nucleophile (e.g., 100 mM) B Equilibrate solutions and reaction vessel to constant temp. A->B C Initiate reaction by mixing Chlorotriazine and Nucleophile B->C D Start timer (t=0) C->D E Withdraw aliquots at predefined time intervals D->E F Quench aliquot immediately in acidic solution E->F G Analyze each quenched sample by HPLC F->G H Determine concentration of remaining chlorotriazine G->H I Plot ln[Reactant] vs. Time H->I J Calculate k' from slope I->J K Calculate k₂ = k' / [Nucleophile] J->K Result Compare k₂ values for A and B K->Result

Caption: Workflow for comparative kinetic analysis of chlorotriazine reactivity.

Conclusion

In the nucleophilic aromatic substitution of 2-chloro-4,6-disubstituted-1,3,5-triazines, the electronic nature of the substituents is the primary determinant of reactivity. The methoxy group, a powerful electron-donor via resonance, deactivates the triazine ring towards nucleophilic attack more significantly than the methyl group, which donates electrons through a weaker inductive effect. Therefore, 2-chloro-4,6-dimethyl-1,3,5-triazine is predicted to be the more reactive species . This understanding allows researchers to select the appropriate triazine core for their specific application, balancing the need for reactivity with the stability requirements of the target molecule and synthetic route. The provided protocols offer a starting point for both the synthesis of these important reagents and the quantitative validation of their reactivity profiles.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).
  • Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32. Available at: [Link]

  • Samaritani, S., Signore, G., Malanga, C., & Menicagli, R. (2005). Organometallic alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine: a study. Tetrahedron, 61(18), 4475–4483. Available at: [Link]

  • CN104910086A. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Eureka | Patsnap. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]

Sources

Comparative

A Comparative Analysis for Synthetic Chemists: 2-Chloro-4-methyl-1,3,5-triazine vs. Cyanuric Chloride

In the realm of heterocyclic chemistry and drug discovery, the 1,3,5-triazine scaffold is a cornerstone for the synthesis of a diverse array of functional molecules, from herbicides to pharmaceuticals.[1][2] The go-to re...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of heterocyclic chemistry and drug discovery, the 1,3,5-triazine scaffold is a cornerstone for the synthesis of a diverse array of functional molecules, from herbicides to pharmaceuticals.[1][2] The go-to reagent for constructing these molecules has traditionally been 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[3] However, the nuanced requirements of modern organic synthesis have paved the way for more specialized building blocks. This guide provides a head-to-head comparison of cyanuric chloride and a less-ubiquitous but strategically valuable alternative: 2-Chloro-4-methyl-1,3,5-triazine.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the reactivity, selectivity, and practical handling of these two key triazine reagents, supported by established chemical principles and representative experimental protocols.

At a Glance: Structural and Reactivity Overview

The fundamental difference between cyanuric chloride and 2-Chloro-4-methyl-1,3,5-triazine lies in their substitution pattern, which dictates their reactivity profile in nucleophilic aromatic substitution (SNAr) reactions.

FeatureCyanuric Chloride2-Chloro-4-methyl-1,3,5-triazine
Chemical Formula C₃Cl₃N₃C₄H₄ClN₃
Molecular Weight 184.40 g/mol [3]~129.55 g/mol
Structure Symmetrical, with three reactive chlorine atomsAsymmetrical, with one reactive chlorine atom and one methyl group
Reactivity High, with sequential, temperature-dependent substitution of three chlorine atoms.[2][4]Moderated reactivity of the single chlorine atom.
Primary Application Versatile precursor for mono-, di-, and tri-substituted triazines.[1][5]Intermediate for the synthesis of specifically mono-substituted triazines.

Delving Deeper: A Comparative Analysis

Reactivity and Selectivity: A Tale of Two Triazines

Cyanuric Chloride: The Workhorse of Triazine Synthesis

Cyanuric chloride is a highly reactive electrophile due to the electron-withdrawing nature of the three chlorine atoms and the nitrogen atoms in the triazine ring.[6] This high reactivity allows for the sequential displacement of the chlorine atoms with a wide range of nucleophiles, including amines, alcohols, and thiols.[1][6]

A key feature of cyanuric chloride chemistry is the ability to control the degree of substitution through careful temperature management.[2][7] This principle is a cornerstone of its utility:

  • First Substitution: Typically occurs at or below 0°C.[8]

  • Second Substitution: Generally proceeds at room temperature.[8]

  • Third Substitution: Requires elevated temperatures, often above 60°C.[8]

This tiered reactivity profile enables the synthesis of unsymmetrically substituted triazines in a controlled, stepwise manner.[1] However, this high reactivity also presents challenges, primarily the propensity for hydrolysis to the undesired cyanuric acid, especially under neutral to alkaline conditions.[9][10]

2-Chloro-4-methyl-1,3,5-triazine: The Specialist for Mono-Substitution

In contrast, 2-Chloro-4-methyl-1,3,5-triazine offers a more targeted approach. The presence of a single chlorine atom simplifies the reaction landscape, making it an ideal substrate for the synthesis of mono-substituted triazines. The methyl group, being electron-donating, slightly deactivates the triazine ring compared to the fully chlorinated analog, leading to a more moderate reactivity of the remaining chlorine atom.

This moderated reactivity can be advantageous in several scenarios:

  • Enhanced Selectivity: When working with multifunctional nucleophiles, the reduced electrophilicity can lead to greater selectivity for the desired reaction, minimizing side products.

  • Milder Reaction Conditions: While still a reactive electrophile, the substitution of the chlorine on 2-Chloro-4-methyl-1,3,5-triazine can often be achieved under less stringent conditions compared to the third substitution on cyanuric chloride.

  • Simplified Purification: With only one possible substitution product, purification is often more straightforward compared to the potential mixture of mono-, di-, and tri-substituted products that can arise from cyanuric chloride reactions if not carefully controlled.

Experimental Section: Benchmarking Reactivity

To provide a practical context for the comparison, a representative experimental protocol for a nucleophilic substitution reaction is outlined below. This protocol is based on established procedures for cyanuric chloride and can be adapted to benchmark the reactivity of 2-Chloro-4-methyl-1,3,5-triazine.

Representative Protocol: Nucleophilic Substitution with a Primary Amine

Objective: To compare the reaction rate and yield of the substitution reaction of a primary amine with cyanuric chloride (first substitution) and 2-Chloro-4-methyl-1,3,5-triazine.

Materials:

  • Cyanuric Chloride (TCT)

  • 2-Chloro-4-methyl-1,3,5-triazine

  • Aniline (or other primary amine)

  • Anhydrous Acetone

  • Potassium Carbonate (K₂CO₃)

  • Crushed Ice

  • Distilled Water

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 20% methanol in chloroform)

Procedure for Cyanuric Chloride (First Substitution):

  • Dissolve cyanuric chloride (10 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve aniline (10 mmol) in 50 mL of anhydrous acetone and cool to 0°C.

  • To the cyanuric chloride solution, add potassium carbonate (10 mmol).

  • While stirring vigorously at 0°C, add the cold aniline solution dropwise to the cyanuric chloride suspension.

  • Maintain the reaction temperature at 0°C and stir for 4 hours.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto 1 L of crushed ice.

  • Filter the resulting solid product, wash with distilled water, and dry under vacuum.

Anticipated Procedure for 2-Chloro-4-methyl-1,3,5-triazine:

  • Dissolve 2-Chloro-4-methyl-1,3,5-triazine (10 mmol) in 50 mL of anhydrous acetone in a round-bottom flask with a magnetic stirrer.

  • In a separate flask, dissolve aniline (10 mmol) in 50 mL of anhydrous acetone.

  • To the triazine solution, add potassium carbonate (10 mmol).

  • While stirring at room temperature, add the aniline solution dropwise.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC.

  • Pour the reaction mixture onto 1 L of crushed ice.

  • Filter the resulting solid product, wash with distilled water, and dry under vacuum.

Expected Observations and Comparative Insights:

  • Reaction Temperature: The first substitution on cyanuric chloride necessitates strict temperature control at 0°C to prevent di-substitution.[9] The reaction with 2-Chloro-4-methyl-1,3,5-triazine is expected to proceed efficiently at room temperature due to its moderated reactivity.

  • Reaction Rate: The initial substitution on cyanuric chloride is generally very rapid. The reaction with 2-Chloro-4-methyl-1,3,5-triazine may be slightly slower due to the deactivating effect of the methyl group, though still efficient.

  • Product Profile and Yield: The cyanuric chloride reaction, if not carefully controlled, can yield a mixture of mono- and di-substituted products. The 2-Chloro-4-methyl-1,3,5-triazine reaction will exclusively yield the mono-substituted product, likely leading to a cleaner reaction profile and higher isolated yield of the target compound.

Visualizing the Chemistry

Chemical Structures

Caption: Chemical structures of Cyanuric Chloride and 2-Chloro-4-methyl-1,3,5-triazine.

Reaction Workflow

cluster_workflow Comparative Nucleophilic Substitution Workflow cluster_cc Cyanuric Chloride Pathway cluster_cmt 2-Chloro-4-methyl-1,3,5-triazine Pathway start Start: Prepare Triazine and Nucleophile Solutions cc_reaction React at 0°C with Base start->cc_reaction cmt_reaction React at Room Temperature with Base start->cmt_reaction cc_monitoring Monitor by TLC (check for di-substitution) cc_reaction->cc_monitoring workup Workup: Quench with Ice Water cc_monitoring->workup cmt_monitoring Monitor by TLC cmt_reaction->cmt_monitoring cmt_monitoring->workup isolation Isolate Product by Filtration workup->isolation end End: Purified Product isolation->end

Caption: Generalized workflow for the comparative nucleophilic substitution experiment.

Safety and Handling: A Critical Consideration

Both cyanuric chloride and its derivatives are reactive chemicals that require careful handling.

Cyanuric Chloride:

  • Toxicity: Toxic if swallowed or inhaled and causes severe skin burns and eye damage.[3][11]

  • Reactivity: Reacts violently with water, releasing heat and forming corrosive hydrochloric acid and cyanuric acid.[10][12] It is crucial to use anhydrous solvents and conduct reactions under an inert atmosphere.[9]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Handle in a well-ventilated fume hood.[13]

2-Chloro-4-methyl-1,3,5-triazine:

  • Toxicity and Handling: While specific data is less prevalent, it should be handled with the same precautions as other reactive chlorotriazines. Assume it is harmful and an irritant. Standard laboratory PPE and handling in a fume hood are mandatory.

Conclusion: Choosing the Right Tool for the Job

The choice between cyanuric chloride and 2-Chloro-4-methyl-1,3,5-triazine is a strategic one, dictated by the synthetic goal.

  • Cyanuric chloride remains the undisputed and cost-effective choice for the synthesis of di- and tri-substituted triazines, offering a versatile platform for creating complex molecular architectures through its temperature-controlled sequential reactivity.[1][6]

  • 2-Chloro-4-methyl-1,3,5-triazine emerges as a superior option for the clean and selective synthesis of mono-substituted triazines. Its moderated reactivity and single reactive site simplify reaction control and product purification, making it an invaluable tool for specific synthetic targets in drug discovery and materials science.

By understanding the distinct reactivity profiles and handling requirements of these two triazine building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Lopes, R. et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 893-913. Available at: [Link]

  • Wikipedia. (2024). Cyanuric chloride. Available at: [Link]

  • Li, Z. et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. Available at: [Link]

  • ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Available at: [Link]

  • Scilit. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Available at: [Link]

  • Scilit. (2021). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 18, 19 and 20 from cyanuric chloride. Available at: [Link]

  • Royal Society of Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthetika. (2024). Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine]. Available at: [Link]

  • Chemcess. (2025). Cyanuric Chloride: Properties, Reactions, Production And Uses. Available at: [Link]

  • Sharma, A. et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 532. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CYANURIC TRICHLORIDE. Available at: [Link]

  • Gao, S. et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 47(16), 5936-5940. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2006). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Designed Monomers and Polymers, 9(4), 359-366. Available at: [Link]

  • INCHEM. (2021). ICSC 1231 - CYANURIC CHLORIDE. Available at: [Link]

  • Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Available at: [Link]

  • ResearchGate. (2019). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. Available at: [Link]

  • CSIRO Publishing. (1981). The synthesis of alkyl- and aryl-substituted 1,3,5-triazines. Australian Journal of Chemistry, 34(1), 151-165. Available at: [Link]

  • ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]

  • Der Pharma Chemica. (2026). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Available at: [Link]

  • Wikipedia. (2024). DMTMM. Available at: [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]

  • Chemdad. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]

  • HETEROCYCLES. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. Available at: [Link]

  • OECD SIDS. (2001). CYANURIC CHLORIDE. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-4-methyl-1,3,5-triazine

[1] Executive Safety Assessment 2-Chloro-4-methyl-1,3,5-triazine belongs to a class of reactive chlorotriazines (similar to CDMT or cyanuric chloride derivatives). Unlike standard organic waste, this compound possesses a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment

2-Chloro-4-methyl-1,3,5-triazine belongs to a class of reactive chlorotriazines (similar to CDMT or cyanuric chloride derivatives). Unlike standard organic waste, this compound possesses a reactive carbon-chlorine (C-Cl) bond on an electron-deficient ring, making it an electrophilic sensitizer and moisture-sensitive .

The Critical Hazard: Direct disposal of this compound into standard halogenated waste drums without pretreatment is a critical safety violation .

  • Mechanism: The compound undergoes slow hydrolysis upon contact with moisture in the waste solvent, releasing Hydrochloric Acid (HCl) .

  • Consequence: This generates exothermic heat and gas pressure inside sealed waste drums, leading to potential rupture or acid-mist release upon reopening.

Chemical Profile & Hazard Data
PropertySpecification / Risk
Chemical Structure Triazine ring with -Cl and -CH₃ substituents.[1][2][3][4]
Primary Reactivity Nucleophilic substitution (Hydrolysis); Water Reactive.
Key Hazards Skin Sensitizer (H317) , Causes burns/irritation, Lachrymator/Sternutator (potential).
Waste Classification D002 (Corrosive - if wet), Halogenated Organic .
Stability Stable dry; degrades in moist air/water to release HCl.

Pre-Disposal Decision Matrix

Before initiating disposal, quantify your material and assess its state. Use this logic flow to determine the correct workflow.

DisposalDecision Start Start: Assess Material State IsPure Is material Pure Solid or Concentrated Liquid? Start->IsPure Quantity Quantity > 10g? IsPure->Quantity Yes Trace Trace/Glassware Residue IsPure->Trace No (Dilute/Residue) Quench REQUIRED: Chemical Quenching (Protocol A) Quantity->Quench Yes (Bulk Risk) Direct Direct Disposal (Protocol B) Quantity->Direct No (<10g, Stable) Rinse Solvent Rinse -> Combine with Halogenated Waste Trace->Rinse

Figure 1: Decision matrix for determining whether chemical quenching is required prior to disposal.

Protocol A: Chemical Quenching (Recommended)

Applicability: Bulk solids (>10g), pure liquids, or old reaction mixtures. Objective: Convert the reactive 2-chloro species into the non-reactive 2-hydroxy derivative (hydrolysis) and neutralize the generated HCl.

Reagents Required[4][6][7][8]
  • Quenching Base: 10% Sodium Carbonate (

    
    ) or 2M Sodium Hydroxide (
    
    
    
    ).
    • Note: Carbonate is safer (slower, less heat) but generates

      
       foam. Hydroxide is faster but more exothermic.
      
  • Solvent: Acetone or Methanol (to solubilize the triazine).

  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.

Step-by-Step Workflow
  • Preparation:

    • Dissolve/suspend the 2-Chloro-4-methyl-1,3,5-triazine in a minimal amount of acetone or methanol.

    • Prepare a beaker containing the Quenching Base (Use 10 molar equivalents relative to the triazine).

    • Place the base beaker in an ice bath to control exotherms.

  • Controlled Addition:

    • Slowly add the triazine solution to the stirring base solution.

    • Observation: If using carbonate, watch for effervescence (

      
      ). If using NaOH, monitor temperature.
      
  • Digestion:

    • Allow the mixture to stir at room temperature for 2–4 hours .

    • Validation: Check pH.[5] It should remain basic (> pH 9). If acidic, add more base.

  • Final Disposal:

    • The resulting mixture now contains the inert 2-hydroxy-4-methyl-1,3,5-triazine and sodium chloride.

    • Transfer the entire mixture to the Aqueous Waste container (if solvent content is low) or Halogenated Solvent Waste (if acetone/methanol content is high).

    • Labeling: Mark the waste tag as "Quenched Triazine Waste (Basic pH)".

QuenchProtocol Setup 1. Dissolve Triazine in Acetone/MeOH Mix 3. Dropwise Addition (Monitor Exotherm/Gas) Setup->Mix Cool 2. Prepare Base (NaOH/Na2CO3) in Ice Bath Cool->Mix Stir 4. Stir 2-4 Hours (Hydrolysis) Mix->Stir Check 5. Check pH > 9 Stir->Check Dispose 6. Dispose as Solvent Waste Check->Dispose

Figure 2: Operational workflow for the safe hydrolysis (quenching) of reactive chlorotriazines.

Protocol B: Direct Disposal (Small Scale Only)

Applicability: Small quantities (<10g) or contaminated solids (gloves, weigh boats).

  • Segregation: Do NOT mix with strong acids or oxidizers.

  • Container: Use a dedicated High-Density Polyethylene (HDPE) waste container.

  • Labeling:

    • Must be labeled: "Hazardous Waste - Halogenated Organic."

    • Add specific hazard text: "Water Reactive - Potential HCl Generation."

  • Storage: Keep the cap loosely tightened (vented cap preferred) for the first 24 hours if moisture contamination is suspected, then seal tightly for transport.

Emergency Procedures (Spill Management)

In the event of a spill of 2-Chloro-4-methyl-1,3,5-triazine outside the fume hood:

ScenarioImmediate Action
Solid Spill Do not sweep (creates dust). Cover with a dry absorbent pad or use a HEPA vacuum. Place in a bag labeled "Hazardous Waste."
Liquid/Solution Spill Cover with sodium carbonate or spill pillow to neutralize potential acidity. Absorb with vermiculite.
Skin Contact Immediate Wash: Flush with water for 15 minutes.[6][7] The compound can sensitize skin; do not use ethanol to wash skin (increases absorption).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20339873, 2-Chloro-4-methyl-1,3,5-triazine. Retrieved from [Link]

  • University of Pennsylvania, EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • Oregon State University, EHS. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Chloro-4-methyl-1,3,5-triazine

Executive Summary & Chemical Profile 2-Chloro-4-methyl-1,3,5-triazine is a reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and herbicides. Its utility stems from the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Chloro-4-methyl-1,3,5-triazine is a reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and herbicides. Its utility stems from the lability of the C-Cl bond, which facilitates nucleophilic aromatic substitution (


).

However, this utility drives its primary hazard: moisture sensitivity . Upon contact with ambient moisture or mucous membranes, chlorotriazines hydrolyze to release hydrochloric acid (HCl), posing immediate risks of chemical burns and respiratory irritation. This guide moves beyond generic safety advice, providing a logistical framework for handling this specific compound based on its structural reactivity.

Property Data / Classification Operational Implication
CAS Number 3640-58-2Verification key for inventory tracking.
Physical State Solid (Crystalline)Dust generation is the primary exposure vector.
Molecular Weight ~129.55 g/mol --
Reactivity Electrophilic; Moisture SensitiveCRITICAL: Hydrolyzes to release HCl. Requires inert atmosphere.
GHS Classification Skin Corr.[1][2] 1B / Eye Dam. 1 (Inferred)*Treat as Corrosive & Sensitizer.

*Note: While specific GHS data for the methyl-derivative is sparse, safety protocols must default to the high-hazard profile of the chlorotriazine class (e.g., Cyanuric Chloride, CDMT) to ensure personnel safety. [1, 2]

Hazard Assessment: The "Why" Behind the Protocol

Effective safety is not about compliance; it is about understanding causality.

  • Hydrolytic Instability: The electron-deficient triazine ring activates the chlorine atom. When this dust contacts the moisture in your eyes, throat, or lungs, it undergoes rapid hydrolysis.

    • Mechanism:[3][4]

      
      
      
    • Result: Immediate, localized acid burns. This is why standard safety glasses are insufficient.

  • Sensitization Potential: Triazines are known haptens. They can bind to skin proteins, triggering an immune response. Repeated exposure, even at low levels, can lead to permanent allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one layer fails, the next captures the hazard.

Zone Required PPE Technical Justification
Ocular Chemical Splash Goggles + Face Shield Safety glasses allow dust entry from the side. Hydrolysis in the eye causes irreversible corneal opacity. A face shield protects the neck from dust settling.
Dermal (Hand) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Long Cuff, 8 mil)Nitrile provides excellent degradation resistance to the solid. Double gloving prevents "wrist gap" exposure and allows safe removal of contaminated outer layers.
Respiratory P100 / N95 Respirator (Minimum)Full-Face Respirator recommended for >5g scalePrevents inhalation of fine particulates. If the solid is dissolved in volatile solvents (DCM, THF), a cartridge for Organic Vapors (OV) is mandatory.
Body Tyvek® Lab Coat (or similar impervious material)Cotton lab coats absorb dust and moisture, potentially creating an acidic poultice against the skin. Impervious aprons are required for scale-up.

Operational Protocol: Safe Handling Workflow

This workflow utilizes a "Zone Defense" approach to contain the chemical.

Phase 1: Preparation & Weighing[1]
  • Environment: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy. Static discharge can scatter the material, increasing inhalation risk.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable antistatic weighing boat. This prevents contamination of the flask neck, which can compromise the seal and lead to leaks during the reaction.

Phase 2: Reaction Setup (Inert Conditions)

Because of the moisture sensitivity, an inert atmosphere (Nitrogen or Argon) is required not just for chemistry success, but for safety.

  • Purge: Flame-dry or oven-dry glassware. Purge with

    
     for 15 minutes.
    
  • Transfer: Use a wide-mouth funnel to transfer the solid.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, DCM) slowly.

    • Caution: If the solvent is wet, an exotherm will occur immediately as HCl is generated. Watch for bubbling or heat spikes.

Phase 3: Quenching & Cleanup

The most dangerous phase is often the cleanup, as vigilance drops.

  • Quench: Do not pour reaction mixtures directly into waste drums. Quench with a mild basic solution (e.g., Sat.

    
    ) in the hood to neutralize any generated HCl.
    
  • Wipe Down: Clean the balance area with a tissue soaked in dilute sodium bicarbonate, followed by water. This neutralizes invisible acid residues.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for spills and handling.

SafetyProtocol Start Start: Handling 2-Chloro-4-methyl-1,3,5-triazine PPE_Check PPE Verification: (Goggles, Face Shield, Double Nitrile) Start->PPE_Check State_Check Is material Solid or in Solution? PPE_Check->State_Check Solid_Path Solid Handling: Use Fume Hood + P100 Mask State_Check->Solid_Path Solid Soln_Path Solution Handling: Use Fume Hood + OV Cartridge State_Check->Soln_Path Solution Reaction Reaction Setup: Inert Atm (N2/Ar) Required Solid_Path->Reaction Soln_Path->Reaction Spill_Event Emergency: SPILL EVENT Reaction->Spill_Event Accident Disposal Disposal: Quench with NaHCO3 -> Halogenated Waste Reaction->Disposal Complete Spill_Response 1. Evacuate Area 2. Don Full PPE 3. Cover with Dry Lime/Soda Ash Spill_Event->Spill_Response Spill_Response->Disposal

Figure 1: Decision logic for routine handling and emergency response. Note the critical divergence for solid vs. solution handling.

Emergency & Disposal Procedures

Spill Response (Dry Powder)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Do not use water. Water generates HCl gas. Cover the spill with dry lime, sand, or soda ash to absorb moisture and neutralize potential acidity.

  • Collect: Sweep carefully (avoiding dust clouds) into a container. Label as "Corrosive Solid."

Waste Disposal[2][6]
  • Classification: Halogenated Organic Waste.

  • Pre-treatment: It is best practice to quench reactive triazine waste with a dilute alkaline solution (Sodium Carbonate) before placing it in the waste drum, provided this does not create incompatible side reactions with other waste stream components.

  • Labeling: Clearly mark the waste container: "Contains Chlorotriazines – Potential HCl Evolution."

References

  • PubChem. (2025).[5] 2-Chloro-4-methyl-1,3,5-triazine (Compound).[6] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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